molecular formula C25H29NO4 B1318218 Fmoc-L-Homocyclohexylalanine CAS No. 269078-73-1

Fmoc-L-Homocyclohexylalanine

Cat. No.: B1318218
CAS No.: 269078-73-1
M. Wt: 407.5 g/mol
InChI Key: KYXCSTPOLMVGMS-QHCPKHFHSA-N
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Description

Fmoc-L-Homocyclohexylalanine is a useful research compound. Its molecular formula is C25H29NO4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCSTPOLMVGMS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589224
Record name (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-73-1
Record name (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical properties of N-α-Fmoc-L-homocyclohexylalanine (Fmoc-L-hCha), a pivotal building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, practical applications, and essential experimental protocols related to this unique synthetic amino acid.

Introduction: The Strategic Advantage of the Homocyclohexylalanine Moiety

Fmoc-L-homocyclohexylalanine is a derivative of the natural amino acid lysine, where the side-chain amine is replaced by a cyclohexyl group, and the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The incorporation of the homocyclohexylalanine residue into peptide sequences offers a strategic advantage in drug design and discovery. The bulky and hydrophobic cyclohexyl side chain can significantly enhance the metabolic stability of peptides by sterically hindering enzymatic degradation.[1] This modification can also induce conformational constraints, leading to peptides with improved receptor binding affinity and selectivity.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its effective utilization in peptide synthesis.

PropertyValueSource
Chemical Formula C₂₅H₂₉NO₄[2][3]
Molecular Weight 407.52 g/mol [2]
CAS Number 269078-73-1[2]
Appearance White to off-white powder[2]
Optical Rotation [α]²⁰D = -8 ± 1º (c=1 in DMF)[2]
Storage Temperature 0 - 8 °C[2]
Purity (Chiral HPLC) ≥ 99%[2]
XLogP3-AA 6.1[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Topological Polar Surface Area 75.6 Ų[3]

Solubility Profile

The solubility of this compound is a critical factor in SPPS, directly impacting coupling efficiency. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis.

SolventChemical ClassPredicted SolubilityRationale
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleDMF is the most common solvent for SPPS, and Fmoc-amino acids are generally very soluble.[4]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleNMP is another excellent solvent for SPPS with similar solvating properties to DMF.
Dichloromethane (DCM) ChlorinatedModerately SolubleDCM is often used in SPPS, particularly for resin swelling and some coupling reactions.
Methanol / Ethanol ProticSparingly SolubleThe large, nonpolar Fmoc and homocyclohexyl groups decrease solubility in polar protic solvents.
Water ProticSparingly SolubleFmoc-protected amino acids are generally poorly soluble in water.[5]
Experimental Protocol for Solubility Determination

Given the lack of specific quantitative solubility data, the following protocol can be used to determine the solubility of this compound in a solvent of interest.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Sample Preparation: In a vial, add an excess amount of this compound to a known volume of the solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant and immediately filter it through a 0.2 µm syringe filter.

  • Quantification: Dilute the filtered, saturated solution to a concentration within the range of the standard curve and analyze by HPLC with UV detection (typically at 265 nm or 301 nm for the Fmoc group).

  • Calculation: Determine the concentration of the saturated solution from the calibration curve, which represents the solubility.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the Fmoc group, the amino acid backbone, and the homocyclohexyl side chain.

  • Fmoc Group: Multiple signals between 7.2 and 7.9 ppm corresponding to the aromatic protons of the fluorenyl moiety. A characteristic triplet around 4.2-4.4 ppm for the CH group of the fluorenyl ring and a doublet for the CH₂ group.[6]

  • Amino Acid Backbone: A multiplet around 4.0-4.3 ppm for the α-proton (α-H). A broad singlet for the amide proton (NH) around 7.5-8.0 ppm.

  • Homocyclohexyl Side Chain: A series of broad multiplets between 0.8 and 1.8 ppm corresponding to the protons of the cyclohexyl ring and the adjacent methylene groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Fmoc Group: A series of signals in the aromatic region (120-145 ppm), a signal for the CH group around 47 ppm, and a signal for the CH₂ group around 66 ppm. A carbonyl signal from the carbamate group around 156 ppm.[3]

  • Amino Acid Backbone: A signal for the α-carbon around 53-55 ppm and a signal for the carboxylic acid carbonyl around 173-175 ppm.

  • Homocyclohexyl Side Chain: Multiple signals in the aliphatic region (25-40 ppm) corresponding to the carbons of the cyclohexyl ring and the methylene groups.

Predicted FTIR Spectral Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A band around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.[7][8]

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H stretching vibrations of the homocyclohexyl and Fmoc groups.

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1690-1710 cm⁻¹ for the urethane carbonyl of the Fmoc group.[9][10]

  • C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl group in the 1450-1600 cm⁻¹ region.[10]

Reactivity and Stability

The chemical reactivity of this compound is dominated by the properties of the Fmoc protecting group and the carboxylic acid functionality.

Fmoc Group Stability and Deprotection

The Fmoc group is stable under acidic conditions, which is a key feature of its use in orthogonal peptide synthesis strategies.[9] It is, however, readily cleaved under mild basic conditions via a β-elimination mechanism. The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF.

The deprotection process can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Deprotonation at C9 of Fluorenyl Group Fmoc_Peptide->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine Adduct_Formation Adduct Formation Dibenzofulvene->Adduct_Formation Adduct Dibenzofulvene-Piperidine Adduct Adduct_Formation->Adduct Piperidine Piperidine Piperidine->Deprotonation Piperidine->Adduct_Formation SPPS_Workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-L-hCha, Coupling Reagent, Base) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Next_Cycle Ready for Next Cycle Washing_2->Next_Cycle Next_Cycle->Fmoc_Deprotection Repeat for each amino acid End Final Cleavage and Purification Next_Cycle->End

References

Synthesis and purification of Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Homocyclohexylalanine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing pharmacological properties. This compound (Fmoc-hCha-OH), a derivative of L-alanine where the methyl side chain is extended by a cyclohexyl group, has emerged as a critical building block.[1] Its unique, bulky, and hydrophobic cyclohexyl side chain imparts significant advantages to peptide structures. These include increased metabolic stability by sterically hindering enzymatic degradation, improved receptor affinity through enhanced hydrophobic interactions, and the ability to modulate peptide conformation.[2][3][4]

This guide provides a comprehensive, technically-grounded framework for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to achieve high-purity material essential for successful peptide synthesis.

Part 1: Synthesis via N-Terminal Fmoc Protection

The most direct and common route to obtaining this compound in a laboratory setting is through the N-α-protection of the parent amino acid, L-Homocyclohexylalanine. This process involves the formation of a stable carbamate linkage between the primary amine of the amino acid and the 9-fluorenylmethoxycarbonyl (Fmoc) group.

The Underlying Chemistry: Schotten-Baumann Conditions

The reaction is typically performed under Schotten-Baumann conditions, which involve an acylating agent (the Fmoc source) reacting with an amine in the presence of a base in a biphasic or aqueous-organic solvent system.[5]

  • Nucleophilic Attack: The free amino group of L-Homocyclohexylalanine, made nucleophilic by the basic conditions, attacks the electrophilic carbonyl carbon of an activated Fmoc reagent.

  • Choice of Fmoc Reagent: While several reagents can introduce the Fmoc group, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is widely preferred.[6][7] Its advantages include high reactivity, good stability, and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.

  • Role of the Base: A base is required to deprotonate the amino group, enhancing its nucleophilicity. An inorganic base like sodium carbonate is effective and easily removed during the aqueous work-up.[6][7]

Visualizing the Synthesis Workflow

The overall process, from starting materials to the crude product ready for purification, can be visualized as a multi-step workflow.

G start Start: L-Homocyclohexylalanine & Fmoc-OSu dissolution 1. Dissolution L-Homocyclohexylalanine in 1:1 Dioxane/Water Add Sodium Carbonate (Base) start->dissolution addition 2. Fmoc-OSu Addition Add Fmoc-OSu portion-wise to the stirred solution dissolution->addition reaction 3. Reaction Stir at room temperature for 18-24 hours addition->reaction tlc QC Check: Monitor by TLC reaction->tlc In-process control workup 4. Aqueous Work-up - Dilute with Water - Wash with Diethyl Ether - Acidify aqueous layer (HCl) - Extract with Ethyl Acetate tlc->workup Reaction complete dry 5. Drying & Concentration - Dry organic layer (Na2SO4) - Concentrate in vacuo workup->dry crude Crude this compound (White Solid) dry->crude

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the Fmoc protection of amino acids.[6][7]

Materials:

  • L-Homocyclohexylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Homocyclohexylalanine (1.0 equivalent) in a 1:1 (v/v) mixture of deionized water and 1,4-dioxane.

  • Basification: To the stirred solution, add sodium carbonate (approx. 5.0 equivalents) to raise the pH and deprotonate the amino group. Ensure all solids are dissolved.

  • Fmoc-OSu Addition: Add Fmoc-OSu (approx. 1.5 equivalents) to the solution in portions over 30 minutes. The reaction is exothermic; maintain the temperature around 20-25°C.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 18-24 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction's completion by TLC.

    • Mobile Phase: A mixture of Dichloromethane:Methanol:Acetic Acid (e.g., 95:5:0.5) is a good starting point.

    • Visualization: Use UV light (254 nm) to see the Fmoc-containing product and starting material. Stain with ninhydrin to visualize the primary amine of the starting material (will appear as a colored spot). The reaction is complete when the L-Homocyclohexylalanine spot is no longer visible.

  • Work-up: a. Once the reaction is complete, dilute the mixture with deionized water. b. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and other organic-soluble impurities. Discard the organic layers. c. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated HCl. A white precipitate of the product should form. d. Extract the product from the acidified aqueous layer with ethyl acetate (3-4 times).

  • Drying and Concentration: a. Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. b. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude this compound, typically as a white solid.

Part 2: Purification of Crude this compound

Purification is a critical step to remove unreacted starting materials and byproducts to achieve the high purity (typically >99%) required for peptide synthesis.[8] The choice of method depends on the scale of the synthesis and the required final purity.

Method Selection: Recrystallization vs. Chromatography
  • Recrystallization: This is an effective technique for bulk purification if the crude product is relatively clean. It relies on the principle that the desired compound is less soluble than the impurities in a specific solvent system at low temperatures.[9]

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity, reversed-phase HPLC (RP-HPLC) is the definitive method.[6] It separates compounds based on their hydrophobicity.

Detailed Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes) until the solution becomes persistently cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Detailed Experimental Protocol: Purification by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a small volume of the initial mobile phase composition (e.g., 50:50 acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 stationary phase is standard for this type of hydrophobic molecule.[6]

    • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

    • Rationale for TFA: TFA acts as an ion-pairing agent and maintains an acidic pH, ensuring the carboxyl group of the amino acid is fully protonated, which leads to sharper, more symmetrical peaks.[10]

    • Gradient: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 20%) to a high percentage (e.g., 95%) over a set period (e.g., 30-40 minutes).

    • Detection: Monitor the elution profile using a UV detector at 265 nm, which corresponds to the absorbance of the Fmoc group.[10]

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile and water, typically by lyophilization (freeze-drying), to obtain the final product as a fluffy, white powder.

Part 3: Quality Control and Characterization

Rigorous analytical testing is a self-validating system that confirms the identity, purity, and stereochemical integrity of the final product.

Purity Assessment by Analytical RP-HPLC

The chemical purity is determined using analytical RP-HPLC with conditions similar to the preparative method but on a smaller scale. Purity is calculated by dividing the peak area of the product by the total area of all peaks in the chromatogram.[10]

Enantiomeric Purity by Chiral HPLC

It is crucial to verify that racemization has not occurred during the synthesis. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the L- and D-enantiomers.[10][11]

Identity Confirmation
  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound (C₂₅H₂₉NO₄), the expected [M+H]⁺ is approximately 408.2 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the Fmoc group, the cyclohexyl ring, and the amino acid backbone.

Summary of Key Quantitative Data
ParameterSynthesisPurification (Recrystallization)Purification (RP-HPLC)
Typical Yield >90% (Crude)70-85%60-80%
Achievable Purity 85-95%>98%>99.5%
Enantiomeric Purity >99.5% ee>99.5% ee>99.8% ee
Primary QC Method TLCAnalytical RP-HPLCAnalytical RP-HPLC, Chiral HPLC

Conclusion

The synthesis and purification of this compound is a well-defined process that is fundamental to its application in advanced peptide synthesis. The key to success lies not in merely following a protocol, but in understanding the chemical principles that govern each step—from the base-mediated nucleophilic attack during Fmoc protection to the differential partitioning that enables chromatographic purification. By employing rigorous in-process controls and comprehensive final product characterization, researchers can confidently produce high-purity this compound, a vital component in the development of next-generation peptide therapeutics.

References

An In-depth Technical Guide to Fmoc-L-Homocyclohexylalanine: Structure, Synthesis, and Application in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Peptide Therapeutics

In the landscape of peptide drug development, the incorporation of non-proteinogenic amino acids (npAAs) has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha), a derivative of the proteinogenic amino acid phenylalanine, offers a unique set of properties that are highly advantageous for the design of next-generation peptide therapeutics. This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and application of this compound, offering field-proven insights for its effective utilization in research and drug development.

Core Characteristics of this compound

This compound is an α-amino acid characterized by a cyclohexylbutyl side chain and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its mild cleavage conditions.[1]

Chemical Structure

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₅H₂₉NO₄[1][2]
Molecular Weight 407.52 g/mol [1][3]
Appearance White powder[1]
CAS Number 269078-73-1[1]
Purity ≥ 99% (Chiral HPLC)[1]
Optical Rotation [α]²⁰D = -8 ± 1º (c=1 in DMF)[1]
Storage 0 - 8 °C[1][2]

Synthesis of this compound

The synthesis of this compound involves two key stages: the synthesis of the unprotected L-homocyclohexylalanine and its subsequent N-terminal protection with the Fmoc group.

Synthesis of L-Homocyclohexylalanine

While several synthetic routes to L-homocyclohexylalanine exist, a common approach involves the asymmetric synthesis from a suitable chiral precursor. Biocatalytic methods, for instance, can provide enantiomerically pure L-homophenylalanine, a precursor that can be subsequently hydrogenated to yield L-homocyclohexylalanine.[4]

Fmoc Protection of L-Homocyclohexylalanine: A Detailed Protocol

The introduction of the Fmoc protecting group is a critical step to prepare the amino acid for use in SPPS.

Materials:

  • L-Homocyclohexylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane and Water (or other suitable solvent system)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid: Dissolve L-Homocyclohexylalanine in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent: Cool the solution in an ice bath. Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the stirred amino acid solution. The use of Fmoc-OSu is often preferred as it can minimize the formation of dipeptide impurities.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

    • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. This will precipitate the Fmoc-protected amino acid.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to introduce a bulky, hydrophobic, and conformationally constrained residue into a peptide sequence.[1]

Rationale for Incorporation: Enhancing Peptide Properties

The incorporation of L-homocyclohexylalanine offers several advantages in peptide drug design:

  • Increased Metabolic Stability: The bulky cyclohexylbutyl side chain provides steric hindrance, protecting the adjacent peptide bonds from enzymatic degradation by proteases. This leads to a longer in vivo half-life of the peptide therapeutic. The D-isomeric form of related amino acids like cyclohexylalanine has also been shown to significantly enhance proteolytic resistance.[5]

  • Modulation of Conformation: The rigid cyclohexyl ring restricts the conformational freedom of the peptide backbone. This can be strategically employed to induce or stabilize specific secondary structures, such as β-sheets, which can be crucial for receptor binding and biological activity.[6]

  • Enhanced Hydrophobicity: The aliphatic side chain increases the overall hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets of target receptors.[1]

Comparative Insights: Homocyclohexylalanine vs. Cyclohexylalanine

While structurally similar to cyclohexylalanine (Cha), homocyclohexylalanine possesses an additional methylene group in its side chain. This seemingly minor difference can have a significant impact on the resulting peptide's properties. The increased length and flexibility of the homocyclohexylalanine side chain can allow for different hydrophobic interactions and may lead to altered binding affinities and selectivities compared to its cyclohexylalanine-containing counterparts. While direct comparative studies are limited, the principles of introducing bulky, non-aromatic side chains to enhance stability are well-established for both residues.[5][7]

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual SPPS.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1 Washing1 DMF Washes Deprotection->Washing1 2 Coupling Coupling: Fmoc-L-hCha-OH + Coupling Reagent (e.g., HBTU/DIPEA) in DMF Washing1->Coupling 3 Washing2 DMF Washes Coupling->Washing2 4 Repeat Repeat for next amino acid Washing2->Repeat 5 Repeat->Deprotection Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: A simplified workflow for Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, pre-activate this compound (typically 3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to the steric bulk of the homocyclohexylalanine side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compound, confirming its elemental composition. The expected exact mass for C₂₅H₂₉NO₄ is 407.2097 Da.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the L-isomer, ensuring that no racemization has occurred during synthesis. Purity is typically reported to be ≥99%.[1]

Conclusion: A Valuable Tool for Peptide Innovation

This compound stands as a valuable and versatile building block for the synthesis of novel peptide therapeutics. Its unique structural features, particularly the bulky and hydrophobic cyclohexylbutyl side chain, provide a powerful means to enhance the metabolic stability, modulate the conformation, and fine-tune the biological activity of peptides. By understanding its core characteristics and employing optimized synthetic protocols, researchers and drug development professionals can effectively leverage this compound to design and create the next generation of potent and durable peptide-based drugs.

References

An In-Depth Technical Guide to the Spectroscopic Data of Fmoc-L-Homocyclohexylalanine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fmoc-L-Homocyclohexylalanine in Modern Peptide Science

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced pharmacological profiles. Among these, this compound ((2S)-4-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid), a derivative of L-homocyclohexylalanine, has emerged as a valuable building block. The presence of the cyclohexyl group in its side chain imparts increased hydrophobicity and steric bulk, which can profoundly influence the conformational properties, proteolytic stability, and receptor-binding affinity of synthetic peptides.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS) workflows, making it a versatile tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. As a self-validating system of analysis, a thorough understanding of its characteristic ¹H and ¹³C NMR spectra is paramount for identity confirmation, purity assessment, and ensuring the fidelity of subsequent peptide synthesis. The data and protocols presented herein are curated to provide researchers with the field-proven insights necessary for the confident application of this important synthetic amino acid.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz). The assignments are based on the analysis of experimental data and comparison with structurally related compounds.

Proton Assignment Multiplicity Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Fmoc-H (aromatic)m7.80 - 7.30-
NHd~5.5 - 5.2~8.0
Cα-Hm~4.4 - 4.2-
Fmoc-CH₂Om~4.2 - 4.0-
Fmoc-CHt~4.2~6.5
Cβ-H₂m~1.8 - 1.6-
Cγ-H₂m~1.6 - 1.4-
Cyclohexyl-Hm~1.7 - 0.8-
COOHbr s>10.0-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The following table details the expected chemical shifts for each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carboxyl)~175
C=O (Fmoc)~156
Fmoc (Aromatic C)~144, ~141, ~128, ~127, ~125, ~120
~54
Fmoc-CH₂O~67
Fmoc-CH~47
~33
~32
Cδ (Cyclohexyl)~34
Cε₁, Cε₂ (Cyclohexyl)~33
Cζ₁, Cζ₂ (Cyclohexyl)~26
Cη (Cyclohexyl)~26

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a well-defined and consistently applied experimental protocol. The following procedure is recommended for the characterization of this compound.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtain sharp, well-resolved NMR signals. The choice of solvent is dictated by the solubility of the analyte and its non-interference with the signals of interest.

  • Procedure:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize a wide range of organic molecules and for the clear observation of exchangeable protons (NH and COOH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: The choice of acquisition parameters influences the resolution, signal-to-noise ratio, and overall quality of the spectrum. The parameters provided are a starting point and may require optimization based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of protons between scans, ensuring accurate integration.

    • Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse-acquire sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Rationale: Appropriate data processing is essential to enhance the quality of the final spectrum.

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Perform peak picking to identify the precise chemical shift of each signal.

Structural Elucidation and Interpretation of Spectroscopic Data

A logical and systematic approach to the interpretation of the NMR spectra is crucial for the unambiguous confirmation of the structure of this compound.

  • Fmoc Group: The characteristic signals for the Fmoc protecting group dominate the aromatic region of the ¹H NMR spectrum (7.80 - 7.30 ppm). The methine and methylene protons of the fluorenyl moiety typically appear as a triplet and a multiplet, respectively, around 4.2 ppm. In the ¹³C NMR spectrum, the aromatic carbons of the Fmoc group give rise to a series of signals between 120 and 144 ppm, with the two quaternary carbons attached to the five-membered ring appearing at the downfield end. The carbonyl carbon of the Fmoc group is observed around 156 ppm.

  • Amino Acid Backbone: The α-proton (Cα-H) is a key diagnostic signal, typically appearing as a multiplet between 4.4 and 4.2 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing amide and carboxyl groups. The amide proton (NH) signal is a doublet due to coupling with the α-proton and is usually found between 5.5 and 5.2 ppm. The β- and γ-protons (Cβ-H₂ and Cγ-H₂) of the homocyclohexylalanine side chain are observed as multiplets in the upfield region of the ¹H spectrum. The corresponding α-, β-, and γ-carbons resonate at approximately 54, 33, and 32 ppm, respectively, in the ¹³C spectrum.

  • Cyclohexyl Side Chain: The protons of the cyclohexyl ring give rise to a complex series of overlapping multiplets in the upfield region of the ¹H NMR spectrum, typically between 1.7 and 0.8 ppm. The corresponding carbon signals in the ¹³C spectrum are found between 26 and 34 ppm.

  • Carboxyl Group: The acidic proton of the carboxylic acid (COOH) is often a broad singlet at a downfield chemical shift (>10.0 ppm) and may be subject to exchange with residual water in the solvent. The carboxyl carbon (C=O) gives a characteristic signal in the ¹³C NMR spectrum around 175 ppm.

Conclusion

This technical guide provides a detailed framework for the acquisition, interpretation, and application of NMR spectroscopic data for this compound. By leveraging the provided spectral assignments and experimental protocols, researchers and drug development professionals can confidently verify the identity and purity of this key synthetic building block, thereby ensuring the integrity of their downstream applications in peptide synthesis and medicinal chemistry. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, offering a reliable resource for the scientific community.

References

An In-Depth Technical Guide to the Core Characteristics of Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for engineering peptides with enhanced therapeutic properties. Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha), a synthetic amino acid derivative, has emerged as a pivotal building block for researchers and drug development professionals. Its unique structural attributes, particularly the bulky and hydrophobic homocyclohexyl side chain, offer a powerful tool to modulate the conformational and physiological characteristics of peptides. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its strategic application in solid-phase peptide synthesis (SPPS), with a focus on overcoming the inherent challenges of its steric hindrance.

Physicochemical and Structural Profile of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, dissolution, and reaction during peptide synthesis.

Core Chemical and Physical Data
PropertyValueReference(s)
CAS Number 269078-73-1[1]
Molecular Formula C25H29NO4[1]
Molecular Weight 407.5 g/mol [1]
Appearance White to off-white powder[2]
Purity (HPLC) ≥98.0%[2]
Melting Point 125-130 °C[2]
Storage Temperature 0-8°C[1]
Solubility Profile

The solubility of Fmoc-amino acids in common SPPS solvents is a critical factor for achieving efficient and complete coupling reactions.[3] While quantitative, comparative solubility data for a wide range of Fmoc-amino acids is not always readily available in a consolidated format, the following provides a general guide for this compound. Empirical determination for specific applications is always recommended.[3]

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) SolubleThe most common solvent for SPPS. Ensure the use of high-purity, amine-free DMF to prevent premature Fmoc deprotection.
N-Methyl-2-pyrrolidone (NMP) SolubleOften a stronger solvent than DMF, particularly for hydrophobic sequences, which can improve solubility and coupling efficiency.[4]
Dichloromethane (DCM) Sparingly SolubleGenerally not a primary solvent for dissolving Fmoc-amino acids but can be used as a co-solvent to enhance solubility in DMF.[5]

Troubleshooting Solubility: For sparingly soluble Fmoc-amino acids, gentle warming (e.g., to 37°C) or the use of co-solvents like DMSO can be effective.[4][5]

Strategic Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound lies in its ability to impart desirable characteristics to peptides. However, its bulky homocyclohexyl side chain presents a significant steric hindrance that necessitates optimized coupling protocols.[2]

The Challenge of Steric Hindrance

The primary obstacle in utilizing this compound is the steric bulk of its side chain, which can lead to:

  • Low Coupling Efficiency: The bulky group can physically impede the activated carboxyl group from approaching the free amine on the growing peptide chain.[2]

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to achieve complete reaction.[2]

  • Peptide Aggregation: The hydrophobicity of the homocyclohexylalanine residue can promote the aggregation of the peptide chain on the solid support, further obstructing subsequent synthesis steps.[2][6]

Optimized Coupling Strategies

To mitigate the challenges posed by steric hindrance, the selection of appropriate coupling reagents and reaction conditions is critical. For sterically hindered amino acids like this compound, potent activating reagents are highly recommended.[7]

Recommended Coupling Reagents:

ReagentReagent TypeKey Advantages for Hindered Couplings
HATU Aminium/Uronium SaltExcellent efficiency for difficult sequences, rapid coupling kinetics, and very low risk of racemization. Often the reagent of choice.[8]
HCTU Aminium/Uronium SaltHigh coupling efficiency and very low racemization risk.[9]
PyBOP Phosphonium SaltOffers a good balance of reactivity and stability with a low propensity for racemization.[9]
Experimental Protocol: Coupling of this compound using HATU

This protocol outlines a detailed procedure for the efficient incorporation of this compound into a peptide sequence on a solid support using HATU as the coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for a minimum of 30 minutes in a reaction vessel.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.

  • Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.[7]

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature. For a sterically hindered residue like this compound, a longer coupling time of 1-4 hours is recommended.[7][8]

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test for free amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[8]

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

  • Optional Double Coupling: If the Kaiser test indicates an incomplete coupling (blue or purple beads), a second coupling can be performed by repeating steps 2-6.[8]

SPPS_Workflow Resin Fmoc-Protected Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-hCha, HATU, DIPEA) Washing1->Coupling Coupling->Washing1 Incomplete? (Double Couple) Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Workflow for a single coupling cycle of this compound in SPPS.

The Impact of Homocyclohexylalanine on Peptide Structure and Function

The incorporation of homocyclohexylalanine into a peptide sequence can profoundly influence its biological and pharmacological properties.

  • Enhanced Proteolytic Stability: The bulky cyclohexyl side chain acts as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds. This is particularly effective when the D-isomer is used, as proteases are highly specific for L-amino acids. The result is a significantly longer in-vivo half-life.[2]

  • Conformational Rigidity: The steric bulk of the homocyclohexyl group restricts the rotational freedom of the peptide backbone, inducing a more rigid and defined conformation. This can be advantageous for locking the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and specificity.[2]

  • Increased Hydrophobicity: The non-polar nature of the homocyclohexyl side chain increases the overall hydrophobicity of the peptide. This can enhance membrane permeability and improve interactions with hydrophobic pockets of target receptors.

hCha_Impact cluster_properties Enhanced Peptide Properties hCha This compound Incorporation Stability Increased Proteolytic Stability hCha->Stability Steric Shielding Conformation Conformational Rigidity hCha->Conformation Restricted Rotation Hydrophobicity Enhanced Hydrophobicity hCha->Hydrophobicity Non-polar Side Chain

References

A Technical Guide to Fmoc-L-Homocyclohexylalanine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow researchers to move beyond the constraints of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel conformations, and superior therapeutic profiles. Fmoc-L-Homocyclohexylalanine (Fmoc-L-HomoCha-OH) stands out as a particularly valuable reagent in this class. Its distinctive structure, featuring a base-labile N-α-Fmoc protecting group and a bulky, hydrophobic homocyclohexyl side chain, provides a powerful tool for modulating the physicochemical properties of synthetic peptides.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the fundamental properties of this compound, explains the mechanistic rationale behind its use in Solid-Phase Peptide Synthesis (SPPS), and provides validated protocols for its successful incorporation into target peptide sequences.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective use. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 269078-73-1[1][2][3]
Chemical Formula C₂₅H₂₉NO₄[1][2][3]
Molecular Weight ~407.5 g/mol [1][2][3]
Synonyms Fmoc-L-HomoCha-OH, FMOC-HOCHA-OH, (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid[1][3][4]
Appearance White to off-white powder[2]
Purity Typically ≥99% by (Chiral) HPLC[2]
Storage Conditions 0–8 °C[1][2]
Topological Polar Surface Area 75.6 Ų[3]
XLogP3 6.1[1][3]

The Dual Functionality of this compound

The utility of this molecule is derived from two key structural features: the N-α-Fmoc protecting group and the homocyclohexyl side chain. Each imparts distinct and complementary advantages during peptide synthesis.

The Fmoc Protecting Group: A Cornerstone of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function, and its adoption represents a major advance over older methods like the t-butyloxycarbonyl (Boc) strategy.[5][6] The core principle of Fmoc-based SPPS is orthogonality: the Fmoc group is selectively cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linkage remain stable until the final acid-mediated cleavage step.[5][6][7]

Causality Behind the Choice of Fmoc:

  • Mild Deprotection: The use of a base like piperidine avoids the repeated use of strong acids (like trifluoroacetic acid in Boc-SPPS), which can degrade sensitive residues (e.g., Tryptophan) or cause premature cleavage of the peptide from the resin.[][]

  • Compatibility: This mildness makes the Fmoc strategy the method of choice for synthesizing peptides containing post-translational modifications like phosphorylation or glycosylation, which are often acid-labile.[7]

  • Automation and Monitoring: The Fmoc cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This allows for real-time spectrophotometric monitoring of the deprotection step, ensuring reaction completion and enabling high-throughput automated synthesis.

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash_1 2. DMF Wash Deprotection->Wash_1 Repeat for each amino acid Coupling 3. Coupling (Activated Fmoc-AA) Wash_1->Coupling Repeat for each amino acid Wash_2 4. DMF Wash Coupling->Wash_2 Repeat for each amino acid Wash_2->Deprotection Repeat for each amino acid Final_Cleavage Final Step: Cleavage & Side-Chain Deprotection (TFA) Wash_2->Final_Cleavage After final cycle Start Start: Resin-Bound Amino Acid Start->Deprotection

Fig 1. Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
The Homocyclohexylalanine Side Chain: Engineering Hydrophobicity and Conformation

The homocyclohexylalanine side chain is what makes this building block a tool for rational peptide design. It is a bulkier and more hydrophobic analogue of both alanine and cyclohexylalanine (Cha).

Field-Proven Insights:

  • Enhanced Hydrophobicity: The large, non-polar cyclohexyl ring significantly increases the local hydrophobicity of the peptide backbone. This property is widely exploited in drug design to improve membrane permeability and enhance interactions with hydrophobic pockets in target proteins.[2][10]

  • Conformational Rigidity: The steric bulk of the side chain restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinities and selectivities for biological targets, as less conformational entropy is lost upon binding.[10]

  • Improved Stability: By replacing proteolytically labile residues or by inducing stable secondary structures like helices or turns, the incorporation of Fmoc-L-HomoCha-OH can significantly increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life.[2]

Application in Peptide Synthesis: An Experimental Protocol

The successful incorporation of a sterically hindered amino acid like this compound requires optimized coupling conditions. The bulky side chain can slow down the rate of peptide bond formation, necessitating the use of potent activation reagents to ensure high coupling efficiency and prevent the formation of deletion sequences.[11]

Protocol: Manual SPPS Coupling of this compound

This protocol describes a single coupling cycle for adding Fmoc-L-HomoCha-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

Methodology:

  • Resin Preparation:

    • Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF to remove residual reagents. The resin should be swelled in DMF in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[12]

    • Rationale: The first short treatment removes the bulk of the Fmoc groups, while the second, longer treatment drives the reaction to completion.

  • Washing:

    • Thoroughly wash the resin by flowing DMF through the vessel (5-7 times) to completely remove piperidine and the dibenzofulvene byproduct. Residual base can neutralize the subsequent coupling reaction.[5]

    • Perform a final wash with DCM and then DMF.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an activating agent like HATU (0.95 eq. to the amino acid), and HOAt (1 eq.) in DMF.

    • Add DIPEA (2 eq. to the amino acid) to the solution and vortex briefly. The solution may change color, indicating activation.

    • Causality: HATU/HOAt is a highly potent phosphonium-based activating system that is particularly effective for coupling sterically hindered amino acids.[13] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. For difficult couplings, this time can be extended or performed at a slightly elevated temperature (35-40°C).

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts.

    • A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

Coupling_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Resin Resin-Peptide-NH₂ (Free Amine) Coupling Peptide Bond Formation (Nucleophilic Attack) Resin->Coupling ActivatedAA Activated Fmoc-L-HomoCha (e.g., HATU/DIPEA) ActivatedAA->Coupling Product Resin-Peptide-NH-CO-HomoCha-Fmoc (Elongated Peptide) Coupling->Product

Fig 2. Logical flow of the coupling step in SPPS.

Conclusion

This compound is more than a simple building block; it is a strategic tool for peptide design. Its successful application hinges on a clear understanding of its core properties: the mild, orthogonal deprotection chemistry afforded by the Fmoc group, and the profound conformational and physicochemical impact of its hydrophobic side chain. By leveraging these features and employing robust coupling protocols designed to overcome steric hindrance, researchers can effectively synthesize novel peptides with engineered properties, paving the way for the next generation of peptide-based therapeutics and advanced biochemical probes.

References

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlled Assembly in Peptide Synthesis

The synthesis of peptides, biopolymers of immense therapeutic and research significance, is a feat of controlled chemical construction. The core challenge lies in sequentially forming amide bonds between amino acid monomers in a precisely defined order. Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. To prevent uncontrolled polymerization and ensure sequence fidelity, a strategy of temporary protection is essential.[1] This is the foundational role of protecting groups in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrield, anchors the growing peptide chain to an insoluble resin support.[][3] This simplifies the entire process, as excess reagents and soluble byproducts can be removed by simple filtration and washing after each reaction step.[3] Within the SPPS paradigm, the choice of the temporary protecting group for the α-amino group dictates the entire synthetic strategy. For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been the cornerstone of modern SPPS, prized for its unique chemical properties that enable the synthesis of complex peptides with high efficiency and purity.[][4]

This guide provides a deep dive into the pivotal role of the Fmoc group, exploring the chemical principles that underpin its use, the intricacies of the Fmoc-SPPS cycle, field-proven protocols, and strategies for overcoming common synthetic challenges.

The Fmoc Group: A Marriage of Stability and Mild Lability

The Fmoc group is a base-labile carbamate protecting group introduced by Carpino and Han in 1970.[4] Its dominance in modern peptide synthesis stems from a critical feature: orthogonality. In the context of SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[5][6][7]

The Fmoc/tBu (tert-butyl) strategy is the quintessential example of an orthogonal system.[8][9]

  • Temporary Nα-Protection: The Fmoc group shields the N-terminus and is selectively removed at the start of each coupling cycle using a mild base, typically piperidine.[8][10]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Trityl). These groups remain stable throughout the base-mediated Fmoc removal cycles.[11]

This orthogonal scheme is a significant advantage over the older Boc/Bzl strategy, which relies on graded levels of acid lability and often requires the use of hazardous reagents like liquid hydrogen fluoride (HF) for final cleavage.[4][11][] The milder conditions of the Fmoc strategy are more compatible with sensitive amino acids and post-translational modifications, broadening the scope of accessible synthetic peptides.[4][]

The Chemistry of Deprotection: A Base-Catalyzed β-Elimination

The selective removal of the Fmoc group is a classic β-elimination reaction, triggered by a base. The mechanism proceeds in two key steps:[13][14]

  • Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[5][14] The resulting carbanion is stabilized by the aromatic fluorene system.[15]

  • β-Elimination: The unstable carbanion intermediate rapidly undergoes elimination, cleaving the carbamate's C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5][14]

The role of piperidine is twofold. It not only acts as the base to initiate the reaction but also serves as a crucial scavenger. The liberated DBF is immediately trapped by the excess piperidine to form a stable, inactive adduct.[5][14] This prevents the DBF from reacting with the newly deprotected peptide amine, a side reaction that would irreversibly terminate chain elongation.[5]

digraph "Fmoc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=1.5, height=0.7];

}

Figure 1. Mechanism of Fmoc deprotection by piperidine. The base abstracts an acidic proton, leading to β-elimination, which liberates the free amine and dibenzofulvene (DBF). Excess piperidine then scavenges the DBF.


The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding a single amino acid to the resin-bound chain.[3][16] This iterative process consists of three fundamental stages: deprotection, activation/coupling, and washing.

digraph "Fmoc SPPS Cycle" { graph [splines=true, overlap=false, fontname="Arial", fontsize=12, label=""]; node [shape=Mrecord, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5, height=1];

}

Figure 2. The iterative workflow of the Fmoc-SPPS cycle. Each cycle consists of deprotection, washing, coupling, and further washing to elongate the peptide chain by one amino acid.


Deprotection

The cycle begins with the selective removal of the N-terminal Fmoc group from the resin-bound peptide.[16] The standard and most reliable method involves treating the resin with a 20% solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[3][10] To ensure complete removal, this step is often performed twice.[17] Incomplete deprotection is a critical failure point, as it results in the formation of deletion sequences (peptides missing an amino acid), which are often difficult to separate from the desired product.

Amino Acid Activation and Coupling

Following deprotection and thorough washing to remove the piperidine and byproducts, the next Fmoc-protected amino acid is introduced.[5] To facilitate the formation of the amide bond, the carboxyl group of the incoming amino acid must be activated to make it a better electrophile.[18] This is achieved using a variety of coupling reagents.

Modern coupling reagents are broadly classified into two families: aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP, PyAOP).[19][20] These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive activated ester or similar species.[18][20] This activated intermediate is then added to the resin, where it rapidly reacts with the free N-terminal amine of the growing peptide chain to form a new peptide bond.[18] For sterically hindered couplings, such as those involving N-methylated amino acids, highly reactive reagents like HATU or PyAOP are preferred.[19]

Capping (Optional but Recommended)

After the coupling step, a small percentage of N-terminal amines may remain unreacted due to steric hindrance or aggregation. To prevent these from reacting in subsequent cycles and forming deletion sequences, an optional "capping" step can be introduced.[21] This involves treating the resin with a highly reactive acylating agent, such as acetic anhydride, to permanently block any unreacted amines.

Monitoring and Process Control

A key to successful SPPS is the ability to verify the completion of critical steps. The Kaiser test (or ninhydrin test) is a widely used qualitative colorimetric assay to detect the presence of free primary amines.[21]

  • After Deprotection: A positive Kaiser test (dark blue beads) confirms the successful removal of the Fmoc group.[21]

  • After Coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction has gone to completion.[3]

For automated synthesizers, the progress of the deprotection step can be monitored in real-time by measuring the UV absorbance of the released DBF-piperidine adduct, which has a characteristic maximum around 301 nm.[10][14][22]

Addressing Key Challenges in Fmoc-SPPS

While robust, the Fmoc strategy is not without its challenges. Understanding and mitigating common side reactions is crucial for synthesizing high-purity peptides, especially for long or complex sequences.

Aspartimide Formation

One of the most persistent side reactions in Fmoc-SPPS is aspartimide formation.[23][24] This occurs when the peptide backbone contains an aspartic acid (Asp) residue. During the piperidine-mediated deprotection step, the base can also abstract a proton from the backbone amide nitrogen C-terminal to the Asp residue.[23] This initiates an intramolecular cyclization, where the backbone nitrogen attacks the side-chain ester of the Asp, forming a five-membered succinimide ring (aspartimide).[23]

This side reaction is problematic for several reasons:

  • The aspartimide ring can be opened by piperidine, leading to a mixture of the correct α-aspartyl peptide and the undesired β-aspartyl peptide.[23]

  • The reaction can also cause racemization at the α-carbon of the aspartic acid.[23]

  • These byproducts often have identical masses and similar chromatographic properties to the target peptide, making purification extremely difficult or impossible.

The propensity for aspartimide formation is highly sequence-dependent, being most severe in Asp-Gly, Asp-Asn, and Asp-Arg sequences.[24] Mitigation strategies include:

  • Using sterically hindered side-chain protecting groups on the Asp residue, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmpe), which disfavor the cyclization.

  • Adding an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution, which can reduce the rate of aspartimide formation.[21][25]

  • Employing backbone protection strategies where a temporary group is installed on the backbone nitrogen to prevent the initial deprotonation.[23]

Aggregation

As the peptide chain elongates on the resin, particularly for hydrophobic sequences, it can fold into secondary structures (like β-sheets) and aggregate.[26] This aggregation can physically block reactive sites, leading to poor solvation and incomplete deprotection and coupling reactions.[26] Strategies to disrupt aggregation include:

  • Using specialized "chaotropic" solvents or additives.

  • Performing synthesis at elevated temperatures to disrupt hydrogen bonding.[26]

  • Incorporating "pseudoproline" dipeptides at specific points in the sequence to act as structure-breakers.

Quantitative Data & Protocols

Effective peptide synthesis relies on optimized reaction conditions. The following tables provide key data and a generalized protocol for a manual Fmoc-SPPS cycle.

Table 1: Comparison of Fmoc and Boc SPPS Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Base-labile (e.g., 20% Piperidine in DMF)[8]Acid-labile (e.g., 50% TFA in DCM)[8]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[11]Strongly acid-labile (e.g., Benzyl)[5]
Final Cleavage Mild Acid (e.g., TFA)[4]Strong Acid (e.g., HF, TFMSA)[8]
Orthogonality Fully Orthogonal[5][8]Partially Orthogonal (Relies on graded acid lability)[5]
Key Advantages Milder conditions, automation-friendly, compatible with sensitive modifications.[4][]Mature process, can be advantageous for some aggregation-prone sequences.[8][]
Common Side Reactions Aspartimide formation, diketopiperazine formation.[23][26]Acid-catalyzed side-chain modifications.[]

Experimental Protocol: Standard Manual Fmoc-SPPS Cycle

This protocol describes a single cycle for adding one amino acid to a resin-bound peptide. (Reagent volumes are approximate for ~0.1 mmol scale on a 0.5 meq/g resin).

Materials:

  • Peptide-resin in a fritted reaction vessel

  • Fmoc-protected amino acid

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling:

    • Swell the peptide-resin in DMF for 30 minutes with gentle agitation.[3] Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution (~5 mL) to the resin.

    • Agitate for 3 minutes at room temperature.[17] Drain the solution.

    • Repeat the piperidine treatment, agitating for 7-10 minutes.[17][21]

    • Rationale: A two-step deprotection ensures complete removal of the Fmoc group.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine and the DBF-adduct. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).[3][27]

    • Self-Validation: Take a small sample of beads and perform a Kaiser test. A strong blue color confirms the presence of the free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF (~2 mL).[3]

    • Add DIPEA (6 eq.) to the solution. The solution will typically change color, indicating activation.[3]

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

    • Causality: Using a slight excess of reagents drives the coupling reaction to completion, ensuring a high yield at each step.[1] HATU is a highly effective reagent that minimizes racemization.[20]

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (x5) to remove excess reagents and soluble byproducts.[3]

    • Self-Validation: Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines and the completion of the coupling step.[3] If the test is positive, the coupling step should be repeated.

  • Cycle Completion:

    • The resin now holds the elongated peptide, protected with an N-terminal Fmoc group, ready for the next synthesis cycle.

Conclusion

The Fmoc protecting group is more than just a chemical moiety; it is the central pillar of the most widely adopted strategy for modern solid-phase peptide synthesis. Its unique combination of stability to acid and lability to mild base provides a robust and orthogonal framework for the controlled, stepwise assembly of amino acids. By understanding the mechanisms of Fmoc chemistry, the logic behind the SPPS cycle, and the nature of potential side reactions, researchers and drug development professionals can leverage this powerful tool to efficiently synthesize peptides of increasing complexity and purity, driving forward innovation in both fundamental science and therapeutic development.

References

The Strategic Incorporation of Homocyclohexylalanine in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the pursuit of enhanced potency, stability, and desirable pharmacokinetic profiles is a paramount objective. The strategic incorporation of non-canonical amino acids has emerged as a powerful tool to achieve these goals, moving beyond the limitations of the 20 proteinogenic amino acids.[1][2] Among the diverse array of synthetic amino acids, homocyclohexylalanine (hCha) presents a compelling option for peptide chemists and medicinal chemists. This technical guide provides an in-depth exploration of the homocyclohexylalanine side chain, its unique physicochemical properties, synthesis, and its strategic application in modulating peptide structure and function.

The Homocyclohexylalanine Side Chain: Structure and Physicochemical Rationale

Homocyclohexylalanine, systematically named (2S)-2-amino-4-cyclohexylbutanoic acid, is a non-proteinogenic amino acid.[3] Its side chain is characterized by a cyclohexyl ring connected to the alpha-carbon via a two-carbon linker. This structure distinguishes it from its close analog, cyclohexylalanine (Cha), by the presence of an additional methylene group, which imparts a greater degree of conformational flexibility.

The primary rationale for incorporating hCha into peptide sequences lies in its unique combination of hydrophobicity and steric bulk. The saturated cyclohexyl ring offers a significant increase in lipophilicity compared to smaller aliphatic side chains, which can enhance interactions with hydrophobic pockets in target receptors and potentially improve membrane permeability.[4]

dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

// Node for Phenylalanine phe [pos="0,1.5!", label=<

Phenylalanine (Phe) Structure

];

// Node for Cyclohexylalanine cha [pos="2.5,1.5!", label=<

Cyclohexylalanine (Cha) Structure

];

// Node for Homocyclohexylalanine hcha [pos="1.25,0!", label=<

Homocyclohexylalanine (hCha) Structure

];

// Edges to show relationships phe -- cha [label="Saturation"]; cha -- hcha [label="Homologation"]; }

Figure 1: Structural comparison of Phenylalanine, Cyclohexylalanine, and Homocyclohexylalanine.

Comparative Physicochemical Properties

The subtle structural differences between phenylalanine (Phe), cyclohexylalanine (Cha), and homocyclohexylalanine (hCha) translate into distinct physicochemical properties that are critical for rational peptide design.

PropertyPhenylalanine (Phe)Cyclohexylalanine (Cha)Homocyclohexylalanine (hCha)
Molecular Weight ( g/mol ) 165.19171.23185.26[3]
Side Chain Aromatic (Phenyl)Alicyclic (Cyclohexylmethyl)Alicyclic (Cyclohexylethyl)
Hydrophobicity (XLogP3) 1.82.50.1[3][5]
pKa (α-COOH) ~2.2~2.3Not available
pKa (α-NH3+) ~9.3~9.7Not available

Note: XLogP3 is a calculated measure of hydrophobicity. pKa values are approximate and can vary with the chemical environment.

Synthesis of Fmoc-L-Homocyclohexylalanine for Solid-Phase Peptide Synthesis

The integration of homocyclohexylalanine into a peptide sequence via solid-phase peptide synthesis (SPPS) necessitates the availability of the N-α-Fmoc protected amino acid. While a detailed, publicly available, step-by-step protocol for the de novo synthesis of this compound is not readily found in standard literature, the general principles of amino acid synthesis and protection can be applied. A plausible synthetic route would involve the asymmetric synthesis of the homocyclohexylalanine core, followed by the protection of the alpha-amino group with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate).

General Workflow for Fmoc Protection of an Amino Acid:

SynthesisWorkflow Start Start with L-Homocyclohexylalanine Dissolve Dissolve hCha in aqueous basic solution (e.g., Na2CO3) Start->Dissolve AddFmoc Add Fmoc-OSu in an organic solvent (e.g., Dioxane) Dissolve->AddFmoc React Stir at room temperature for several hours AddFmoc->React Acidify Acidify the reaction mixture (e.g., with HCl) React->Acidify Extract Extract the product into an organic solvent (e.g., Ethyl Acetate) Acidify->Extract Dry Dry the organic layer (e.g., over MgSO4) Extract->Dry Purify Purify by chromatography Dry->Purify End Fmoc-L-hCha-OH Purify->End

Figure 2: General workflow for the Fmoc protection of homocyclohexylalanine.

Impact on Peptide Structure and Function

The incorporation of homocyclohexylalanine can profoundly influence the conformational and biological properties of a peptide. The increased size and hydrophobicity of the side chain, coupled with its inherent flexibility, can lead to several advantageous modifications.

Enhancement of Proteolytic Stability

A primary driver for the use of non-canonical amino acids is to overcome the rapid in vivo degradation of peptides by proteases.[6][7][8] The bulky cyclohexyl group of hCha can act as a steric shield, hindering the access of proteolytic enzymes to the adjacent peptide bonds. This steric hindrance can significantly increase the half-life of the peptide in biological fluids.

A study on apelin-13 and apelin-17 analogues demonstrated that the incorporation of cyclohexylalanine (a close structural relative of hCha) and homoarginine resulted in a dramatic increase in plasma half-life. The modified 13-mers showed up to a 40-fold longer half-life, while the apelin-17 analogues exhibited up to a 340-fold increase in plasma stability compared to the native peptides.[3][6] This highlights the potential of such bulky, non-natural amino acids to significantly improve the pharmacokinetic profile of therapeutic peptides.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general method to assess the proteolytic stability of a homocyclohexylalanine-containing peptide in human plasma.

Materials:

  • Lyophilized hCha-containing peptide and control peptide (e.g., the native sequence with Phe).

  • Human plasma (commercially available).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • LC-MS system.

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the hCha-peptide and the control peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation: In a microcentrifuge tube, add 95 µL of pre-warmed human plasma (37°C) and 5 µL of the peptide stock solution to achieve a final peptide concentration of 50 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot.

  • Quenching: Immediately mix the aliquot with 80 µL of ACN containing 0.1% TFA to precipitate plasma proteins and stop enzymatic degradation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of remaining peptide at each time point.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.

StabilityAssay Start Peptide in Human Plasma Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with ACN/TFA Sample->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze End Determine Half-Life Analyze->End

Figure 3: Workflow for in vitro peptide stability assay in human plasma.

Modulation of Receptor Binding and Bioactivity

The introduction of the hCha side chain can alter the conformational landscape of a peptide, potentially pre-organizing it into a bioactive conformation that favors receptor binding. The increased hydrophobicity can also lead to more favorable interactions within the binding pocket of a receptor.

While specific data for hCha is limited, studies on related bulky amino acids provide valuable insights. For instance, in the context of opioid peptides, the spatial orientation of hydrophobic side chains is critical for receptor affinity and selectivity.[1] The unique conformational properties of hCha could be exploited to fine-tune these interactions.

Structural Insights: The Quest for High-Resolution Structures

To date, there is a scarcity of publicly available high-resolution X-ray crystal structures or NMR solution structures of peptides containing homocyclohexylalanine. Such structural data is crucial for a detailed understanding of how the hCha side chain influences the local and global conformation of a peptide.

The pursuit of such structures would provide invaluable information on:

  • The preferred rotameric states of the hCha side chain.

  • The impact of hCha on secondary structure elements like alpha-helices and beta-sheets.

  • The specific intramolecular and intermolecular interactions involving the cyclohexyl ring.

Conclusion and Future Perspectives

Homocyclohexylalanine represents a valuable, yet perhaps underutilized, tool in the arsenal of peptide chemists. Its unique combination of increased hydrophobicity and conformational flexibility, due to the additional methylene group compared to cyclohexylalanine, offers a nuanced approach to modulating peptide properties. The demonstrated ability of similar bulky non-canonical amino acids to significantly enhance proteolytic stability makes hCha a compelling candidate for the design of next-generation peptide therapeutics with improved pharmacokinetic profiles.

Future research should focus on the systematic evaluation of hCha in various peptide scaffolds to build a more comprehensive understanding of its structure-activity relationships. The generation of high-resolution structural data will be instrumental in guiding the rational design of hCha-containing peptides with tailored biological activities. As the demand for more stable and potent peptide drugs continues to grow, the strategic application of homocyclohexylalanine is poised to make significant contributions to the field of drug discovery.

References

Beyond Nature's Alphabet: A Technical Guide to the Application of Unnatural Amino Acids in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Rationale for Expanding the Amino Acid Alphabet

The Promise and Perils of Peptide Therapeutics: A Balancing Act of Potency and Stability

Peptides represent a unique class of therapeutic agents, occupying a privileged space between small molecules and large biologics.[1] Their high specificity and potency, often coupled with lower toxicity compared to small molecules, make them attractive candidates for a wide range of diseases.[2] However, the therapeutic potential of natural peptides is often hampered by their inherent weaknesses, such as low metabolic stability, poor oral bioavailability, and rapid clearance from the body.[3] These limitations stem from their susceptibility to proteolytic degradation and their often-unfavorable physicochemical properties.[4]

Unnatural Amino Acids (UAAs) as a Gateway to Enhanced Peptide Properties

To overcome these challenges, medicinal chemists and drug designers have turned to the vast and versatile world of unnatural amino acids (UAAs).[1][2] These are amino acid building blocks that are not among the 20 proteinogenic amino acids encoded by the standard genetic code.[5][6] The incorporation of UAAs into peptide sequences offers a powerful strategy to systematically modulate their properties, leading to the development of peptidomimetics with enhanced drug-like characteristics.[7] By introducing novel side chains, backbone modifications, and stereochemistries, UAAs can confer a range of desirable attributes, including:

  • Enhanced Proteolytic Stability: UAAs can sterically hinder the approach of proteases or alter the peptide backbone to make it unrecognizable to degradative enzymes.[4][8]

  • Improved Pharmacokinetic Profiles: Modifications with UAAs can increase serum protein binding, reduce renal clearance, and ultimately extend the in vivo half-life of peptide therapeutics.[8]

  • Increased Binding Affinity and Selectivity: The unique functionalities of UAAs can forge new interactions with biological targets, leading to enhanced potency and selectivity.[8][9]

  • Conformational Constraint: The incorporation of specific UAAs can induce and stabilize desired secondary structures, such as α-helices and β-turns, which are often crucial for biological activity.[8]

  • Bio-orthogonal Handles: UAAs can introduce chemically unique functionalities, like azides and alkynes, for specific labeling and visualization without interfering with biological processes.[8][10]

A Glimpse into the Landscape of UAA Applications

The impact of UAAs is already evident in the clinic, with numerous FDA-approved drugs containing these non-natural building blocks.[1][2] These successes underscore the transformative potential of UAAs in peptide drug discovery. This guide will provide a comprehensive overview of the strategies and techniques for utilizing UAAs in peptide design, from the fundamental principles to practical applications and detailed experimental protocols.

Part 2: A Curated Toolbox of Unnatural Amino Acids

The vast chemical space of UAAs provides a rich toolbox for peptide engineers. They can be broadly categorized based on their intended function within a peptide scaffold.

Classification of UAAs by Functional Role:
  • 2.1.1. Modulators of Backbone Conformation:

    • N-alkylated amino acids: The addition of a methyl or other alkyl group to the backbone amide nitrogen restricts rotation around the peptide bond, favoring specific conformations.[11] N-methylated amino acids are particularly effective at disrupting β-sheet formation and can improve membrane permeability.[1]

    • α,α-disubstituted amino acids: These UAAs, such as aminoisobutyric acid (Aib), introduce significant steric hindrance, which can stabilize helical and turn structures.[11]

  • 2.1.2. Enhancers of Proteolytic Stability:

    • D-amino acids: The substitution of a natural L-amino acid with its D-enantiomer can render the adjacent peptide bond resistant to cleavage by most proteases.[4][12]

    • β-amino acids: These have an additional carbon atom in their backbone, which alters the peptide bond spacing and provides resistance to proteolysis.[6]

  • 2.1.3. Bioorthogonal Handles for Chemical Modification:

    • Azido and alkynyl amino acids: These UAAs contain azide or alkyne functionalities that can undergo highly specific and efficient "click" chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), for labeling with imaging agents or other molecules.[10][13][14]

    • Ketone and aldehyde-containing amino acids: These can be selectively reacted with hydrazides or aminooxy compounds to form stable hydrazones or oximes, respectively.[10]

  • 2.1.4. Side Chain Functionality Extension:

    • Halogenated amino acids: The introduction of fluorine, chlorine, or bromine can modulate the electronic properties of the side chain, enhance binding affinity through halogen bonding, and improve metabolic stability.[6]

    • Boronic acid-containing amino acids: These can form reversible covalent bonds with serine proteases, making them potent inhibitors. The FDA-approved drug bortezomib, a dipeptide boronic acid, exemplifies this approach.[1][5]

  • 2.1.5. Peptide Stapling and Macrocyclization Scaffolds:

    • Hydrocarbon-stapled amino acids: These are α,α-disubstituted amino acids with olefin-bearing side chains that can be covalently linked through ring-closing metathesis to create a "staple" that stabilizes α-helical conformations.[13][15]

Part 3: Synthetic Methodologies for UAA Incorporation

The Workhorse of Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing peptides containing UAAs is solid-phase peptide synthesis (SPPS).[16][17][18] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[19] The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration.[19]

Orthogonal Protecting Group Strategies: The Key to Selective UAA Incorporation

The success of SPPS hinges on the use of orthogonal protecting groups.[20][21] These are temporary blocking groups on the α-amino group and any reactive side chains that can be selectively removed under different chemical conditions.[22] The most common strategy in modern SPPS is the Fmoc/tBu approach.[16]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amino group, which is removed by a weak base, typically piperidine.[23]

  • tBu (tert-butyl) and related groups: These are acid-labile protecting groups for the amino acid side chains, which are removed at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA).[22]

For more complex peptides with multiple UAAs or those requiring side-chain modifications, additional orthogonal protecting groups are necessary.[24]

Protecting GroupRemoval ConditionsStable To
Fmoc 20% Piperidine in DMFAcid, Hydrogenolysis
Boc Strong Acid (e.g., TFA)Base, Hydrogenolysis
Cbz (Z) Hydrogenolysis, Strong AcidBase
Alloc Pd(0) catalystAcid, Base
ivDde 2% Hydrazine in DMFAcid, Base, Pd(0)

This table provides a summary of commonly used orthogonal protecting groups in peptide synthesis.

Coupling Chemistries for Challenging UAAs: Overcoming Steric Hindrance and Aggregation

The formation of the peptide bond (coupling) is a critical step in SPPS. While standard coupling reagents like HBTU and HATU are effective for most natural amino acids, the incorporation of sterically hindered UAAs, such as α,α-disubstituted or N-alkylated amino acids, often requires more potent coupling agents or modified protocols to achieve high yields and avoid racemization.[16]

G start Start SPPS Cycle swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 coupling Amino Acid Coupling (UAA + Coupling Reagent + Base) wash1->coupling wash2 DMF Wash coupling->wash2 check Monitor Coupling Completion (e.g., Kaiser Test) wash2->check check->coupling Incomplete (Recouple) repeat Repeat Cycle for Next Amino Acid check->repeat Complete repeat->deprotect end Final Cleavage and Deprotection (e.g., TFA Cocktail) repeat->end

Step-by-Step Protocol: Manual SPPS of a Peptide Containing a Representative UAA

This protocol outlines a general procedure for the manual Fmoc/tBu SPPS of a peptide containing a sterically hindered UAA.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (natural and unnatural)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[16]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of the Fmoc-UAA (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the pre-activated solution to the resin and agitate for 1-2 hours. For particularly hindered UAAs, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Incorporation Methods: An Overview

While SPPS is the dominant method, other techniques for incorporating UAAs exist, particularly for producing larger proteins. These include:

  • Native Chemical Ligation (NCL): This method allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[25]

  • Genetic Code Expansion: This in vivo method involves engineering the translational machinery of a cell to incorporate a UAA in response to a specific codon, typically a stop codon.[23][26]

Part 4: Core Applications in Peptide Design and Drug Discovery

Fortifying the Peptide Backbone: Strategies for Enhanced Proteolytic Resistance

A major hurdle for peptide therapeutics is their rapid degradation by proteases.[8] The incorporation of UAAs is a cornerstone strategy to enhance metabolic stability.[4]

UAA TypeMechanism of Stability Enhancement
D-amino acids The L-stereospecificity of proteases prevents recognition and cleavage.[4]
N-alkylated amino acids The alkyl group on the amide nitrogen disrupts the hydrogen bonding network required for protease binding.[11]
β-amino acids The altered backbone spacing prevents the peptide from fitting into the active site of proteases.[6]

This table summarizes how different classes of UAAs enhance proteolytic stability.

Tailoring Pharmacokinetic Profiles: Improving Half-life and Bioavailability

Beyond preventing degradation, UAAs can be used to improve the overall pharmacokinetic properties of a peptide.[1]

  • Increasing Lipophilicity: The incorporation of lipophilic UAAs can enhance membrane permeability and oral bioavailability.[1]

  • Promoting Serum Albumin Binding: The attachment of fatty acid side chains to UAAs can promote non-covalent binding to serum albumin, creating a circulating reservoir of the peptide and extending its half-life.

Sharpening the Molecular Recognition: Enhancing Binding Affinity and Selectivity

The diverse side chains of UAAs can be used to probe and optimize interactions with biological targets.[8] By introducing novel hydrogen bond donors/acceptors, aromatic groups, or conformationally constrained side chains, it is possible to significantly improve the binding affinity and selectivity of a peptide for its target receptor.[9]

Locking in the Bioactive Conformation: Peptide Stapling and Macrocyclization

For many peptides, their biological activity is dependent on adopting a specific secondary structure, such as an α-helix.[13] In solution, short peptides are often flexible and exist as a population of different conformations. Peptide stapling and macrocyclization are powerful techniques to lock the peptide into its bioactive conformation.[15][17]

G start Linear Peptide with Olefin-Bearing UAAs rcm Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) start->rcm stapled Stapled Peptide (Constrained α-helix) rcm->stapled cleavage Cleavage from Resin and Deprotection stapled->cleavage purification Purification (RP-HPLC) cleavage->purification final Bioactive, Stable Peptide purification->final

Illuminating Biological Processes: Bioorthogonal Labeling for Imaging and Diagnostics

UAAs with bioorthogonal functionalities have revolutionized our ability to study biological processes in real-time.[10][27][28][29] By incorporating an azide- or alkyne-containing UAA into a peptide, it can be selectively labeled with a fluorescent probe, a radiolabel for PET imaging, or a cytotoxic agent for targeted drug delivery, all within a complex biological environment.[14][]

Part 5: Analytical Characterization of UAA-Containing Peptides

The successful synthesis of a UAA-containing peptide must be confirmed through rigorous analytical characterization.

Verifying the Primary Structure: The Role of High-Resolution Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide.[31] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the UAA.[31]

Elucidating Higher-Order Structure: Spectroscopic Techniques
  • Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptide (e.g., α-helix, β-sheet content).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed three-dimensional structural information of the peptide in solution, which is crucial for understanding its interaction with its biological target.

Part 6: Concluding Remarks and Future Horizons

The Expanding Role of UAAs in Peptide-Based Medicine

Unnatural amino acids have fundamentally transformed the field of peptide design, providing the tools to overcome the inherent limitations of natural peptides and unlock their full therapeutic potential.[1][32] The ability to rationally design peptides with enhanced stability, improved pharmacokinetics, and tailored biological activity has led to a resurgence of interest in peptides as a major class of therapeutics.[7][33]

Emerging Trends and Innovations in UAA Technology

The field continues to evolve rapidly, with ongoing research focused on:

  • The development of novel UAAs with unique functionalities.[34]

  • The improvement of synthetic and biosynthetic methods for UAA incorporation.[][35]

  • The application of computational methods to guide the design of UAA-containing peptides.[36]

As our understanding of the interplay between peptide structure and function deepens, and as our ability to manipulate the building blocks of life expands, the applications of unnatural amino acids in peptide design are poised to make an even greater impact on medicine and biotechnology.

Part 7: References

  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Available from: 16

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available from: --INVALID-LINK--

  • Gaspari, M., & Cuda, F. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Available from: --INVALID-LINK--

  • BenchChem. Unnatural Amino Acids in Peptide Synthesis: A Technical Guide to Expanding Chemical Diversity and Therapeutic Potential. Available from: 8

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available from: --INVALID-LINK--

  • Li, et al. (2017). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. ResearchGate. Available from: --INVALID-LINK--

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. Available from: --INVALID-LINK--

  • SciSpace. Unnatural amino acids improve affinity and modulate immunogenicity. Available from: --INVALID-LINK--

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: --INVALID-LINK--

  • Biosynth. Unnatural Amino Acids Potential for Innovating Drug Discovery. Available from: --INVALID-LINK--

  • Boc Sciences. (2023). Methods to improve the metabolic stability of peptides. Available from: --INVALID-LINK--

  • ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: --INVALID-LINK--

  • Peptidomimetics as next – generation therapeutic applications. (2025). ResearchGate. Available from: --INVALID-LINK--

  • Wang, et al. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chem & Bio Engineering. Available from: --INVALID-LINK--

  • BOC Sciences. Unnatural Amino Acids for Peptide Synthesis. Available from: --INVALID-LINK--

  • D'Andrea, L. D., & Di Marino, C. (2010). Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. Available from: --INVALID-LINK--

  • CPC Scientific. Unnatural Amino Acids. Available from: --INVALID-LINK--

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38661-38676. Available from: --INVALID-LINK--

  • Henriques, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Available from: --INVALID-LINK--

  • ACS Publications. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available from: --INVALID-LINK--

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334-4345. Available from: --INVALID-LINK--

  • Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. Google Patents. Available from: --INVALID-LINK--

  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (2025). ResearchGate. Available from: --INVALID-LINK--

  • Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764-4806. Available from: --INVALID-LINK--

  • Wikipedia. Peptide synthesis. Available from: --INVALID-LINK--

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available from: --INVALID-LINK--

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: --INVALID-LINK--

  • Eberle, et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available from: --INVALID-LINK--

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104-126. Available from: --INVALID-LINK--

  • O'Donnell, M. J., et al. (2000). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 122(22), 5435-5445. Available from: --INVALID-LINK--

  • AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Available from: --INVALID-LINK--

  • Sletten, E. M., & Bertozzi, C. R. Bioorthogonal Chemistry - Applications in Science and Medicine. Available from: --INVALID-LINK--

  • BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins. Available from: --INVALID-LINK--

  • ResearchGate. Stapling positions and unnatural amino acid building blocks. Available from: --INVALID-LINK--

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: --INVALID-LINK--

  • ResearchGate. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available from: --INVALID-LINK--

  • Kent, S. B., et al. (2004). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 101(35), 12803-12808. Available from: --INVALID-LINK--

  • Despax, et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 638914. Available from: --INVALID-LINK--

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Available from: --INVALID-LINK--

  • ResearchGate. Solid-Phase Peptide Synthesis. Available from: --INVALID-LINK--

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Available from: --INVALID-LINK--

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38661-38676. Available from: --INVALID-LINK--

References

The Unseen Architect: A Technical Guide to the Discovery, Synthesis, and Strategic Application of Fmoc-L-Homocyclohexylalanine in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Beyond Nature's Alphabet

In the intricate tapestry of peptide and protein engineering, the twenty canonical amino acids have long served as the foundational threads. However, the relentless pursuit of therapeutic agents with enhanced potency, stability, and specificity has propelled a paradigm shift towards the exploration of non-natural amino acids. These molecular architects, born from the ingenuity of synthetic chemistry, offer a palette of functionalities and structural constraints that transcend the limitations of their natural counterparts. This guide delves into the discovery and history of one such pivotal building block: Fmoc-L-Homocyclohexylalanine. We will journey through its conceptual origins, unravel its synthesis, and illuminate its strategic deployment in the rational design of next-generation peptide therapeutics.

The Genesis of a Molecular Workhorse: A Historical Perspective

The story of this compound is intrinsically linked to two transformative advancements in peptide chemistry: the advent of Solid-Phase Peptide Synthesis (SPPS) and the development of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield in the early 1960s, anchored the growing peptide chain to an insoluble resin, dramatically simplifying the synthetic process.[1] This innovation, which earned Merrifield the Nobel Prize in Chemistry in 1984, paved the way for the routine synthesis of complex peptides.[1]

Initially, the dominant strategy in SPPS utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. However, the harsh acidic conditions required for its removal limited the scope of accessible peptide modifications. The landscape of peptide synthesis was further revolutionized in the late 1970s when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge championed the use of the base-labile Fmoc group.[2] The Fmoc/tBu strategy, which employs the mild base piperidine for Nα-deprotection, offered an orthogonal protection scheme that was compatible with a wider array of sensitive functionalities and facilitated the synthesis of more complex and modified peptides.[3][4]

Within this fertile ground of innovation, the demand for non-natural amino acids to modulate peptide properties grew. The incorporation of amino acids with bulky, hydrophobic side chains, such as L-Homocyclohexylalanine, emerged as a powerful strategy to enhance proteolytic stability and influence peptide conformation. While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its emergence can be traced to the broader exploration of non-natural amino acids in the late 20th century, driven by the need to overcome the inherent limitations of native peptides in drug development.[5][6] Its utility lies in the unique structural attributes of the homocyclohexylalanyl side chain, which provides a significant increase in hydrophobicity and steric bulk compared to its natural aromatic counterpart, phenylalanine.

Deconstructing the Molecule: Synthesis and Physicochemical Properties

The journey of this compound from concept to a readily available building block for peptide synthesis involves a multi-step chemical synthesis.

Synthesis of the Core Amino Acid: L-Homocyclohexylalanine

The synthesis of the unnatural amino acid L-Homocyclohexylalanine can be achieved through various synthetic routes, including enzymatic and purely chemical methods. One notable approach involves a dynamic kinetic resolution, which allows for the stereoselective synthesis of the desired L-enantiomer.

A patented method describes the synthesis starting from pentafluorophenol-(dibenzyl amino) ester and benzhydrol. Through a dynamic kinetic resolution reaction catalyzed by a chiral PPY nitrogen oxide, a chiral intermediate is obtained. Subsequent catalytic hydrogenation with Pd/C removes the benzyl protecting groups to yield L-Homocyclohexylalanine with high enantiomeric purity.

Nα-Fmoc Protection

Once the core amino acid is synthesized, the final step to prepare it for SPPS is the protection of the α-amino group with the Fmoc moiety. This is typically achieved by reacting L-Homocyclohexylalanine with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions.

A general procedure for the Fmoc protection of an amino acid is as follows:

  • The amino acid is dissolved in an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate.

  • A solution of the Fmoc reagent (e.g., Fmoc-OSu) in an organic solvent like dioxane is added dropwise to the amino acid solution at a controlled temperature (often 0°C).

  • The reaction mixture is stirred for several hours to ensure complete reaction.

  • Upon completion, the reaction mixture is worked up by acidification, which protonates the carboxylic acid and allows for extraction of the Fmoc-protected amino acid into an organic solvent.

  • The organic layer is then dried and the solvent evaporated to yield the final product, which can be further purified by crystallization.

Physicochemical Properties and Their Implications

The defining characteristic of this compound is its bulky and hydrophobic homocyclohexyl side chain. This feature has profound implications for the properties of peptides into which it is incorporated.

PropertyDescriptionImpact on Peptide Characteristics
Increased Hydrophobicity The saturated cyclohexyl ring is significantly more hydrophobic than the aromatic ring of phenylalanine.Enhances binding affinity to hydrophobic pockets in target receptors and can improve membrane permeability.
Steric Bulk The three-dimensional size of the homocyclohexyl group is substantial.Provides a steric shield that hinders the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[5]
Conformational Rigidity The bulky side chain restricts the rotational freedom of the peptide backbone.Can induce and stabilize specific secondary structures, such as β-turns or helical conformations, which may be crucial for biological activity.[5]

Strategic Implementation in Peptide and Drug Discovery

The unique properties of this compound make it a valuable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.

Enhancing Proteolytic Stability

A major obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of this compound can significantly mitigate this issue. The bulky side chain acts as a physical barrier, sterically hindering the access of proteolytic enzymes to the peptide backbone.[5] This steric shielding effect is a key strategy for extending the in vivo half-life of peptides, leading to improved therapeutic efficacy and potentially reduced dosing frequency.

A compelling example of this is seen in the development of metabolically stable apelin-analogues. The incorporation of L-cyclohexylalanine (a close structural relative) and L-homoarginine into apelin-17 analogues resulted in a dramatic increase in plasma half-life, up to 340-fold compared to the native peptide.[6]

Modulating Receptor Binding and Biological Activity

The increased hydrophobicity and conformational constraints imparted by the homocyclohexylalanyl residue can profoundly influence a peptide's interaction with its biological target. By promoting a more defined and stable conformation, this non-natural amino acid can enhance the peptide's binding affinity and selectivity for its receptor. The hydrophobic side chain can also engage in favorable interactions with hydrophobic pockets within the receptor's binding site, further contributing to increased potency.

Overcoming Synthetic Challenges: Coupling of a Sterically Hindered Amino Acid

The very property that makes this compound so valuable—its steric bulk—also presents a significant challenge during solid-phase peptide synthesis. The bulky side chain can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, leading to incomplete coupling reactions and the formation of deletion sequences.

To overcome this hurdle, optimized coupling protocols are essential. Standard coupling reagents may prove insufficient, necessitating the use of more potent activators.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

Coupling ReagentClassKey Features
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Urionium SaltHighly reactive, promotes rapid coupling and minimizes racemization.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Urionium SaltSimilar reactivity to HATU, often a more cost-effective alternative.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltEffective for hindered couplings, though can be more prone to racemization than uronium salts.

Experimental Protocol: Coupling of this compound during SPPS

This protocol outlines a robust method for the incorporation of this compound into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a potent coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Agitation of the reaction vessel is crucial to ensure efficient mixing.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative test (no color change) indicates the absence of free primary amines and a successful coupling.

  • Double Coupling (if necessary): If the ninhydrin test is positive, indicating incomplete coupling, a second coupling step (repeating steps 4 and 5) is recommended.

  • Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent such as acetic anhydride.

  • Proceed to the next cycle: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

SPPS_Cycle_with_Fmoc_L_Homocyclohexylalanine cluster_Resin Solid Support cluster_Cycle SPPS Cycle Resin_Start Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of this compound (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Resin_End Resin with elongated peptide Wash2->Resin_End Resin_End->Resin_Start Next Cycle

Figure 1: Automated Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of this compound.

Future Directions and Concluding Remarks

The journey of this compound from a conceptual tool to a commercially available reagent has empowered peptide scientists to push the boundaries of drug design. Its ability to confer stability and modulate biological activity has solidified its place in the arsenal of non-natural amino acids.

Looking ahead, the synergy between innovative synthetic methodologies and a deeper understanding of structure-activity relationships will continue to drive the development of novel peptide therapeutics. The strategic incorporation of building blocks like this compound will be instrumental in addressing the ongoing challenges of peptide drug delivery and bioavailability. As our ability to precisely engineer the molecular architecture of peptides advances, so too will our capacity to create medicines that are not only potent and specific but also robust and patient-friendly. The legacy of this compound is a testament to the power of synthetic chemistry to not only mimic nature but, in many ways, to improve upon it.

Logical_Relationship cluster_Properties Physicochemical Properties cluster_Impact Impact on Peptide cluster_Challenge Synthetic Challenge Hydrophobicity Increased Hydrophobicity Binding Improved Receptor Binding & Potency Hydrophobicity->Binding Steric_Bulk Steric Bulk Stability Enhanced Proteolytic Stability Steric_Bulk->Stability Coupling Difficult Coupling in SPPS Steric_Bulk->Coupling Rigidity Conformational Rigidity Structure Defined Secondary Structure Rigidity->Structure Structure->Binding

Figure 2: Logical relationships of this compound's properties and their impact.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Incorporating L-Homocyclohexylalanine into Peptides

In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids is a powerful strategy to enhance therapeutic properties. Fmoc-L-Homocyclohexylalanine (Fmoc-L-HomoCha-OH) is a non-proteinogenic amino acid derivative that has garnered significant interest. Its unique structure, featuring a bulky and hydrophobic cyclohexyl side chain, can confer several advantageous properties to a peptide.[1] These include increased metabolic stability by sterically shielding the peptide backbone from enzymatic degradation, improved receptor affinity and selectivity through enhanced hydrophobic interactions, and the ability to induce specific secondary structures that can modulate biological activity.[2]

However, the very feature that makes L-Homocyclohexylalanine a valuable building block—its steric bulk—also presents a significant challenge during solid-phase peptide synthesis (SPPS). The bulky side chain can physically impede the efficient formation of peptide bonds, leading to lower coupling yields and the generation of deletion sequences.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into peptide sequences using optimized SPPS protocols. We will delve into the rationale behind the selection of reagents and conditions, provide detailed step-by-step methodologies, and offer guidance on monitoring the synthesis to ensure the highest possible purity and yield of the target peptide.

Core Principles and Challenges in the SPPS of Peptides with this compound

The foundation of this protocol lies in the standard Fmoc/tBu solid-phase peptide synthesis strategy. This method involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cycle of SPPS involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, and the coupling of the next Fmoc-protected amino acid.

The primary hurdle in the synthesis of peptides containing L-Homocyclohexylalanine is overcoming the steric hindrance of its side chain. This manifests in:

  • Reduced Coupling Efficiency: The bulky cyclohexyl group can sterically hinder the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide. This can result in incomplete coupling reactions.[2]

  • Slower Reaction Kinetics: The formation of the peptide bond can be significantly slower compared to less hindered amino acids. Standard coupling times may be insufficient to drive the reaction to completion.[2]

To address these challenges, a carefully optimized protocol is essential. This includes the selection of a suitable solid support, the use of highly efficient coupling reagents, and potentially extended reaction times or double coupling strategies.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in SPPS.

PropertyValueReference
CAS Number 269078-73-1[1][3][4]
Molecular Formula C25H29NO4[1][3]
Molecular Weight 407.52 g/mol [1]
Appearance White powder[1]
Purity (Chiral HPLC) ≥ 99%[1]
Solubility Soluble in DMF and NMP[5]
Storage Conditions 0 - 8 °C[1][3]

Experimental Workflow for SPPS of Peptides Containing L-Homocyclohexylalanine

The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide containing L-Homocyclohexylalanine.

SPPS_Workflow Overall SPPS Workflow for Incorporating this compound Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling This compound Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Monitoring->Coupling If incomplete, recouple Repeat_Cycle Repeat Cycle for Next Amino Acid Monitoring->Repeat_Cycle If coupling complete Repeat_Cycle->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: A schematic of the key steps in the solid-phase synthesis of peptides containing L-Homocyclohexylalanine.

Detailed Protocols

Protocol 1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide. For C-terminal amides, a Rink Amide resin is commonly used. For C-terminal carboxylic acids, a Wang or 2-chlorotrityl chloride resin is appropriate.

Materials:

  • Appropriate resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel with a sintered glass filter

Procedure:

  • Place the desired amount of resin in the reaction vessel.

  • Add DMF (10-15 mL per gram of resin) to swell the resin.

  • Gently agitate the resin slurry for at least 30 minutes at room temperature.

  • Drain the DMF from the reaction vessel.

Protocol 2: N-α-Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

Procedure:

  • To the swollen and drained peptide-resin, add the 20% piperidine in DMF solution (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times with 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: The completion of the deprotection can be monitored by UV spectroscopy of the piperidine wash solutions, which will show the characteristic absorbance of the dibenzofulvene-piperidine adduct.[6] A qualitative Kaiser test on a small sample of resin beads will confirm the presence of free primary amines (a positive test results in a blue color).[2]

Protocol 3: Coupling of this compound

Due to the steric hindrance of this compound, the use of a potent coupling reagent is highly recommended to achieve high coupling efficiency.

Coupling_Reagents Decision Pathway for Coupling Reagent Selection Start Start: Coupling of This compound High_Efficiency Requirement: High Coupling Efficiency Start->High_Efficiency Uronium_Aminium Aminium/Uronium Salts (HATU, HCTU) High_Efficiency->Uronium_Aminium Phosphonium Phosphonium Salts (PyBOP, PyAOP) High_Efficiency->Phosphonium Carbodiimide Carbodiimides (DIC/Oxyma) High_Efficiency->Carbodiimide Less effective for hindered couplings Recommendation Recommended for Sterically Hindered Residues Uronium_Aminium->Recommendation Phosphonium->Recommendation

Caption: A decision tree for selecting an appropriate coupling reagent for this compound.

Recommended Coupling Reagents and Conditions:

Coupling ReagentReagent TypeKey Advantages
HATU Aminium/Uronium SaltHigh reactivity, fast kinetics, effective for hindered amino acids.[7]
HCTU Aminium/Uronium SaltSimilar reactivity to HATU, often more cost-effective.[7]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity.
DIC/Oxyma Carbodiimide/AdditiveCost-effective, with Oxyma providing low racemization.

Materials:

  • Deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring Coupling Completion: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test.[8] A negative test (yellow or colorless beads) indicates complete coupling.[9]

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.[2] Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of this compound.

Protocol 4: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K for peptides with sensitive residues, or a standard TFA/TIS/H2O cocktail)

  • Cold diethyl ether

Standard Cleavage Cocktail (TFA/TIS/H₂O):

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water (H₂O): 2.5%

Procedure:

  • Ensure the N-terminal Fmoc group of the peptide-resin has been removed.

  • Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[10]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Troubleshooting and Key Considerations

  • Incomplete Coupling: As indicated by a positive Kaiser test, this is the most common issue. The primary solution is to perform a second coupling. For subsequent syntheses, consider increasing the equivalents of the amino acid and coupling reagents, extending the coupling time, or using a more potent coupling reagent like HATU from the outset.

  • Racemization: While less common for many amino acids during coupling, it can be a concern with certain residues and harsh conditions. Using additives like OxymaPure with carbodiimide coupling can help suppress racemization.[11]

  • Side Reactions: During cleavage, reactive carbocations generated from protecting groups can lead to side reactions. The use of appropriate scavengers in the cleavage cocktail is crucial to prevent this.[12] For peptides containing tryptophan, methionine, or cysteine, a more complex cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) and thioanisole may be necessary.[13]

Conclusion

The successful incorporation of the sterically demanding this compound into peptides via solid-phase synthesis is achievable with careful optimization of the synthetic protocol. The key to success lies in the use of high-efficiency coupling reagents, diligent monitoring of reaction completion, and the rational selection of cleavage conditions. The protocols and guidelines presented in this application note provide a robust framework for researchers to harness the unique benefits of L-Homocyclohexylalanine in the design and synthesis of novel and potent peptide-based therapeutics.

References

Application Notes and Protocols for the Deprotection of the Fmoc Group from Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Challenges in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), celebrated for its base-lability that permits an orthogonal strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This approach is fundamental to the synthesis of complex peptides. The incorporation of non-proteinogenic amino acids, such as homocyclohexylalanine (Hcha), is a key strategy in drug discovery for introducing unique structural constraints, enhancing metabolic stability, and improving the pharmacological profiles of peptide-based therapeutics.

Homocyclohexylalanine, with its bulky cyclohexyl side chain, presents a classic case of steric hindrance. This bulkiness can impede both the coupling of the amino acid and the subsequent removal of the Nα-Fmoc group.[1] Inefficient deprotection leads to the formation of deletion sequences, which are challenging to separate from the target peptide and result in diminished yields and purity.[1] This guide provides a detailed examination of the mechanistic principles and field-proven protocols for the complete and efficient deprotection of the Fmoc group from homocyclohexylalanine, ensuring the successful synthesis of peptides containing this sterically demanding residue.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the Fmoc group is a well-understood process that proceeds via a base-catalyzed β-elimination mechanism.[3] The reaction can be dissected into three critical steps:

  • Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3]

  • β-Elimination: This deprotonation generates a carbanion that is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes an elimination reaction, cleaving the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[3]

  • Dibenzofulvene Adduct Formation: The electrophilic DBF is immediately trapped by the excess piperidine to form a stable adduct. This scavenging is crucial to prevent DBF from reacting with the newly liberated N-terminal amine, which would result in chain termination.[3]

The overall workflow of a single cycle in Fmoc-based solid-phase peptide synthesis is illustrated below.

Fmoc_SPPS_Cycle Resin_Fmoc Resin-Peptide-NH-Fmoc Resin_Free_Amine Resin-Peptide-NH2 Resin_Fmoc->Resin_Free_Amine  Fmoc Deprotection (20% Piperidine/DMF)   Resin_Coupled Resin-Peptide-NH-CO-AA-Fmoc Resin_Free_Amine->Resin_Coupled  Amino Acid Coupling (Fmoc-AA-OH, Activator)   Resin_Coupled->Resin_Fmoc  Ready for next cycle

Caption: A single cycle of Fmoc-SPPS.

Causality Behind Experimental Choices for Homocyclohexylalanine

The considerable steric bulk of the homocyclohexylalanine side chain can physically obstruct the approach of piperidine to the C9 proton of the fluorenyl group.[1] This steric hindrance can lead to slower deprotection kinetics compared to less bulky amino acids.[4] Consequently, standard deprotection protocols may be insufficient, necessitating modifications to ensure complete Fmoc removal.

The primary adaptation for sterically hindered residues like homocyclohexylalanine is an extended deprotection time. A two-step deprotection is often employed, with the second treatment being significantly longer to drive the reaction to completion.[5][6] While alternative, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection, they may also increase the risk of side reactions such as aspartimide formation, especially in sensitive sequences.[3][7] Therefore, for routine synthesis, optimizing the piperidine treatment is the preferred and more conservative approach.

Experimental Protocols

The following protocols are designed to ensure the complete and efficient deprotection of the Fmoc group from homocyclohexylalanine in a manual solid-phase peptide synthesis setting.

Protocol 1: Standard Fmoc Deprotection of Homocyclohexylalanine

This protocol is optimized for sterically hindered amino acids and employs a two-stage deprotection with an extended second treatment.

Materials:

  • Fmoc-Hcha-peptide-resin

  • Deprotection Reagent: 20% (v/v) piperidine in high-purity, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with a sintered glass filter

  • Shaker or nitrogen bubbling apparatus for agitation

Procedure:

  • Resin Swelling: If the resin is dry, swell it in DMF for at least 30 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.[6]

  • Drain: Drain the deprotection solution.

  • Main Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture for an additional 15-20 minutes at room temperature.[6]

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Thorough Washing: Wash the resin extensively to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is as follows:

    • DMF (5 x 10 mL per gram of resin)

    • DCM (3 x 10 mL per gram of resin)

    • DMF (3 x 10 mL per gram of resin)

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Proceed to Next Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Monitoring Deprotection by UV-Vis Spectroscopy

This method allows for the quantitative confirmation of Fmoc removal by measuring the absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Materials:

  • Collected filtrate from the deprotection steps (Protocol 1, steps 3 and 5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flask

  • DMF for dilution

Procedure:

  • Collect Filtrate: Combine the piperidine solutions drained from both deprotection steps.

  • Dilute to Volume: Transfer the collected solution to a volumetric flask and dilute to a known volume with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Prepare Blank: Use a solution of 20% piperidine in DMF, diluted to the same extent as the sample, as the blank.

  • Measure Absorbance: Measure the absorbance of the diluted filtrate at 301 nm against the blank.[3]

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to determine the amount of Fmoc group cleaved.

    • A = Absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹)[3]

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (1 cm)

The calculated moles of cleaved Fmoc should correspond to the initial loading of the resin.

Data Presentation: Comparative Deprotection Conditions

The choice of deprotection reagent and conditions is critical for success. The following table summarizes the characteristics of common deprotection reagents.

ReagentTypical ConcentrationSolventKey Characteristics & Applications
Piperidine 20% (v/v)DMF or NMPThe most common and effective reagent for routine SPPS.[3] Extended reaction times are recommended for sterically hindered residues like Hcha.[6]
4-Methylpiperidine (4-MP) 20% (v/v)DMFA common and effective alternative to piperidine with similar kinetics.[3]
Piperazine (PZ) 10% (w/v)9:1 DMF/EthanolLess basic than piperidine, which can be advantageous in minimizing base-labile side reactions. May exhibit slower deprotection kinetics for hindered residues.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v)DMFA stronger, non-nucleophilic base that can accelerate deprotection, but may increase the risk of side reactions like aspartimide formation.[3]

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If the Kaiser test is negative (yellow) or weakly positive, this indicates incomplete Fmoc removal. Repeat the main deprotection step (Protocol 1, step 4) for an additional 10-15 minutes.

  • Peptide Aggregation: The hydrophobicity of the homocyclohexylalanine side chain can contribute to peptide aggregation on the resin, which can also hinder deprotection.[6] If aggregation is suspected, consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or performing the deprotection at a slightly elevated temperature (e.g., 30-40°C), though this should be done with caution to avoid side reactions.[3]

  • Side Reactions: The primary base-induced side reaction to be aware of during Fmoc deprotection is aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Ser.[7] While less common with piperidine compared to stronger bases, for highly sensitive sequences, the addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.

Logical Workflow for Deprotection and Confirmation

The following diagram illustrates the logical workflow for the deprotection of Fmoc-homocyclohexylalanine and the subsequent confirmation steps.

Deprotection_Workflow Start Start: Fmoc-Hcha-Peptide-Resin Deprotection Perform Two-Step Deprotection (Protocol 1) Start->Deprotection Collect_Filtrate Collect Piperidine Filtrate Deprotection->Collect_Filtrate Wash_Resin Thoroughly Wash Resin Deprotection->Wash_Resin UV_Vis Analyze Filtrate by UV-Vis (Protocol 2) Collect_Filtrate->UV_Vis Kaiser_Test Perform Kaiser Test on Resin Sample Wash_Resin->Kaiser_Test Result_Positive Positive (Blue) Result? Kaiser_Test->Result_Positive Result_Quantitative Quantitative Confirmation? UV_Vis->Result_Quantitative Proceed Proceed to Next Coupling Step Result_Positive->Proceed Yes Troubleshoot Troubleshoot: Repeat Deprotection Result_Positive->Troubleshoot No Result_Quantitative->Proceed Yes Troubleshoot->Deprotection

Caption: Workflow for Fmoc deprotection of Hcha.

Conclusion

The successful incorporation of sterically hindered amino acids like homocyclohexylalanine into peptides is achievable with careful optimization of the Fmoc deprotection step. By understanding the mechanistic basis for slower deprotection kinetics and implementing protocols with extended reaction times, researchers can overcome the challenges posed by steric hindrance. The protocols and considerations outlined in this guide provide a robust framework for achieving complete Fmoc removal, thereby ensuring high-purity and high-yield synthesis of peptides containing homocyclohexylalanine for applications in drug discovery and development.

References

Topic: Fmoc-L-Homocyclohexylalanine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Non-Proteinogenic Amino Acids in Peptide Drug Design

Peptide-based therapeutics occupy a unique and expanding space in modern medicine, offering high target specificity and potency that often surpasses traditional small molecules. However, the progression of natural peptides from discovery to clinical application is frequently impeded by inherent metabolic liabilities, primarily their susceptibility to rapid proteolytic degradation and limited bioavailability.[1][2][3] A powerful and widely adopted strategy to overcome these hurdles is the site-specific incorporation of unnatural amino acids.[4]

Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha), a non-proteinogenic analog of L-phenylalanine, has emerged as a critical building block in this endeavor.[5] By replacing the aromatic phenyl ring with a saturated cyclohexyl moiety, L-hCha introduces unique structural and physicochemical properties that can be leveraged to engineer superior therapeutic candidates.[1][5]

This technical guide serves as a comprehensive resource for the effective utilization of Fmoc-L-hCha. We will explore the mechanistic basis for its utility, detail its key applications, and provide validated, step-by-step protocols for its incorporation into peptide sequences using modern synthetic methodologies.

Rationale and Key Advantages of Incorporating L-Homocyclohexylalanine

The substitution of a proteinogenic amino acid like phenylalanine with L-hCha is a deliberate design choice aimed at enhancing the drug-like properties of a peptide. The advantages are multifaceted:

  • Enhanced Proteolytic Stability : The primary driver for L-hCha incorporation is the dramatic increase in metabolic stability. The bulky, aliphatic cyclohexyl side chain provides significant steric hindrance, effectively shielding the adjacent peptide bonds from the catalytic sites of proteases that typically recognize and cleave at aromatic residues.[1][5] This steric shield leads to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving therapeutic efficacy.[5]

  • Increased Hydrophobicity : The cyclohexyl group imparts a greater hydrophobic character to the peptide compared to a phenyl ring.[6][7] This modification can enhance interactions with hydrophobic pockets in target receptors and can be modulated to improve membrane permeability and overall pharmacokinetic profiles.

  • Conformational Constraint : While aliphatic, the cyclohexyl ring imposes distinct conformational restraints on the peptide backbone. This can be used to stabilize desired secondary structures (e.g., β-turns or helical motifs) that are essential for potent receptor binding, effectively "locking" the peptide into its bioactive conformation.[8]

Physicochemical Properties: A Comparative Overview

To fully appreciate the impact of substitution, it is crucial to understand the differences between Fmoc-L-hCha and its natural counterpart, Fmoc-L-Phe.

PropertyThis compoundFmoc-L-PhenylalanineRationale for Impact
Molecular Formula C₂₅H₂₉NO₄[6]C₂₄H₂₃NO₄Addition of two hydrogen atoms in the saturated ring.
Molecular Weight 407.5 g/mol [6]389.4 g/mol Increased mass due to the larger side chain.
Side Chain CyclohexylmethylBenzylSaturated aliphatic ring vs. aromatic ring.
Key Characteristic Increased steric bulk and hydrophobicity.Aromaticity, potential for π-π stacking.The cyclohexyl group is non-planar and sterically more demanding.[1][5]
Solubility Soluble in DMF, DCM.[6]Soluble in DMF, NMP.[9]Both are well-suited for standard SPPS solvents.
Primary Application Enhancing metabolic stability, modulating hydrophobicity.[1][5]Standard building block for introducing aromatic interactions.Used to overcome the limitations of natural peptides.

Experimental Protocol: Incorporation of Fmoc-L-hCha via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the manual incorporation of Fmoc-L-hCha into a peptide sequence using the well-established Fmoc/tBu strategy.[10][11][12] This method is the cornerstone of modern peptide synthesis.[13]

Core Workflow of Fmoc-SPPS

The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing, which is repeated for each amino acid in the sequence.

Figure 1. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Resin : Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[14]

  • Fmoc-Amino Acids : High-purity Fmoc-L-hCha-OH and other required Fmoc-protected amino acids.[15]

  • Solvents : N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent : 20% (v/v) Piperidine in DMF.[10]

  • Coupling Reagents : HCTU, HATU, or HBTU/HOBt. For a sterically hindered residue like L-hCha, more potent activators like HATU or HCTU are recommended.[8][14]

  • Base : N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail : 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation Solvent : Cold diethyl ether.

Step-by-Step Synthesis Protocol

This protocol details a single coupling cycle for Fmoc-L-hCha.

  • Resin Preparation : Swell the chosen resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[14]

  • Fmoc Deprotection : Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, then add a fresh portion of the deprotection solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[5]

  • Washing : Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5 x DMF, followed by 3 x DCM, and then 3 x DMF.

  • Coupling of Fmoc-L-hCha :

    • In a separate vial, pre-activate the Fmoc-L-hCha-OH. Dissolve Fmoc-L-hCha-OH (3-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3-4 eq.) in DMF.

    • Add DIPEA (6-8 eq.) to the activation mixture and allow it to react for 1-2 minutes.[5] The solution will typically change color.

    • Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours. Due to the steric hindrance of the cyclohexyl side chain, a longer coupling time or a double coupling may be necessary to ensure the reaction goes to completion.[8]

  • Monitoring the Coupling Reaction : Perform a qualitative Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (beads turn blue), repeat the coupling step (Step 4).

  • Washing : Once coupling is complete, drain the reaction mixture and wash the resin thoroughly (e.g., 5 x DMF) to remove excess reagents and byproducts.[5]

  • Chain Elongation : Repeat steps 2 through 6 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection :

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate at room temperature for 2-3 hours. TIS is included as a scavenger to protect sensitive residues.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification :

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times to remove residual scavengers.

    • Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for rational peptide drug design. Its ability to confer significant proteolytic resistance while modulating hydrophobicity and conformation makes it indispensable for overcoming the inherent weaknesses of natural peptides.[5] The robust and well-understood protocols of Fmoc-SPPS allow for its efficient and reliable incorporation. As the field of peptide therapeutics continues to advance, the strategic use of Fmoc-L-hCha and other non-proteinogenic amino acids will be paramount in developing the next generation of potent, stable, and clinically successful drugs.

References

Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Steric Bulk in Peptide Design

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating pharmacological properties.[1] Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha-OH), a bulky and hydrophobic amino acid analog, offers unique structural constraints that can enhance metabolic stability, improve receptor affinity, and influence peptide conformation.[2] However, its very nature—the sterically demanding cyclohexyl group—presents significant challenges during solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of manual and automated synthesis strategies for peptides containing this compound, offering detailed protocols and field-proven insights to navigate the complexities of its incorporation.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 269078-73-1[3][4]
Molecular Formula C25H29NO4[3][4]
Molecular Weight 407.5 g/mol [3]
Appearance White to off-white powder[2]
Purity (HPLC) ≥98.0%[2]
Solubility Soluble in DMF, NMP[2]

The Core Challenge: Steric Hindrance and Its Implications

The primary obstacle in utilizing this compound is the steric hindrance posed by its bulky side chain. This can lead to:

  • Low Coupling Efficiency: The bulky group can physically impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete reactions and deletion sequences.[2]

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to achieve complete incorporation.[5]

  • Peptide Aggregation: The hydrophobicity of the homocyclohexylalanine residue can promote inter- and intra-chain aggregation, further hindering reagent accessibility.[6]

To overcome these challenges, careful consideration of the synthesis methodology—manual versus automated—is paramount.

Part 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing L-Homocyclohexylalanine

Manual SPPS offers a high degree of flexibility and control, making it an excellent choice for methods development and small-scale synthesis. However, it is operator-dependent and can be labor-intensive.[7][8]

Diagram: Manual SPPS Workflow

Manual_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Manual Coupling (Fmoc-L-hCha-OH, HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Double Couple) Repeat Repeat Cycle Kaiser->Repeat Negative Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for manual SPPS of a peptide containing L-Homocyclohexylalanine.

Protocol: Manual Synthesis of Ac-Ala-hCha-Gly-NH2

This protocol details the synthesis of a model tripeptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

2. First Amino Acid Coupling (Glycine):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling: In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF. Add to the resin and agitate for 2 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling.

3. Second Amino Acid Coupling (this compound):

  • Deprotection: Repeat the deprotection step as above.

  • Coupling (Optimized for Steric Hindrance):

    • In a separate vial, dissolve Fmoc-L-hCha-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.[3]

  • Monitoring and Double Coupling:

    • Perform a Kaiser test. Due to the steric bulk of hCha, a positive or weakly positive result is common.

    • If the Kaiser test is not completely negative, a double coupling is strongly recommended.[5] Drain the reaction vessel, wash with DMF (3x), and repeat the coupling step with freshly prepared activated Fmoc-L-hCha-OH for another 2 hours.

4. Third Amino Acid Coupling (Alanine) and N-terminal Acetylation:

  • Deprotection: Repeat the deprotection step.

  • Coupling: Couple Fmoc-Ala-OH using the standard HOBt/DIC method.

  • Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[9]

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[2][10]

Part 2: Automated Solid-Phase Peptide Synthesis (SPPS)

Automated synthesizers offer high reproducibility, increased throughput, and optimized reagent consumption.[7][11] Modern instruments with microwave heating capabilities are particularly advantageous for overcoming the challenges associated with sterically hindered amino acids.[12][13][14]

Diagram: Automated SPPS Workflow

Automated_SPPS_Workflow Start Load Resin & Reagents Deprotection Automated Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Automated Washing Deprotection->Wash1 Coupling Automated Coupling (Fmoc-L-hCha-OH, HATU) Optional Microwave Heating Wash1->Coupling Wash2 Automated Washing Coupling->Wash2 Next_Cycle Proceed to Next Amino Acid Wash2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle Cleavage Manual Cleavage & Deprotection Next_Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for automated SPPS of a peptide containing L-Homocyclohexylalanine.

Protocol: Automated Synthesis of Ac-Ala-hCha-Gly-NH2

This protocol is designed for a microwave-assisted automated peptide synthesizer.

1. Synthesizer Setup:

  • Load the Rink Amide resin into the reaction vessel.

  • Place vials containing Fmoc-amino acids, activator (HATU), base (DIPEA), and solvents in their designated positions.

  • Program the synthesis sequence and parameters.

2. Synthesis Parameters:

  • Deprotection: 20% piperidine in DMF, 2x cycles (e.g., 1 min and 3 min).

  • Washing: DMF (5x).

  • Coupling (Glycine and Alanine):

    • Fmoc-amino acid (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.).

    • Coupling time: 5-10 minutes at room temperature.

  • Coupling (this compound):

    • Option A (Double Coupling): Program a double coupling cycle for this residue with the standard parameters.

    • Option B (Microwave-Assisted Single Coupling):

      • Fmoc-L-hCha-OH (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.).

      • Microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes.[14] This significantly enhances coupling efficiency for sterically hindered residues.[12][15]

3. N-terminal Acetylation:

  • Program a final acetylation step using acetic anhydride and DIPEA.

4. Post-Synthesis Processing:

  • Once the synthesis is complete, the resin is automatically washed and dried.

  • Cleavage, deprotection, and purification are performed manually as described in the manual synthesis protocol.

Comparative Analysis: Manual vs. Automated Synthesis

ParameterManual SPPSAutomated SPPSRationale & Insights
Coupling Efficiency (hCha) Operator-dependent, may require multiple double couplings and extended reaction times.High, especially with microwave assistance. Reproducibility is significantly improved.[7]Automated systems provide precise control over reaction conditions, minimizing human error.[8] Microwave heating effectively overcomes the activation energy barrier for sterically hindered couplings.[12]
Time per Cycle 1-2 hours30-60 minutes (significantly less with microwave)Automated fluidics and pre-programmed steps drastically reduce cycle times.[7]
Reagent Consumption Generally higher due to manual dispensing and larger wash volumes.Optimized and lower due to precise delivery systems.Automated systems are programmed for efficient use of reagents, reducing waste.[7]
Reproducibility Lower, dependent on operator skill and consistency.High, leading to more consistent batch-to-batch quality.The standardized and controlled environment of an automated synthesizer ensures high reproducibility.[7]
Throughput Low (typically one peptide at a time).High (many systems allow for parallel synthesis).Automated synthesizers are ideal for screening libraries of peptides or producing multiple sequences simultaneously.
Flexibility & Troubleshooting High. Easy to take samples for in-process monitoring (e.g., Kaiser test) and adjust protocols on the fly.Moderate. While flexible, real-time adjustments can be more complex than in a manual setup.Manual synthesis allows for immediate intervention based on qualitative tests, which is valuable for optimizing protocols for new or difficult sequences.

Troubleshooting and Key Considerations

  • Incomplete Coupling of hCha: If a double coupling at room temperature is insufficient, consider a longer coupling time (up to 12 hours) or, if available, utilize a microwave synthesizer.[4]

  • Aggregation: For longer peptides containing hCha and other hydrophobic residues, consider using a PEG-grafted resin (e.g., ChemMatrix®) or adding chaotropic salts like LiCl to the coupling mixture to disrupt secondary structure formation.[6][16]

  • Cleavage: A standard TFA/TIS/Water cocktail is generally effective. For peptides containing other sensitive residues (e.g., Trp, Cys, Met), a more complex scavenger cocktail may be necessary.[17][18]

  • Purity of Fmoc-L-hCha-OH: Always use high-purity starting materials to avoid the incorporation of deletion or modified sequences.[19]

Conclusion: A Strategic Choice

The choice between manual and automated synthesis for peptides containing this compound is a strategic one, dictated by the specific goals of the research.

  • Manual synthesis is well-suited for initial methods development, small-scale synthesis, and when a high degree of flexibility for troubleshooting is required. The ability to perform on-the-fly adjustments based on real-time feedback is invaluable for optimizing the incorporation of this challenging amino acid.

  • Automated synthesis , particularly with microwave assistance, is the superior choice for routine production, high-throughput synthesis, and when high reproducibility and purity are paramount. The precise control and enhanced reaction conditions offered by automated systems can consistently overcome the steric hindrance of L-Homocyclohexylalanine, leading to higher quality crude peptides in a fraction of the time.

By understanding the inherent challenges of this bulky amino acid and leveraging the appropriate synthesis platform and optimized protocols, researchers can successfully incorporate this compound to unlock new possibilities in peptide design and drug discovery.

References

Application Notes & Protocols: Leveraging Fmoc-L-Homocyclohexylalanine for the Investigation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, making them a compelling class of therapeutic targets.[1][2] However, the large, often featureless interfaces of PPIs present significant challenges for inhibition by traditional small molecules.[3][4] Peptide-based inhibitors, derived from the native binding sequences of one of the protein partners, offer a potent and specific alternative.[1] The incorporation of non-natural amino acids (nnAAs) into these peptides is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[5] This guide provides a comprehensive overview and detailed protocols for utilizing Fmoc-L-Homocyclohexylalanine (Fmoc-hCha), a unique nnAA, to enhance the properties of peptide-based inhibitors for studying and modulating PPIs.

Introduction: The Strategic Advantage of L-Homocyclohexylalanine

L-Homocyclohexylalanine (hCha) is an analogue of phenylalanine where the phenyl ring is replaced by a cyclohexyl ring and an additional methylene group is inserted into the side chain. This seemingly subtle modification provides several key advantages for designing peptide inhibitors of PPIs:

  • Enhanced Hydrophobicity: The saturated cyclohexyl ring is significantly more hydrophobic than a phenyl ring. Many PPIs are driven by the burial of hydrophobic residues at the interface, often in "hotspot" regions.[4] Substituting a key hydrophobic residue in a native peptide sequence with hCha can substantially increase binding affinity by optimizing these critical hydrophobic contacts.

  • Increased Steric Bulk: The larger cyclohexyl group can fill hydrophobic pockets on a target protein surface more effectively than smaller residues like leucine or even phenylalanine, leading to improved binding and specificity.

  • Improved Proteolytic Stability: The non-natural structure of the hCha side chain can sterically hinder the approach of proteases, increasing the peptide's half-life in biological systems compared to peptides composed solely of natural amino acids.[1]

  • Conformational Constraint: The bulky side chain can help to pre-organize the peptide into a bioactive conformation (e.g., an α-helix), reducing the entropic penalty upon binding and thereby increasing affinity.[2]

Table 1: Comparison of Hydrophobic Amino Acid Properties

Amino AcidStructureSide ChainKey Features for PPI Inhibition
Phenylalanine (Phe)AromaticPhenylAromatic π-π stacking, moderate hydrophobicity.
Cyclohexylalanine (Cha)AliphaticCyclohexylHigh hydrophobicity, steric bulk.
L-Homocyclohexylalanine (hCha) Aliphatic Cyclohexylmethyl Enhanced hydrophobicity and steric bulk, increased flexibility over Cha.
Leucine (Leu)AliphaticIsobutylCommon hydrophobic contact residue.

Mechanism: Probing PPI Hotspots with hCha

The rationale for incorporating hCha into a peptide inhibitor is grounded in the "hotspot" theory of PPIs. It is well-established that the binding energy at a PPI interface is not evenly distributed. Instead, it is concentrated in a few key residues, or "hotspots," which are often hydrophobic amino acids like phenylalanine, leucine, and tryptophan that insert into deep pockets on the partner protein.[4][6]

By identifying a hotspot residue in the native peptide sequence, a medicinal chemist can rationally substitute it with hCha. The extended and bulky aliphatic side chain of hCha acts as an optimized "anchor," designed to more completely fill the hydrophobic pocket on the target protein than the original residue. This enhanced shape complementarity and increased buried surface area can lead to a significant improvement in binding affinity (lower Kd).

A prime example of a PPI target where this strategy is applicable is the interaction between the tumor suppressor p53 and its negative regulator, MDM2.[7][8] The p53-MDM2 interaction is mediated by a short α-helical domain of p53, which places three key hydrophobic residues—Phe19, Trp23, and Leu26—into a deep cleft on the surface of MDM2.[4][9] Replacing one of these residues in a p53-derived peptide with hCha is a rational strategy to develop a more potent inhibitor.[10]

Experimental Design & Workflow

The successful application of this compound involves a multi-step process, from the chemical synthesis of the modified peptide to its comprehensive biophysical and cellular characterization.

Figure 1. Overall experimental workflow for the development and validation of an L-Homocyclohexylalanine-containing peptide inhibitor.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an hCha-Containing Peptide

The incorporation of non-natural amino acids like hCha follows the standard principles of Fmoc-based SPPS.[11][12] However, due to the steric bulk of the homocyclohexylalanine side chain, optimization of the coupling step is critical to ensure high incorporation efficiency.[5][13]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus).[14]

  • Fmoc-protected amino acids (including this compound).

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[11]

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

  • Resin Preparation: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in DMF for 30-60 minutes.[14] c. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[15] d. Drain and wash the resin thoroughly with DMF (5x) and IPA (2x) to remove all traces of piperidine.

  • Amino Acid Coupling (The Critical Step for hCha): a. In a separate vial, pre-activate the amino acid. For a 0.1 mmol synthesis scale, dissolve this compound (4 equivalents, 0.4 mmol), HCTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF. b. Rationale: HCTU is a highly efficient coupling reagent recommended for sterically hindered amino acids like hCha.[13] A slight excess of the amino acid and a robust activator ensures the reaction goes to completion. c. Add the activation solution to the deprotected resin. d. Agitate at room temperature for 1-2 hours. For hCha, a longer coupling time is recommended compared to standard amino acids. e. Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Chain Elongation: a. Drain the coupling solution and wash the resin with DMF (5x). b. Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. After the final amino acid is coupled and deprotected, wash the resin with DMF, then DCM, and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. e. Dry the crude peptide pellet under vacuum.

  • Purification and Quality Control: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Biophysical Characterization by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the real-time kinetics and affinity of a peptide inhibitor binding to its protein target.[][17]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 carboxymethylated dextran chip).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Purified hCha-peptide and control peptide (e.g., the native sequence).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization: a. Activate the sensor chip surface using an injection of a 1:1 mixture of EDC/NHS. b. Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to covalently couple it to the surface via amine coupling. c. Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis: a. Prepare a dilution series of the hCha-peptide and the control peptide in running buffer. A typical concentration range is 0.1 nM to 1 µM. b. Inject each concentration of the peptide over the immobilized protein surface and a reference flow cell (for background subtraction) for a set association time (e.g., 180 seconds). c. Allow the buffer to flow over the chip for a set dissociation time (e.g., 600 seconds). d. If dissociation is slow, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound peptide before the next injection.

  • Data Analysis: a. Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[18]

Table 2: Representative SPR Data for a p53-derived Peptide

PeptideSequencekon (M-1s-1)koff (s-1)Kd (nM)
p53 (WT)ETFS DLWKLL1.5 x 1053.0 x 10-2200
p53 (hCha sub)ETFhCha DLWKLL2.0 x 1052.0 x 10-310

This is hypothetical data for illustrative purposes. The expected result is that the hCha-substituted peptide will exhibit a significantly lower Kd (higher affinity), often driven by a slower dissociation rate (koff), indicating a more stable complex.

Protocol 3: Cellular Target Engagement via Co-Immunoprecipitation (Co-IP)

This protocol determines if the hCha-peptide can disrupt a target PPI within a cellular context. Here, we use the p53-MDM2 interaction as an example.[6]

Materials:

  • Cell line expressing endogenous p53 and MDM2 (e.g., MCF-7).

  • hCha-peptide (may require a cell-penetrating peptide (CPP) tag for entry).[7]

  • Control peptide.

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Antibody for immunoprecipitation (e.g., anti-MDM2 antibody).

  • Protein A/G magnetic beads.

  • Antibody for Western blotting (e.g., anti-p53 antibody).

Procedure:

  • Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with varying concentrations of the hCha-peptide or control peptide for a specified time (e.g., 4-6 hours). Include an untreated control.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation: a. Set aside a small portion of the lysate as the "input" control. b. To the remaining lysate, add the anti-MDM2 antibody and incubate with gentle rotation for 4 hours at 4°C. c. Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours. d. Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

  • Western Blotting: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Run the eluted samples and the input controls on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with an anti-p53 antibody to detect how much p53 was co-precipitated with MDM2. e. Probe a separate blot of the input samples with anti-p53 and anti-MDM2 to confirm equal protein levels.

Expected Outcome: In the untreated control, a strong p53 band should be visible in the MDM2-immunoprecipitated lane, confirming the interaction. In cells treated with the effective hCha-peptide, the amount of co-precipitated p53 should decrease in a dose-dependent manner, demonstrating that the peptide has successfully entered the cell and disrupted the p53-MDM2 interaction.

PPI_Inhibition cluster_0 Native Interaction cluster_1 Inhibition ProtA Protein A Binding Site ProtB Protein B Binding Motif ProtA:f1->ProtB:f1 Binding Peptide_i hCha-Peptide hCha residue Peptide hCha-Peptide hCha residue ProtA_i Protein A Binding Site ProtB_i Protein B Binding Motif Peptide_i:f1->ProtA_i:f1 Competitive Inhibition

Figure 2. Mechanism of competitive inhibition of a protein-protein interaction by an hCha-containing peptide.

Conclusion and Future Directions

This compound is a valuable tool for medicinal chemists and chemical biologists aiming to create potent, stable, and specific peptide-based inhibitors of protein-protein interactions.[19][20] Its unique steric and hydrophobic properties allow for the rational design of peptides that can effectively probe and block PPI hotspots. The protocols outlined here provide a robust framework for the synthesis, biophysical validation, and cellular testing of these powerful molecular tools. Future work may involve combining hCha with other peptide modification strategies, such as stapling or cyclization, to further enhance cell permeability and biological activity, paving the way for new therapeutic discoveries.[1][2]

References

Application Notes and Protocols for the Efficient Cleavage of Homocyclohexylalanine-Containing Peptides from Solid-Phase Resin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Homocyclohexylalanine in Peptide Synthesis

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic properties. Among these, homocyclohexylalanine (hCha), with its bulky and hydrophobic cyclohexylmethyl side chain, is of significant interest for introducing conformational constraints and increasing the lipophilicity of peptides.

However, the very properties that make hCha a valuable synthetic building block also present unique challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The steric bulk of the hCha residue can hinder the access of cleavage reagents to the acid-labile linker, potentially leading to incomplete cleavage. Furthermore, the hydrophobicity of hCha-containing peptides can result in aggregation and poor solubility following cleavage, complicating purification and handling.[1]

This comprehensive guide provides an in-depth analysis of the critical factors influencing the successful cleavage of hCha-containing peptides. We will explore the underlying chemical principles, detail optimized protocols, and offer troubleshooting strategies to empower researchers to confidently and efficiently liberate these challenging peptides from their solid support.

I. Mechanistic Insights: The Chemistry of Peptide Cleavage

The cleavage of peptides from most acid-labile resins, such as the widely used Wang resin, is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).[2] The process involves the protonation of the ester linkage between the C-terminal amino acid and the resin, rendering it susceptible to cleavage. Concurrently, acid-labile side-chain protecting groups (e.g., Boc, tBu) are also removed.

During this process, highly reactive carbocations are generated from the cleavage of these protecting groups.[3] These electrophilic species can indiscriminately react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, and cysteine, leading to undesired side products. To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive carbocations.[3]

The presence of the bulky and non-reactive cyclohexyl group of hCha does not directly introduce new nucleophilic sites for side reactions. However, its steric hindrance can slow down the cleavage kinetics, potentially requiring longer reaction times or more robust cleavage cocktails. This extended exposure to strong acid can, in turn, increase the likelihood of acid-catalyzed side reactions on other sensitive residues within the peptide sequence.

II. Strategic Selection of Cleavage Cocktails for hCha-Containing Peptides

The composition of the TFA cleavage cocktail is the most critical parameter for achieving efficient and clean cleavage of hCha-containing peptides. The choice of scavengers and their concentrations must be tailored to the specific amino acid composition of the peptide.

Table 1: Recommended TFA Cleavage Cocktails for Peptides Containing Homocyclohexylalanine
Reagent CocktailComposition (v/v/w)Key Applications & Considerations
Standard Cocktail (Reagent B) 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIS)Suitable for peptides lacking sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for carbocations.[4]
"Classic" Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues. EDT is particularly effective for protecting Cys and Met.[5]
Odorless Alternative (Reagent L) TFA / Dithiothreitol (DTT)DTT replaces the pungent EDT and thioanisole, offering a less odorous option for scavenging.[4]
Optimized for Hydrophobicity 90% TFA / 5% TIS / 5% WaterA slightly higher concentration of scavengers can be beneficial for longer incubation times sometimes required for bulky peptides.
For Arginine-Rich Peptides (Reagent R) TFA / Thioanisole / EDT / AnisoleSpecifically designed to aid in the removal of sulfonyl protecting groups from arginine residues, which can be slow.[4]

Causality Behind Cocktail Choices:

  • Triisopropylsilane (TIS): The primary role of TIS is to scavenge t-butyl cations generated from the cleavage of Boc and tBu protecting groups. Its bulky nature makes it a highly effective scavenger.

  • Water: Acts as a proton source and helps to suppress the t-butylation of tryptophan residues.[3]

  • 1,2-Ethanedithiol (EDT): A reducing scavenger that is crucial for preventing the oxidation of cysteine and methionine residues. It also aids in scavenging trityl cations.

  • Thioanisole: Facilitates the removal of the Pmc and Pbf protecting groups from arginine and scavenges carbocations.

  • Phenol: A general scavenger for various carbocations.[4]

III. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the cleavage of hCha-containing peptides from Wang resin. It is always recommended to perform a small-scale trial cleavage on a small amount of peptide-resin to optimize conditions before proceeding with the bulk material.

Protocol 1: Standard Cleavage of a Simple hCha-Containing Peptide

This protocol is suitable for peptides containing hCha but lacking other sensitive residues like Cys, Met, or Trp.

Materials:

  • Peptide-resin (fully protected, N-terminal Fmoc group removed)

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. The presence of the bulky hCha may necessitate a slightly longer reaction time than for standard peptides.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate centrifuge tube, add 10 volumes of cold diethyl ether (e.g., 30 mL for 3 mL of filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of a Complex hCha-Containing Peptide with Sensitive Residues

This protocol is recommended for peptides containing hCha along with residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (fully protected, N-terminal Fmoc group removed)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

Follow the same steps as in Protocol 1, with the following modifications:

  • Cleavage Cocktail: Use freshly prepared Reagent K.

  • Reaction Time: Extend the cleavage time to 3-4 hours to ensure complete deprotection and cleavage, given the potential for steric hindrance from hCha and the need for efficient scavenging for the sensitive residues.

IV. Visualization of the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage of peptides from the solid support.

Cleavage_Workflow Resin Dried Peptide-Resin Cocktail Freshly Prepared Cleavage Cocktail Cleavage Cleavage Reaction (2-4 hours) Cocktail->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation in Cold Diethyl Ether Filtration->Precipitation Washing Washing with Cold Ether Precipitation->Washing Drying Drying Washing->Drying Crude_Peptide Crude Peptide (Ready for Purification) Drying->Crude_Peptide

Caption: General workflow for peptide cleavage from solid-phase resin.

V. Troubleshooting Common Issues

The hydrophobic nature of hCha-containing peptides can lead to specific challenges during and after cleavage.

Table 2: Troubleshooting Guide for Cleavage of hCha-Containing Peptides
IssuePotential Cause(s)Recommended Solution(s)
Low Cleavage Yield Incomplete cleavage due to steric hindrance from hCha.- Extend the cleavage reaction time (e.g., to 4-6 hours).- Increase the volume of the cleavage cocktail.- Consider a stronger cleavage cocktail if side-chain protecting groups are particularly acid-stable.
Peptide Oiling Out or Poor Precipitation High hydrophobicity of the hCha-containing peptide leading to poor solubility in diethyl ether.[1]- Try precipitating in a different non-polar solvent like tert-butyl methyl ether.- After cleavage, evaporate the TFA and directly dissolve the residue in a suitable solvent for HPLC purification (e.g., acetonitrile/water).- For extremely hydrophobic peptides, consider using a solvent with higher solubilizing power like 50% acetic acid or hexafluoroisopropanol (HFIP) for initial dissolution.[1]
Presence of Unexpected Impurities Incomplete scavenging of carbocations, leading to side reactions on sensitive amino acids.- Ensure scavengers are fresh and used in appropriate concentrations.- For peptides with multiple sensitive residues, use a robust cocktail like Reagent K.[5]- Minimize the cleavage time as much as possible while still achieving complete cleavage.
Incomplete Removal of Protecting Groups Steric hindrance around protected residues or particularly stable protecting groups (e.g., Pbf on Arg).- Extend the cleavage time.- Use a cleavage cocktail containing thioanisole to facilitate the removal of Arg protecting groups.

VI. Concluding Remarks

The successful cleavage of peptides containing the bulky and hydrophobic homocyclohexylalanine residue is a critical step that requires careful consideration of both steric and solubility challenges. By understanding the underlying chemical principles and strategically selecting and optimizing the cleavage cocktail and work-up conditions, researchers can overcome these hurdles. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a reliable and efficient cleavage strategy for your specific hCha-containing peptide, ultimately paving the way for its downstream application in research and drug development.

VII. References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Hydrophobic Residues. BenchChem. 6

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. --INVALID-LINK--

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. --INVALID-LINK--

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis. BenchChem. 3

References

Application Notes and Protocols for the HPLC Purification of Homocyclohexylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Homocyclohexylalanine in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development, bestowing enhanced potency, metabolic stability, and unique conformational properties. Among these, homocyclohexylalanine (hCha), a close analog of cyclohexylalanine (Cha) with an additional methylene group in its side chain, stands out for its ability to significantly increase the hydrophobicity and steric bulk of a peptide. This modification can lead to improved receptor binding and resistance to enzymatic degradation. However, the very properties that make hCha a valuable tool in medicinal chemistry also present substantial challenges during purification.

The bulky and highly non-polar nature of the homocyclohexyl side chain leads to several complications in reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of peptide purification.[1] These challenges include:

  • Strong Retention: Peptides containing hCha bind very strongly to the non-polar stationary phases (e.g., C18) of HPLC columns, requiring high concentrations of organic solvent for elution.[1]

  • Poor Solubility: These peptides often exhibit limited solubility in the highly aqueous mobile phases used at the beginning of a typical RP-HPLC gradient, which can lead to precipitation upon injection.[1]

  • Aggregation: The pronounced hydrophobicity of hCha-containing peptides increases their propensity to aggregate, which can result in poor peak shape and reduced recovery.[1]

  • Co-elution of Impurities: Hydrophobic impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences or incompletely deprotected peptides, may have retention times very close to the target peptide, making separation difficult.

This comprehensive guide provides detailed application notes and protocols for developing robust and efficient RP-HPLC purification methods for homocyclohexylalanine-containing peptides. By understanding the underlying principles and systematically optimizing key parameters, researchers can overcome these challenges to achieve high purity and yield.

Part 1: Strategic Method Development for hCha-Containing Peptides

A well-designed HPLC method is crucial for the successful purification of these challenging peptides. The following sections detail the critical parameters that require careful consideration.

Column Selection: Tailoring the Stationary Phase to the Analyte

The choice of stationary phase is paramount for achieving optimal separation. While C18 columns are the most common choice for peptide purification, the extreme hydrophobicity of hCha-containing peptides often necessitates a less retentive stationary phase to avoid excessively high organic solvent concentrations for elution.

Stationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics & Recommendations for hCha-Peptides
C18 (Octadecyl) 3, 5, 10100-300Standard choice, but may be too retentive. Best for shorter hCha-peptides or those with multiple charged residues. A wide-pore (300 Å) format is recommended for larger peptides.[2][3]
C8 (Octyl) 3, 5, 10100-300Less hydrophobic than C18, offering a good balance of retention and resolution for many hCha-peptides. Often a good starting point for method development.
C4 (Butyl) 3, 5, 10300Significantly less hydrophobic than C18 and C8. Ideal for very hydrophobic and large hCha-containing peptides, as it allows for elution at lower organic solvent concentrations, minimizing the risk of precipitation.[3][4][5]
Phenyl 3, 5, 10100-300Offers alternative selectivity due to potential π-π interactions with aromatic residues in the peptide sequence. Can be beneficial if C18, C8, or C4 columns fail to resolve the target peptide from critical impurities.[2]

Expert Insight: For novel hCha-peptides with unknown chromatographic behavior, starting with a C8 or C4 column is often a prudent strategy. This minimizes the risk of the peptide irreversibly binding to the column.

Mobile Phase Composition: The Engine of Separation

The mobile phase in RP-HPLC consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B), with additives to improve peak shape and resolution.

  • Mobile Phase A: Typically consists of ultrapure water with an ion-pairing agent.

  • Mobile Phase B: The most common organic solvent is acetonitrile due to its low viscosity and UV transparency.[2] Isopropanol can be used as a stronger eluent for extremely hydrophobic peptides, but its higher viscosity results in increased backpressure.

  • Ion-Pairing Agents: These are crucial for achieving sharp, symmetrical peaks for peptides. They function by forming a neutral ion pair with charged residues on the peptide, which then interacts with the hydrophobic stationary phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most widely used ion-pairing agent.[2][6]

For particularly challenging separations, more hydrophobic ion-pairing agents can be employed to modulate selectivity and improve resolution.

Ion-Pairing AgentTypical ConcentrationImpact on Retention and Selectivity
Trifluoroacetic Acid (TFA) 0.1%Standard choice, provides good peak shape for most peptides.[2]
Pentafluoropropionic Acid (PFPA) 0.1%More hydrophobic than TFA, leading to increased retention. Can alter the elution order of peptides and impurities.[7][8]
Heptafluorobutyric Acid (HFBA) 0.1%The most hydrophobic of the common perfluorinated acids, resulting in the longest retention times. Particularly useful for resolving closely eluting hydrophobic impurities.[7][8]

Causality Behind Experimental Choices: Increasing the hydrophobicity of the ion-pairing agent (TFA < PFPA < HFBA) enhances the overall hydrophobicity of the ion-paired peptide, leading to stronger interactions with the stationary phase and thus, increased retention time.[7][9] This can be strategically used to improve the separation of peptides from impurities with similar hydrophobicity.

Gradient Optimization: The Key to High Resolution

A linear gradient, where the concentration of Mobile Phase B is gradually increased over time, is the standard approach for peptide purification.[4][6] The gradient slope is a critical parameter for achieving optimal resolution.

  • Scouting Gradient: A fast, broad gradient (e.g., 5% to 95% B over 20 minutes) is initially used to determine the approximate elution concentration of the target peptide.

  • Optimized Gradient: Once the elution concentration is known, a shallower, more focused gradient around that concentration is employed to maximize the separation of the target peptide from its impurities. A gradient slope of 0.5-1% B per column volume is a good starting point for optimization.

G

Part 2: Detailed Protocols for Purification of hCha-Containing Peptides

This section provides step-by-step protocols for the analytical and preparative purification of homocyclohexylalanine-containing peptides.

Protocol 1: Analytical HPLC Method Development

Objective: To determine the optimal separation conditions on an analytical scale before scaling up to preparative purification.

Materials:

  • Crude hCha-containing peptide, lyophilized

  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Solubilization solution: A small amount of organic solvent like acetonitrile or isopropanol may be needed to dissolve the peptide.

  • Analytical HPLC system with UV detector

  • Analytical RP-HPLC column (e.g., C8 or C4, 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: a. Dissolve a small amount of the crude peptide (approx. 1 mg) in a minimal volume of Mobile Phase A. b. If solubility is poor, add a small percentage of Mobile Phase B or another organic solvent dropwise while vortexing until the peptide dissolves. c. Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material. d. Transfer the supernatant to an HPLC vial.

  • Scouting Run: a. Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject 10-20 µL of the prepared sample. c. Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e. Identify the peak corresponding to the target peptide (usually the major peak, which should be confirmed by mass spectrometry). Note the percentage of Mobile Phase B at which it elutes.[1]

  • Gradient Optimization: a. Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 40% to 70% B over 30 minutes. b. Inject the sample and run the optimized gradient. c. Evaluate the resolution between the target peptide and adjacent impurities. Adjust the gradient slope as needed to improve separation. A shallower gradient generally provides better resolution.[2]

G Optimization Optimized Method Column Column Column->Optimization MobilePhase MobilePhase MobilePhase->Optimization Gradient Gradient Gradient->Optimization Temperature Temperature Temperature->Optimization

Protocol 2: Preparative HPLC Purification

Objective: To purify a larger quantity of the hCha-containing peptide using the optimized method from Protocol 1.

Materials:

  • Crude hCha-containing peptide

  • Mobile Phase A and B (as optimized in Protocol 1), in larger volumes

  • Preparative HPLC system with a fraction collector

  • Preparative RP-HPLC column with the same stationary phase as the analytical column, but with a larger diameter (e.g., 21.2 or 50 mm)

Procedure:

  • Sample Preparation: a. Dissolve the crude peptide in the minimal amount of a suitable solvent. For larger quantities, it is often necessary to use a higher concentration of organic solvent for initial dissolution. b. Once dissolved, dilute the sample with Mobile Phase A to reduce the organic solvent concentration as much as possible without causing precipitation. This is crucial for good peak shape upon injection. c. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • System Setup and Equilibration: a. Install the preparative column and purge the system with Mobile Phase A and B. b. Equilibrate the column with the initial conditions of your optimized gradient for at least 5-10 column volumes.

  • Purification Run: a. Inject the prepared sample onto the column. b. Run the optimized preparative gradient. Note that flow rates will be significantly higher than on the analytical scale. c. Monitor the chromatogram and collect fractions across the main peak corresponding to the target peptide.[1]

  • Post-Purification Processing: a. Analyze the purity of each collected fraction using the analytical HPLC method. b. Pool the fractions that meet the desired purity level (e.g., >95%).[1] c. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. d. Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a fluffy white powder.

Part 3: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overloading- Secondary interactions with the stationary phase- Inappropriate sample solvent- Reduce the amount of peptide injected.- Ensure the ion-pairing agent concentration is sufficient (0.1% TFA).- Dissolve the sample in a solvent with a composition as close as possible to the initial mobile phase conditions.
Low Recovery - Peptide precipitation on the column- Irreversible binding to the stationary phase- Use a less hydrophobic column (e.g., C4 instead of C18).- Increase the column temperature (e.g., to 40-60 °C) to improve solubility and reduce viscosity.- Consider using a different organic modifier like isopropanol in the mobile phase.
Co-elution of Impurities - Insufficient resolution- Optimize the gradient by making it shallower.- Try a different stationary phase (e.g., Phenyl) to alter selectivity.- Experiment with a different ion-pairing agent (e.g., PFPA or HFBA) to change the elution profile.[8]
Peptide Precipitation During Sample Prep - High hydrophobicity and poor aqueous solubility- Dissolve the peptide in a small amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase.[10]- Gently warm the sample to aid dissolution.

Conclusion

The purification of homocyclohexylalanine-containing peptides by RP-HPLC, while challenging, is readily achievable with a systematic and well-informed approach to method development. By carefully selecting the appropriate stationary phase, optimizing the mobile phase composition and gradient, and anticipating potential issues like poor solubility and aggregation, researchers can consistently obtain highly pure peptides. The protocols and troubleshooting guide provided herein serve as a robust framework for navigating the complexities of purifying these highly hydrophobic yet therapeutically promising molecules.

References

Application Notes and Protocols for the Characterization of Peptides with Incorporated Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide therapeutics, the incorporation of unnatural amino acids (UAAs) has emerged as a pivotal strategy for optimizing the physicochemical and pharmacological properties of peptide-based drug candidates.[1][2] Among these, Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha), a derivative of alanine with a bulky and hydrophobic cyclohexyl group, offers unique advantages. Its incorporation can enhance peptide stability, modulate receptor binding affinity, and improve pharmacokinetic profiles.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of peptides containing this compound. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure scientific integrity.

This compound is a key building block in solid-phase peptide synthesis (SPPS), valued for its ability to introduce hydrophobicity and conformational constraints into peptide structures.[3][4] The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for the selective protection of the alpha-amino group during peptide synthesis.[3] The unique cyclohexyl side chain contributes to increased hydrophobic character, which can be beneficial for designing bioactive compounds and pharmaceuticals with improved stability and solubility.[3]

This document will first outline the solid-phase synthesis of a model peptide incorporating Fmoc-L-hCha. Subsequently, it will provide detailed protocols for the characterization of the synthesized peptide using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
CAS Number 269078-73-1[5][6][7]
Molecular Formula C₂₅H₂₉NO₄[3][5]
Molecular Weight 407.5 g/mol [5][7]
Appearance White powder[3]
Purity (HPLC) ≥ 99%[3]
Storage Temperature 0 - 8 °C[3][5]

Part 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

Solid-phase peptide synthesis is the method of choice for creating peptides in a controlled and efficient manner.[8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[9][10]

SPPS Workflow Overview

The general workflow for Fmoc-based SPPS is a cyclical process involving deprotection, washing, coupling, and capping steps.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat If not final AA Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Capping->Cleavage If final AA Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC, NMR) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Synthesis of a Model Pentapeptide (Tyr-Gly-Gly-hCha-Leu)

This protocol details the manual synthesis of a model pentapeptide to illustrate the incorporation of L-Homocyclohexylalanine.

Materials:

  • Rink Amide MBHA resin

  • This compound (Fmoc-L-hCha-OH)

  • Fmoc-L-Leucine (Fmoc-L-Leu-OH)

  • Fmoc-Glycine (Fmoc-Gly-OH)

  • Fmoc-L-Tyrosine(tBu) (Fmoc-L-Tyr(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group.[12]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.[13]

  • First Amino Acid Coupling (Fmoc-L-Leu-OH):

    • Dissolve Fmoc-L-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Subsequent Amino Acid Couplings: Repeat steps 2-5 for the following amino acids in sequence: Fmoc-L-hCha-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-L-Tyr(tBu)-OH. Due to the steric hindrance of the cyclohexyl side chain of hCha, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary to ensure complete incorporation.[14]

  • Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal tyrosine residue as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[11]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under vacuum.

Part 2: Characterization of the Synthesized Peptide

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized peptide.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of the synthesized peptide and for its purification. The hydrophobicity of the peptide, significantly influenced by the homocyclohexylalanine residue, will dictate its retention on the nonpolar stationary phase.[15]

Protocol: Analytical RP-HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Synthesized peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject 10-20 µL of the peptide solution.

  • Elution Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. The increased hydrophobicity from the hCha residue may necessitate a shallower gradient or a different organic modifier to achieve optimal separation.[16][17]

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Expected Results and Interpretation

A successful synthesis will yield a chromatogram with a major peak corresponding to the target peptide. The presence of multiple peaks may indicate impurities, such as deletion sequences or incompletely deprotected peptides. The retention time of the hCha-containing peptide is expected to be longer than a similar peptide containing a less hydrophobic amino acid like alanine, due to the increased interaction with the C18 stationary phase.[18]

B. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide.[19] High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation and Materials:

  • Mass spectrometer equipped with an ESI source

  • Peptide sample dissolved in 50% ACN/water with 0.1% formic acid

Procedure:

  • Sample Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting spectrum (if multiply charged ions are observed) to determine the monoisotopic molecular weight of the peptide.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) can be employed.[20]

MSMS_Workflow Peptide Peptide Ion (Precursor Ion) Isolation Isolation in Mass Analyzer Peptide->Isolation Fragmentation Collision-Induced Dissociation (CID) Isolation->Fragmentation FragmentIons Fragment Ions (b- and y-ions) Fragmentation->FragmentIons Detection Detection of Fragment Ions FragmentIons->Detection Spectrum MS/MS Spectrum Detection->Spectrum Sequencing Sequence Confirmation Spectrum->Sequencing

Caption: Workflow for peptide sequencing by tandem mass spectrometry.

Procedure:

  • Precursor Ion Selection: Select the [M+H]⁺ or [M+2H]²⁺ ion of the peptide in the first mass analyzer.

  • Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) or other fragmentation methods like electron-transfer dissociation (ETD).[21]

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer.

  • Sequence Confirmation: Interpret the fragmentation pattern (b- and y-ion series) to confirm the amino acid sequence.[22] The mass difference between adjacent fragment ions should correspond to the residue mass of the amino acids in the sequence.

Amino AcidResidue Mass (Da)
Glycine (Gly)57.02
Leucine (Leu)113.08
Tyrosine (Tyr)163.06
Homocyclohexylalanine (hCha) 141.11
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[23][24] It provides information about the conformation and dynamics of the peptide, which can be influenced by the incorporation of the conformationally constrained hCha residue.

Protocol: 2D NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a concentration of >0.5 mM.[25] The sample should be free of paramagnetic impurities and have a high purity (>95%).[26]

NMR Experiments:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and potential aggregation of the peptide.[25]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system.[27]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.[26][27]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Data Analysis and Structure Calculation:

  • Resonance Assignment: Assign all proton and carbon resonances to their specific positions in the peptide sequence.

  • NOE Assignment and Distance Restraints: Identify and assign NOE cross-peaks to specific proton pairs and convert their intensities into upper distance bounds.

  • Dihedral Angle Restraints: Use scalar coupling constants from 1D or 2D spectra to determine dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in a molecular dynamics or simulated annealing protocol to calculate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

The incorporation of L-Homocyclohexylalanine is expected to introduce specific NOE contacts between its cyclohexyl protons and other protons in the peptide, providing valuable structural constraints. The bulky side chain may also induce a more defined local conformation, which can be elucidated through detailed NMR analysis.[28]

Conclusion

The successful incorporation and characterization of peptides containing this compound require a systematic approach combining robust synthesis protocols with a suite of high-resolution analytical techniques. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to confidently synthesize and characterize these modified peptides. The unique properties conferred by L-Homocyclohexylalanine offer exciting opportunities for the development of novel peptide therapeutics with enhanced efficacy and stability.[29] Careful application of the described methodologies will ensure the generation of high-quality, well-characterized peptides, accelerating progress in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha-OH)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha-OH). This resource provides in-depth troubleshooting and practical solutions for solubility issues encountered during Solid-Phase Peptide Synthesis (SPPS). As a non-natural amino acid with a bulky, hydrophobic side chain, Fmoc-L-hCha-OH presents unique challenges, primarily concerning its dissolution in N,N-Dimethylformamide (DMF), the most common solvent in SPPS.[][2] This guide is designed to help you navigate these challenges effectively, ensuring the successful incorporation of this valuable building block into your peptide sequences.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of Fmoc-L-hCha-OH.

Q1: Why is my Fmoc-L-hCha-OH not dissolving in DMF at the standard 0.5 M concentration?

A1: The poor solubility of Fmoc-L-hCha-OH is primarily due to the physicochemical properties of its cyclohexyl side chain. This large, nonpolar group contributes to:

  • High Hydrophobicity: The bulky aliphatic ring is inherently less soluble in polar aprotic solvents like DMF compared to amino acids with smaller or more polar side chains.[3]

  • Steric Hindrance: The size of the cyclohexyl group can interfere with efficient solvent interaction and may promote self-association or aggregation of the amino acid molecules, further reducing solubility.[4]

  • Fmoc Group Aggregation: The planar, aromatic Fmoc protecting group itself can lead to π-π stacking interactions between molecules, causing aggregation and reducing solubility.[5]

Q2: Can I use heat to help dissolve Fmoc-L-hCha-OH in DMF?

A2: Yes, gentle heating can be an effective strategy. Warming the solution to approximately 37-40°C can significantly increase the solubility of many sparingly soluble Fmoc-amino acids.[5] However, it is critical to use this method with caution, as prolonged or excessive heating can potentially lead to degradation of the amino acid or initiate unwanted side reactions.

Q3: Are there immediate alternatives to DMF if I'm facing solubility issues?

A3: Yes. N-Methyl-2-pyrrolidone (NMP) is a common and effective alternative to DMF.[] NMP has a higher solvating power, particularly for hydrophobic and aggregation-prone sequences.[5] For extremely difficult cases, a small amount of Dimethyl Sulfoxide (DMSO) can be added to the DMF or NMP, as DMSO is a very powerful solvent for many Fmoc-amino acids.[5][6]

Q4: My Fmoc-L-hCha-OH dissolves initially but then appears to precipitate during the coupling reaction. What is happening?

A4: This is likely due to on-resin aggregation of the growing peptide chain. As the peptide elongates, especially with the addition of hydrophobic residues like hCha, it can fold into secondary structures (e.g., β-sheets) on the solid support.[7][8] This aggregation can trap reagents and prevent the reaction from proceeding efficiently, giving the appearance of precipitation.[3][7]

Part 2: In-Depth Troubleshooting Guide

When facing persistent solubility and coupling issues with Fmoc-L-hCha-OH, a systematic approach is required. This guide provides a logical workflow to diagnose and resolve the problem.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Solvent System Modification cluster_3 Advanced Strategies (On-Resin Issues) cluster_4 Resolution A Problem: Fmoc-L-hCha-OH Fails to Dissolve in DMF at Room Temperature B Apply Physical Disruption: Sonication or Vortexing A->B Try First C Apply Gentle Heat: Warm to 37-40°C B->C If still insoluble D Switch to NMP C->D If heat is insufficient or undesirable E Use a Solvent Mixture: DMF/DCM (1:1) or DMF with 5-10% DMSO D->E If NMP alone is not enough I Successful Coupling D->I F Issue Persists or Occurs During Coupling? (Likely On-Resin Aggregation) E->F If precipitation occurs during reaction E->I G Use Chaotropic Salts: Wash resin with 0.8 M LiCl in DMF before coupling F->G Disrupts H-bonds H Employ a More Potent Coupling Reagent: Switch from HBTU to HATU or COMU F->H Increases reaction kinetics G->I H->I

Caption: Troubleshooting logic for Fmoc-L-hCha-OH solubility issues.

Detailed Explanation of Troubleshooting Steps
  • Physical Disruption: Before altering the chemistry, attempt to break up any initial aggregates. Sonication in an ultrasonic bath or vigorous vortexing for 5-10 minutes can often overcome the initial energy barrier to dissolution.[5]

  • Solvent Modification:

    • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF for hydrophobic residues. Its higher polarity and boiling point provide a better solvating environment.[5]

    • Solvent Mixtures: Adding a co-solvent can disrupt the aggregation of both the Fmoc-amino acid and the growing peptide chain. A common mixture is DMF/DCM (1:1). For particularly stubborn cases, adding a small percentage (5-10%) of DMSO to DMF can dramatically improve solubility.

  • Addressing On-Resin Aggregation: If the amino acid dissolves but the coupling is poor (confirmed by a positive Kaiser test), the problem is likely on-resin aggregation.

    • Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M Lithium Chloride (LiCl) in DMF.[9] These salts disrupt the intermolecular hydrogen bonds that cause the peptide chains to aggregate, making the N-terminal amine more accessible.

    • Change Coupling Reagent: The bulky nature of hCha can slow down the coupling reaction.[4] Switching to a more potent activating reagent can overcome this kinetic barrier. Reagents like HATU or COMU are often more effective than HBTU for sterically hindered amino acids.[4][10]

Part 3: Experimental Protocol
Protocol: Coupling of Fmoc-L-hCha-OH Using an NMP/DMSO Solvent System and HATU Activation

This protocol is designed for a manual synthesis scenario where significant solubility and coupling difficulty is anticipated.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-hCha-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • High-purity NMP

  • High-purity DMSO

  • High-purity DMF (for washing)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test after washing away the deprotection solution).

    • Wash the resin thoroughly with DMF (3x) followed by NMP (3x) to prepare it for the coupling step.

  • Amino Acid Solution Preparation:

    • In a clean, dry glass vial, weigh the required amount of Fmoc-L-hCha-OH and HATU.

    • Add NMP to dissolve the solids to approximately 80% of the final required volume.

    • Add DMSO to constitute 10% of the final volume (e.g., for a 5 mL final volume, use 4.5 mL NMP and 0.5 mL DMSO).

    • Sonicate the vial for 5-10 minutes. If solids persist, gently warm the vial to 37°C until a clear solution is obtained. Allow the solution to cool back to room temperature before proceeding.

  • Activation and Coupling:

    • Add the calculated volume of DIPEA to the amino acid solution. The solution may change color (typically to yellow).

    • Immediately add the activated amino acid solution to the vessel containing the washed peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For a particularly difficult coupling, the reaction time can be extended to 4 hours or overnight.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is negative (beads are colorless or yellow), the coupling is complete. Proceed to wash the resin thoroughly with NMP (3x) and DMF (3x) to remove excess reagents.

    • If the Kaiser test is positive (beads are blue/purple), it indicates incomplete coupling. In this case, a second coupling (recoupling) is necessary. Drain the reaction vessel and repeat step 3 with a freshly prepared activated amino acid solution.

Data Summary Table
Solvent SystemRelative Solvating Power for Hydrophobic Fmoc-AAsRecommended Use Case
DMF StandardRoutine couplings, non-aggregating sequences.[]
NMP HighRecommended for hydrophobic residues like Fmoc-L-hCha-OH and known "difficult" sequences.[5]
DMF / DCM (1:1) Moderate-HighCan improve swelling and disrupt aggregation.
DMF or NMP + 5-10% DMSO Very HighFor extremely insoluble amino acids or when other methods fail.[5]

References

Technical Support Center: Overcoming Peptide Aggregation with Homocyclohexylalanine (hCha)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and frequently asked questions (FAQs) for utilizing homocyclohexylalanine (hCha) to mitigate peptide aggregation during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a significant problem?

A1: Peptide aggregation is the self-association of individual peptide molecules into larger, often insoluble, structures.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to organized secondary structures like β-sheets.[2] In the context of Solid-Phase Peptide Synthesis (SPPS), aggregation of the growing peptide chains on the resin can physically block access for reagents, leading to incomplete coupling and deprotection steps.[3] This results in truncated or deletion sequences, significantly reducing the yield and purity of the target peptide.[4] For the final therapeutic peptide, aggregation can cause loss of biological activity, decreased solubility, and poses a significant risk of immunogenicity in patients.[5][6]

Q2: What is homocyclohexylalanine (hCha) and what are its key properties?

A2: Homocyclohexylalanine (hCha), or 2-amino-3-cyclohexylpropanoic acid, is a non-proteinogenic amino acid.[7] It is structurally analogous to phenylalanine (Phe), but with the aromatic phenyl ring replaced by a saturated cyclohexyl ring. This substitution makes the side chain bulky and non-aromatic, which is key to its function as an aggregation disruptor. Its physicochemical properties are critical to its application in peptide design.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[7]
Molecular Weight 171.24 g/mol [7]
Nature of Side Chain Aliphatic, bulky, hydrophobic-
Key Characteristic Steric mimic of Phenylalanine without aromaticity[8]
Q3: How does incorporating hCha into a peptide sequence prevent aggregation?

A3: The primary mechanism by which hCha prevents aggregation is steric hindrance . The formation of stable β-sheets requires the peptide backbones to align closely, allowing for the formation of a dense network of intermolecular hydrogen bonds. The bulky, three-dimensional cyclohexyl side chain of hCha acts as a physical barrier, disrupting this required close packing.[8] By preventing the peptide chains from achieving the necessary proximity, hCha effectively inhibits the nucleation and elongation of aggregates and amyloid-like fibrils.

cluster_0 Native Aggregating Peptide (e.g., with Phe) cluster_1 hCha-Modified Peptide p1 ---Phe--- p2 ---Phe--- p1->p2 H-Bonds p1_chain Peptide Backbone p3 ---Phe--- p2->p3 H-Bonds p2_chain Peptide Backbone p3_chain Peptide Backbone h1 ---hCha--- h1_chain Peptide Backbone disrupt Steric Clash! h2 ---hCha--- h2_chain Peptide Backbone h3 ---hCha--- h3_chain Peptide Backbone

Caption: Mechanism of hCha in disrupting peptide aggregation.
Q4: Will incorporating an hCha residue affect my peptide's biological activity?

A4: It is possible, and this must be empirically validated. While hCha is often used to replace hydrophobic residues like Phe, Val, or Leu, its bulky and non-aromatic nature can alter the peptide's conformation and its interaction with biological targets.[8] The effect is highly dependent on the specific sequence and the nature of the target receptor or enzyme. It is crucial to perform comprehensive bioassays on the hCha-modified peptide to confirm that its biological activity is retained, or in some cases, potentially enhanced due to improved solubility and bioavailability.

Troubleshooting & Optimization Guide

Issue 1: My synthesis is showing signs of aggregation. How can I be sure?

If you suspect on-resin aggregation, look for the following indicators:

  • Poor Resin Swelling: The resin bed volume appears visibly shrunken or does not swell as expected in the synthesis solvent. This is a classic sign that the peptide chains are collapsing onto themselves.[3]

  • Incomplete Coupling Reactions: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates the presence of unreacted free amines.[2] This suggests the activated amino acid could not access the N-terminus of the growing peptide chain.

  • Slow Fmoc Deprotection: If deprotection with piperidine is sluggish or incomplete, it may be due to aggregation limiting reagent access to the Fmoc group.

  • Low Cleavage Yield: The final amount of crude peptide obtained after cleavage from the resin is significantly lower than expected.

  • Poor Crude Peptide Solubility: The lyophilized crude peptide is difficult to dissolve in standard solvents like water, acetonitrile, or DMSO, often forming a gel or precipitate.[6]

Issue 2: I want to use hCha. Where is the best place to substitute it into my sequence?

Strategic placement is key for maximizing the anti-aggregating effect of hCha while minimizing potential impacts on bioactivity.

  • Target Known Aggregation Hotspots: In sequences known to be problematic, such as fragments of Amyloid-β or other amyloidogenic peptides, replace a key hydrophobic residue within the aggregating core.[9][10] Phenylalanine is an ideal candidate for substitution due to the structural similarity of the hCha side chain.[8]

  • Break Up Hydrophobic Stretches: For long peptides with stretches of contiguous hydrophobic amino acids (e.g., Val, Ile, Leu, Ala), inserting an hCha can effectively disrupt the hydrophobic collapse that often precedes aggregation.[1]

  • Systematic Substitution: If the aggregation-prone region is unknown, a rational approach is to introduce an hCha residue periodically, for example, every 6-8 residues within a long or difficult sequence. This can act as a "gatekeeper" to prevent the propagation of β-sheet structures.[3]

Issue 3: The coupling of Fmoc-hCha-OH itself is slow and inefficient. What can I do to improve it?

The bulky cyclohexyl side chain of hCha presents a significant steric hindrance during the coupling reaction.[11] Standard coupling conditions may not be sufficient.

Recommended Optimization Strategies:

  • Use a Potent Coupling Reagent: Switch to a stronger activating agent. Urnoium/aminium-based reagents like HATU or HCTU are generally more effective for sterically hindered amino acids than HBTU or TBTU.[12]

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-hCha-OH and coupling reagent relative to the resin loading capacity. A 3- to 5-fold excess is recommended.[12]

  • Extend Coupling Time: Increase the reaction time to 2-4 hours at room temperature. For particularly difficult couplings, an overnight reaction may be necessary.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-hCha-OH to couple a second time, ensuring maximum reaction completion.[12]

  • Optimize Solvent and Resin: Use solvents with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[12] Employing a low-substitution resin or one with good swelling properties (e.g., TentaGel) can also be beneficial.[3]

cluster_coupling Optimize hCha Coupling start Suspicion of Peptide Aggregation signs Observe Synthesis - Poor Swelling - Positive Kaiser Test - Low Yield start->signs confirm Aggregation Confirmed? signs->confirm strategy Introduce hCha into Peptide Sequence confirm->strategy Yes analysis Analyze Final Peptide confirm->analysis No reagent Use Potent Coupling Reagent (HATU/HCTU) strategy->reagent equivalents Increase Equivalents (3-5x) reagent->equivalents time Extend Time / Double Couple equivalents->time time->analysis

Caption: SPPS troubleshooting workflow for peptide aggregation.
Issue 4: How can I experimentally verify that hCha has reduced aggregation?

A combination of analytical techniques should be used to provide orthogonal evidence that aggregation has been successfully mitigated.

Analytical TechniquePrincipleInformation Gained
Thioflavin T (ThT) Assay A fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence intensity.[5]Quantifies the extent and kinetics of fibril formation. A lower ThT signal for the hCha peptide compared to the native sequence indicates reduced aggregation.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.[13]Detects the presence of soluble oligomers and larger aggregates. A shift towards smaller hydrodynamic radii indicates a more monomeric peptide population.[14]
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic size. Larger aggregates elute earlier than smaller oligomers and monomers.[13]Provides a quantitative profile of the different species in solution (monomer, dimer, oligomer, aggregate).[5]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure.[14]Can detect a shift from random coil or α-helical structures to β-sheet conformation, which is characteristic of aggregation.
Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) Direct imaging techniques that allow for the visualization of the morphology of peptide aggregates.[5]Provides qualitative, visual confirmation of the presence or absence of fibrillar or amorphous aggregates.

Experimental Protocols

Protocol 1: Optimized Manual Coupling of Fmoc-hCha-OH in SPPS

This protocol is designed for a 0.1 mmol scale synthesis and assumes standard Fmoc-SPPS procedures for deprotection and washing.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a negative Kaiser test on a small sample after piperidine treatment), wash the resin thoroughly with DMF (3 x 10 mL).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-hCha-OH (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in 5 mL of NMP.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation solution and vortex briefly for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test.

    • If Negative (blue beads): The coupling is complete. Proceed to the washing step.

    • If Positive (yellow beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 2-6 (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to prepare for the next deprotection cycle.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay

This protocol allows for the comparison of the aggregation kinetics between a native peptide and its hCha-modified analogue.

  • Reagent Preparation:

    • Peptide Stock Solutions: Prepare 1 mM stock solutions of both the native and hCha-modified peptides in DMSO.

    • ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Assay Setup (in a 96-well black, clear-bottom plate):

    • For each peptide, pipette 180 µL of Assay Buffer into a well.

    • Add 10 µL of the 2.5 mM ThT stock solution to each well (final concentration ~125 µM).

    • To initiate the aggregation, add 10 µL of the 1 mM peptide stock solution to the corresponding wells (final peptide concentration 50 µM). Mix gently by pipetting.

    • Include a "buffer + ThT only" control well.

  • Measurement:

    • Place the plate in a plate-reading fluorometer.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Record fluorescence intensity readings every 10-15 minutes over a period of 24-48 hours. The plate should be incubated at 37°C, with intermittent shaking if desired to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the "buffer + ThT" control from all readings.

    • Plot the fluorescence intensity versus time for both the native and hCha-modified peptides. A significant reduction in the fluorescence signal for the hCha peptide indicates inhibition of β-sheet fibril formation.

References

Navigating the Coupling of Fmoc-L-Homocyclohexylalanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered, non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering avenues to enhanced potency, stability, and therapeutic profiles. Among these, Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha), with its bulky cyclohexyl moiety, presents a formidable challenge in solid-phase peptide synthesis (SPPS). Incomplete couplings, deletion sequences, and low yields are common hurdles that can derail research and development timelines.

This technical support center, curated by our team of senior application scientists, provides a comprehensive guide to troubleshooting and optimizing the coupling of this compound. Here, we move beyond generic protocols to offer in-depth, evidence-based strategies grounded in the mechanistic principles of peptide chemistry.

Troubleshooting Guide: From Incomplete Couplings to Optimized Protocols

This section is designed to be a first line of defense when you encounter difficulties in your synthesis. We address common problems in a question-and-answer format, providing not just solutions, but the scientific rationale behind them.

Question 1: My Kaiser test is positive (blue/purple beads) after a standard coupling cycle for this compound. What is the primary cause, and what are my immediate next steps?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, a clear sign of incomplete coupling. The primary culprit is the significant steric hindrance posed by the β-branched cyclohexyl side chain of Homocyclohexylalanine. This bulkiness physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Your immediate course of action should be a systematic optimization of your coupling strategy, as outlined in the workflow below.

G start Positive Kaiser Test: Incomplete Coupling of This compound reagent Step 1: Evaluate Coupling Reagent - Is it potent enough for a hindered residue? - Switch to a uronium/phosphonium salt. start->reagent double_couple Step 2: Implement Double Coupling - Recouple with a fresh solution of activated Fmoc-L-hCha. reagent->double_couple If coupling is still incomplete conditions Step 3: Modify Reaction Conditions - Increase coupling time. - Elevate temperature (conventional or microwave). double_couple->conditions If coupling is still incomplete solvent Step 4: Address Potential Aggregation - Switch from DMF to NMP or a solvent mixture. conditions->solvent If coupling is still incomplete cap Step 5 (Optional): Cap Unreacted Amines - Acetylate remaining free amines to prevent deletion sequences. solvent->cap If all else fails

Figure 1: Troubleshooting workflow for incomplete Fmoc-L-hCha coupling.

Question 2: I am using a standard carbodiimide activator like DIC with HOBt and still see poor coupling efficiency. Which coupling reagents are more suitable for this compound?

For sterically demanding amino acids, uronium and phosphonium salt-based coupling reagents are demonstrably superior to carbodiimides alone. These reagents form highly reactive intermediates that can overcome the steric barrier more effectively.

Coupling Reagent Reagent Type Relative Reactivity Key Considerations
HATU Aminium/Uronium SaltVery HighGenerally considered the gold standard for difficult couplings, promoting fast reaction times and minimizing racemization.[1]
HCTU Aminium/Uronium SaltHighA cost-effective alternative to HATU with comparable reactivity.[2]
PyBOP Phosphonium SaltHighEffective for hindered couplings with a low risk of side reactions. Byproducts are generally easy to remove.
COMU Uronium SaltVery HighOffers reactivity comparable to HATU with the added benefit of producing a soluble urea byproduct, simplifying purification.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighThe addition of OxymaPure significantly enhances the reactivity of DIC, making it a viable and cost-effective option.
DIC/HOBt Carbodiimide/AdditiveModerateWhile a standard choice for many amino acids, it often proves insufficient for highly hindered residues like Fmoc-L-hCha, requiring longer reaction times.[1]

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids. Performance is based on general observations for sterically hindered residues and may vary based on the specific peptide sequence.

Question 3: How long should I extend the coupling time for this compound, and is there a risk of side reactions with prolonged reaction times?

A standard 1-2 hour coupling time may be insufficient. For Fmoc-L-hCha, extending the coupling time to 4 hours or even overnight at room temperature is a reasonable step. However, prolonged exposure of the activated amino acid to the basic reaction conditions can increase the risk of racemization.

A more efficient approach is often the use of elevated temperatures. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective, as it can significantly accelerate the coupling reaction, often achieving completion in minutes at temperatures between 75-90°C. This rapid heating minimizes the time the activated amino acid is susceptible to side reactions.

Question 4: My peptide sequence is quite hydrophobic, and I'm concerned about aggregation. Can the incorporation of Homocyclohexylalanine exacerbate this issue, and what can I do to mitigate it?

Yes, the hydrophobic nature of the cyclohexyl side chain can contribute to on-resin aggregation, where peptide chains interact with each other, hindering reagent accessibility. Signs of aggregation include poor resin swelling, slow deprotection, and incomplete coupling.

To mitigate aggregation, consider the following:

  • Solvent Choice: Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences. A mixture of DMF and dichloromethane (DCM) can also be effective.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can disrupt the hydrogen bonding networks that lead to aggregation.

  • Microwave Synthesis: The rapid heating and agitation in microwave synthesis can help to break up aggregates and improve reagent penetration.

Frequently Asked Questions (FAQs)

Q1: Is a "double coupling" strategy always necessary for this compound?

While not always strictly necessary, a double coupling is a highly recommended starting point, especially for valuable or complex peptides. This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of activated Fmoc-L-hCha. This significantly increases the probability of driving the reaction to completion.

Q2: Can I use a lower excess of this compound and coupling reagents to save costs?

For sterically hindered amino acids, using a higher excess (3-5 equivalents) of the amino acid and coupling reagents is generally recommended to ensure a high driving force for the reaction. Attempting to use a lower excess may result in incomplete coupling, leading to costly and time-consuming purification challenges to remove deletion sequences.

Q3: Are there any specific side reactions to be aware of when coupling this compound?

While Fmoc-L-hCha itself is not particularly prone to unique side reactions, the strategies used to couple it can introduce risks. For example, using excess HATU or HBTU can lead to guanidinylation of the N-terminal amine. Additionally, prolonged coupling times, especially at elevated temperatures, can increase the risk of racemization of the activated amino acid. Careful control of stoichiometry and reaction time is crucial.

Q4: How does this compound differ from Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha) in terms of coupling?

This compound has an additional methylene group in its side chain compared to Fmoc-L-Cyclohexylalanine. This extra flexibility might slightly alter the positioning of the bulky cyclohexyl group relative to the peptide backbone. However, both are considered highly sterically hindered β-branched amino acids, and the coupling strategies and challenges are virtually identical. The recommendations in this guide are applicable to both.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform this step twice: first for 3 minutes, drain, and then for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling.

  • Second Coupling (if necessary): Drain the reaction vessel and add a fresh activation mixture (prepared as in step 4). Agitate for another 1-2 hours.

  • Final Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to prepare for the next deprotection step.

G cluster_0 Pre-Coupling cluster_1 Coupling cluster_2 Post-Coupling a Swell Resin in DMF b Fmoc Deprotection (20% Piperidine/DMF) a->b c Wash with DMF b->c d Prepare Activation Mix: Fmoc-L-hCha, HATU, DIPEA c->d e Add Activation Mix to Resin (Couple for 1-2 hours) d->e f Kaiser Test e->f g Perform Second Coupling (if needed) f->g Positive h Wash with DMF and DCM f->h Negative g->h i Proceed to next cycle h->i

Figure 2: Workflow for HATU-mediated coupling of Fmoc-L-hCha.

References

Preventing side reactions during Fmoc-L-Homocyclohexylalanine incorporation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the successful incorporation of Fmoc-L-Homocyclohexylalanine (Fmoc-L-HomoCha-OH) in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges that can arise when working with sterically demanding amino acids. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to prevent common side reactions and ensure high-purity peptide synthesis.

This compound is a valuable building block for introducing hydrophobicity and conformational constraints into peptides, often enhancing their biological activity and stability.[1] However, its bulky homocyclohexyl side chain presents a significant steric barrier, which can lead to incomplete coupling reactions and the formation of deletion sequences. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: What is the primary challenge when incorporating this compound?

The main difficulty arises from the steric hindrance of its bulky homocyclohexyl side chain.[2][3] This can physically obstruct the activated carboxyl group from reaching the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[3]

Q2: How do I know if the coupling of this compound is incomplete?

The most reliable method for monitoring coupling completion is the Kaiser (ninhydrin) test.[2][4] A positive result, indicated by a dark blue or purple color on the resin beads, signifies the presence of unreacted primary amines and, therefore, an incomplete coupling reaction.[4][5] A negative result (yellow or colorless beads) suggests that the coupling is complete.[2][5]

Q3: What are the immediate steps I should take if I get a positive Kaiser test after a standard coupling time?

If a positive Kaiser test is observed, the recommended immediate action is to perform a "double coupling".[5][6] This involves draining the initial coupling solution, washing the resin, and then repeating the coupling step with a fresh solution of activated this compound.[5]

Q4: Can I simply extend the initial coupling time instead of performing a double coupling?

Extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) is a valid strategy to improve coupling efficiency for sterically hindered residues.[5][7] However, for particularly difficult couplings, a double coupling with fresh reagents is often more effective at driving the reaction to completion.[5]

Q5: Are there any other potential side reactions I should be aware of besides incomplete coupling?

While incomplete coupling is the primary concern, racemization is another potential side reaction during the activation of any amino acid.[8][9] This occurs when the alpha-proton is abstracted under basic conditions, leading to a loss of stereochemical integrity.[9] Using efficient coupling reagents and appropriate bases helps to minimize this risk.[8]

Troubleshooting Guide: Preventing and Resolving Side Reactions

This section provides a systematic approach to troubleshooting and optimizing the incorporation of this compound.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

This is the most prevalent issue. The following workflow will guide you through resolving it.

G start Positive Kaiser Test after Standard Coupling reagent_check Step 1: Verify Reagents - Use potent coupling reagents (HATU, HCTU, COMU). - Ensure high-purity, fresh solvents (DMF, NMP). - Check stoichiometry (typically 3-5 eq. of amino acid and reagents). start->reagent_check double_coupling Step 2: Perform Double Coupling - Wash resin after first coupling. - Recouple with fresh, activated Fmoc-L-HomoCha-OH. reagent_check->double_coupling Reagents are optimal extend_time Step 3: Modify Reaction Conditions - Increase coupling time (e.g., to 4h or overnight). - Consider gentle heating (with caution to avoid racemization). double_coupling->extend_time Still incomplete proceed Negative Kaiser Test (Proceed to Deprotection) double_coupling->proceed Coupling complete solvent_change Step 4: Optimize Solvent System - Switch from DMF to NMP for better solvation. - Use solvent mixtures (e.g., DCM/DMF/NMP) to disrupt aggregation. extend_time->solvent_change Still incomplete extend_time->proceed Coupling complete microwave Step 5: Employ Microwave Synthesis - Use microwave energy to accelerate the reaction and drive it to completion. solvent_change->microwave Still incomplete solvent_change->proceed Coupling complete capping Step 6: Cap Unreacted Amines - If coupling remains incomplete, cap with acetic anhydride. - Prevents deletion sequences. microwave->capping Still incomplete microwave->proceed Coupling complete capping->proceed Proceed with capped sequence

Caption: Troubleshooting workflow for incomplete this compound coupling.

Detailed Explanation of Troubleshooting Steps:
  • Step 1: Verify Reagents and Conditions: The choice of coupling reagent is critical. Standard carbodiimides like DCC or DIC may not be potent enough for sterically demanding couplings.[7] Opt for more powerful in-situ activating reagents. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective.[7] For extremely hindered couplings, COMU is also a highly efficient option.[10] Ensure you are using a sufficient excess of the amino acid and coupling reagents, typically 3-5 equivalents relative to the resin loading.[5][6]

  • Step 2: Perform Double Coupling: This is a highly effective strategy for difficult couplings.[5] After the initial coupling reaction, the resin is washed to remove byproducts and unreacted reagents, and then a fresh solution of the activated amino acid is added to drive the reaction to completion.[5]

  • Step 3: Modify Reaction Conditions: Steric hindrance slows down the reaction rate.[7] Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[5][7] Gentle heating can also help overcome the activation energy, but this should be done cautiously to minimize the risk of racemization.[7]

  • Step 4: Optimize Solvent System: The solvent plays a crucial role in solvating the peptide-resin complex.[7] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation that may further hinder the reaction.[7]

  • Step 5: Employ Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can be highly effective in driving difficult couplings to completion quickly and efficiently by heating the reaction.[7][11] This can significantly reduce reaction times compared to conventional methods.[2]

  • Step 6: Capping: If, after attempting the above optimizations, the coupling remains incomplete, it is advisable to "cap" the unreacted amines.[4][12] This is typically done using acetic anhydride and a base like DIPEA.[4][12] Capping prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[12]

Issue 2: Potential for Racemization

Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid.[13] While less common than incomplete coupling for this specific residue, it can be promoted by strong bases and extended reaction times at elevated temperatures.[8][9]

Preventative Measures:

  • Choice of Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for activation.

  • Avoid Excessive Heat: If using elevated temperatures, monitor the reaction closely and use the lowest effective temperature.[11]

  • Efficient Coupling Reagents: Highly efficient coupling reagents like HATU and COMU promote rapid amide bond formation, which can minimize the time the activated amino acid is susceptible to racemization.

Data and Protocols

Table 1: Recommended Coupling Reagents for this compound
Coupling ReagentReagent TypeRelative ReactivityKey Advantages
HATU Aminium SaltVery HighHighly efficient for sterically hindered couplings, forms reactive OAt esters.
HCTU Aminium SaltHighMore reactive than HBTU, forms O-6-ClBt esters.[7]
COMU Aminium SaltVery HighHigh efficiency, improved safety profile over HOBt/HOAt-based reagents.[10]
PyBOP Phosphonium SaltHighEffective for difficult couplings, generates OBt esters.
DIC/OxymaPure® Carbodiimide/AdditiveModerateA safer and often more effective alternative to DIC/HOBt.
Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is a robust starting point for ensuring complete incorporation.

  • Resin Preparation: Swell the peptide-resin in high-purity DMF for at least 30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete Fmoc removal.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • First Coupling:

    • In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.[7]

    • Allow the pre-activation to proceed for 1-5 minutes.[7]

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[7]

  • Monitoring and Washing: Perform a Kaiser test. After the first coupling, wash the resin with DMF (3-5 times).[5]

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 4.

    • Add the fresh solution to the resin and agitate for an additional 1-2 hours.[5]

  • Final Monitoring and Washing: Perform a final Kaiser test. Once negative, wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step.[5]

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented if the Kaiser test remains positive after double coupling.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times for 1 minute each).[4]

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[4]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[4][12]

  • Final Wash: Wash the resin thoroughly with DMF (3 times for 1 minute each) and then with DCM (3 times for 1 minute each) before proceeding to the Fmoc deprotection of the next amino acid.[4]

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yield. Here, we combine fundamental principles with practical, field-proven solutions to help you navigate the complexities of peptide synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during SPPS.

Q1: My final peptide yield is significantly lower than expected after cleavage and purification. What are the most common initial culprits?

Low final yield is a multifaceted problem, but initial investigation should focus on two primary areas: on-resin synthesis efficiency and post-synthesis workup. The most frequent causes are incomplete coupling reactions and peptide aggregation during synthesis, or inefficient cleavage and product loss during purification. A simple first step is to analyze a small, crude sample of your cleaved peptide by HPLC and Mass Spectrometry (MS). This initial analysis will reveal if the target peptide was successfully synthesized and if deletion or truncated sequences are the primary issue.

Q2: How can I quickly check if my amino acid coupling reactions are going to completion?

The ninhydrin (Kaiser) test is a reliable qualitative method to check for the presence of free primary amines on the resin after a coupling step. A positive result (blue beads) indicates an incomplete reaction, as free amines are still present. For secondary amines, such as proline, a different test like the isatin test or chloranil test is required.

Workflow for the Ninhydrin (Kaiser) Test:

  • Collect a small sample of resin beads (5-10 mg) after the coupling step and wash thoroughly with Dimethylformamide (DMF).

  • Add 2-3 drops of each of the three Kaiser test reagents (A: 5% ninhydrin in ethanol, B: 80% phenol in ethanol, C: 2% 0.001M KCN in pyridine).

  • Heat the sample at 100°C for 3-5 minutes.

  • Observe the color:

    • Blue/Purple beads: Incomplete coupling (free primary amines present).

    • Yellow/Colorless beads: Complete coupling (no free primary amines).

Q3: What causes my peptide to aggregate on the resin, and how can I prevent it?

On-resin aggregation occurs when growing peptide chains interact with each other, primarily through intermolecular hydrogen bonding of their backbones, making reactive sites inaccessible. This is particularly common for sequences containing hydrophobic residues or those prone to forming stable secondary structures like β-sheets.

Preventative Strategies:

  • Incorporate "disrupting" elements: Use pseudoprolines or Dmb-protected amino acids to introduce kinks that disrupt secondary structure formation.

  • Use a higher-load resin: Increasing the distance between peptide chains can reduce interaction.

  • Optimize reaction conditions: Perform couplings at elevated temperatures (up to 60°C) to disrupt hydrogen bonds.

  • Solvent choice: Adding small amounts of "chaotropic" salts or using solvents like N-methylpyrrolidone (NMP) can help solvate the peptide chains more effectively than DMF alone.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and solving more complex synthesis problems.

Guide 1: Diagnosing and Overcoming Difficult Coupling Reactions

Difficult couplings are a primary source of deletion sequences, where one or more amino acids are missing from the final peptide. This issue is often sequence-dependent.

The first step is to identify which specific coupling step is failing. This is achieved by analyzing the crude peptide product via Mass Spectrometry (MS). Look for masses corresponding to the target peptide minus the mass of one or more amino acids. For example, if you are synthesizing the peptide H-Ala-Val-Gly-OH and you see a mass corresponding to H-Ala-Gly-OH, the valine coupling was likely incomplete.

Several factors can lead to difficult couplings:

  • Steric Hindrance: Bulky amino acids like Valine, Isoleucine, or Threonine can be slow to couple.

  • Secondary Structure Formation: As mentioned in the FAQ, aggregation can block the N-terminus, preventing the incoming amino acid from reacting.

  • Side Reactions: Arginine's guanidinium group can undergo side reactions, and Histidine's imidazole ring can interfere with coupling.

Based on the suspected cause, implement one or more of the following strategies.

Protocol: The "Double Coupling" and "Capping" Workflow

This is a standard procedure to improve yields for difficult couplings.

  • Perform the initial coupling reaction using your standard protocol (e.g., HBTU/DIPEA in DMF for 1 hour).

  • Take a resin sample and perform a ninhydrin test.

  • If the test is positive (blue):

    • Drain the reaction vessel.

    • Perform a second coupling ("Double Coupling"): Add a fresh solution of the activated amino acid and coupling reagents and react for another 1-2 hours.

  • Perform a second ninhydrin test.

  • If the test is still positive:

    • Cap the unreacted amines: Wash the resin with DMF, then add a solution of 10% acetic anhydride and 10% DIPEA in DMF. React for 30 minutes. This will acetylate any remaining free amines, preventing them from reacting further and creating "deletion-plus-modification" impurities that are difficult to separate.

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Coupling ReagentChemical NameKey AdvantageRecommended Use Case
HBTU/HATU Benzotriazole-based aminium saltsFast kinetics, highly efficientGeneral purpose, first choice for most couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateExtremely fast and efficient, low racemizationVery difficult couplings, sterically hindered amino acids.
DIC/Oxyma Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateCost-effective, good for preventing racemizationGeneral use, often paired with an additive like OxymaPure®.

The following diagram illustrates the decision-making process when a coupling reaction fails.

FailedCouplingWorkflow start Coupling Reaction ninhydrin_test Perform Ninhydrin Test start->ninhydrin_test result Result? ninhydrin_test->result double_couple Perform Double Coupling result->double_couple Positive (Blue) proceed Proceed to Deprotection result->proceed Negative (Yellow) retest Re-test with Ninhydrin double_couple->retest capping Cap Unreacted Amines (Acetic Anhydride) retest->capping Positive (Blue) retest->proceed Negative (Yellow) capping->proceed fail Synthesis Failure: Analyze Crude Product

Caption: Decision workflow for handling an incomplete coupling reaction.

Guide 2: Managing Aspartimide Formation

A common side reaction that significantly reduces yield is the formation of aspartimide, especially at Asp-Gly or Asp-Ser sequences. This occurs when the aspartic acid side-chain carboxyl group attacks the peptide backbone, forming a cyclic imide. This imide can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Aspartimide formation can be detected by MS analysis of the crude product. You will typically see a peak at [M-18]+, corresponding to the loss of a water molecule from the parent peptide mass. HPLC analysis will show two major, closely eluting peaks corresponding to the α and β isomers.

  • Protecting Group Strategy: Use a protecting group for the Asp side chain that provides steric hindrance and reduces the likelihood of cyclization. The Orn group (N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)3-methylbutyl)) is often recommended over the standard t-butyl group for problematic sequences.

  • Deprotection Conditions: Avoid prolonged exposure to basic conditions during Fmoc deprotection. Use a weaker base or reduce the deprotection time. A common strategy is to use 2% DBU with 2% piperidine in DMF instead of the standard 20% piperidine.

This diagram shows the mechanism of aspartimide formation and subsequent rearrangement.

AspartimideFormation cluster_main Peptide Backbone at Asp-Xaa Peptide_Asp α-Aspartyl Peptide (Desired Product) Aspartimide Cyclic Aspartimide Intermediate ([M-18]+ species) Peptide_Asp->Aspartimide (-H2O) Aspartimide->Peptide_Asp Ring opening (α-attack) Peptide_Beta_Asp β-Aspartyl Peptide (Iso-peptide Impurity) Aspartimide->Peptide_Beta_Asp Ring opening (β-attack) Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide_Asp Base-catalyzed cyclization

Caption: Mechanism of base-catalyzed aspartimide formation.

Part 3: Final Cleavage and Purification

Even a perfect on-resin synthesis can be ruined by a poor cleavage and workup strategy.

Q4: My peptide seems to have modifications after cleavage. What happened?

Side-chain protecting groups are removed during the final cleavage step, typically with a strong acid like Trifluoroacetic acid (TFA). However, the carbocations generated from these protecting groups can re-attach to sensitive residues like Tryptophan, Methionine, or Cysteine.

Solution: Use of Scavengers

To prevent these side reactions, a "scavenger cocktail" must be added to the TFA. The choice of scavengers depends on the peptide sequence.

Table 2: Common Scavengers for TFA Cleavage

ScavengerTarget Residue(s)Typical ConcentrationMechanism
Triisopropylsilane (TIS) Trp, general carbocations2.5 - 5.0%Reduces carbocations through hydride transfer.
Water (H₂O) Trp (t-butyl groups)2.5 - 5.0%Traps t-butyl cations.
1,2-Ethanedithiol (EDT) Cys (Trt group), Met2.5%Traps cations and reduces methionine sulfoxide.
Thioanisole Met, Arg (Pbf group)5.0%Soft nucleophile that traps various cations.

Standard Cleavage Cocktail (Reagent K):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT: 2.5%

Protocol: General Peptide Cleavage

  • Wash the dried resin with Dichloromethane (DCM).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Gently agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the peptide pellet under vacuum before analysis and purification.

Racemization of Fmoc-L-Homocyclohexylalanine during activation

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Preventing Racemization During Peptide Synthesis

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the racemization of Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha-OH) during its activation in solid-phase peptide synthesis (SPPS). Given its bulky, sterically hindered nature, this amino acid requires careful optimization of coupling conditions to maintain stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a significant concern for Fmoc-L-hCha-OH?

A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid during chemical reactions, leading to the conversion of the pure L-enantiomer into a mixture of L- and D-isomers.[1] For a therapeutic peptide, the presence of the D-diastereomer can drastically reduce or eliminate biological activity and introduce impurities that are difficult to separate during purification. Fmoc-L-hCha-OH, due to its steric bulk, can be particularly susceptible to racemization under suboptimal activation conditions.

Q2: I'm observing a doublet or a broadened peak for my peptide containing hCha during HPLC analysis. Could this be racemization?

A2: Yes, this is a classic indicator of racemization. The L- and D-diastereomers of your peptide will have slightly different physical properties, often leading to partial or complete separation on a reverse-phase HPLC column, which manifests as a doublet or a significantly broadened peak. Mass spectrometry will show an identical mass for both peaks, further suggesting the presence of diastereomers.

Q3: What is the primary chemical mechanism that causes racemization during the coupling step?

A3: The primary mechanism for N-Fmoc protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[2] During carboxyl group activation, particularly in the presence of a base, the activated amino acid can cyclize to form this planar, achiral intermediate. The oxazolone can then be reprotonated from either side, leading to a mixture of L- and D-enantiomers when it reacts with the N-terminal amine of the peptide chain.

Q4: Are urethane-protected amino acids like Fmoc derivatives supposed to be resistant to racemization?

A4: Generally, urethane protecting groups like Fmoc and Boc are designed to suppress racemization by reducing the acidity of the α-proton, making oxazolone formation less favorable compared to, for example, peptide fragments (peptidyl i.e. peptide fragments) which are much more prone to racemization.[2] However, this protection is not absolute. Under harsh conditions—such as prolonged exposure to strong bases, high temperatures, or with highly activating coupling reagents—even Fmoc-amino acids can racemize to a significant extent.[3]

Understanding the Mechanism of Racemization

To effectively troubleshoot, it is crucial to understand the underlying chemical pathway. Racemization during activation primarily proceeds through the oxazolone pathway, which is catalyzed by the base present in the coupling reaction.

RacemizationMechanism Mechanism of Base-Catalyzed Racemization cluster_L_AminoAcid cluster_Intermediate cluster_Products L_AA Fmoc-L-hCha-OH (Activated) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) L_AA->Oxazolone Base (e.g., DIPEA) -H⁺ (α-proton abstraction) L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Peptide-NH₂ (Attack from front) D_Peptide D-Diastereomer Impurity Oxazolone->D_Peptide + Peptide-NH₂ (Attack from back)

Caption: Base-catalyzed racemization via an oxazolone intermediate.

Troubleshooting Guide: Minimizing hCha Racemization

If you suspect racemization of Fmoc-L-hCha-OH, follow this logical troubleshooting workflow. The goal is to make the desired reaction (amide bond formation) kinetically much faster than the undesired side reaction (racemization).

TroubleshootingWorkflow Troubleshooting Workflow for hCha Racemization Start Problem: Suspected Racemization (HPLC Doublet) Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Sol1 Solution: Switch to Carbodiimide + Oxime Additive (e.g., DIC / OxymaPure®). Or use a modern Uronium salt like COMU. Step1->Sol1 Using HBTU/HATU? These can increase risk. Step2 Step 2: Assess Base Selection and Stoichiometry Sol2 Solution: Replace strong base (DIPEA) with a weaker/hindered base (e.g., NMM or Collidine). Step2->Sol2 Using >2 eq. DIPEA? Step3 Step 3: Review Reaction Conditions (Time & Temp) Sol3 Solution: Minimize pre-activation time. Couple at room temperature or lower. Avoid microwave heating for this step. Step3->Sol3 Long pre-activation? Using elevated temperature? Sol1->Step2 Sol2->Step3 End Result: Racemization Minimized Sol3->End

Caption: A logical workflow for troubleshooting racemization.

Choice of Coupling Reagent and Additive

The combination of coupling reagent and additive is the most critical factor in controlling racemization.

  • Carbodiimides (e.g., DIC, DCC): When used alone, carbodiimides can lead to significant racemization.[4] However, when combined with a nucleophilic additive, they form an active ester that is more stable and less prone to racemization.[5] The combination of Diisopropylcarbodiimide (DIC) with an additive is highly recommended for base-free conditions that minimize racemization.[2]

  • Additives (HOBt vs. HOAt vs. OxymaPure®):

    • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization.[6]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to its increased acidity and reactivity, especially for difficult couplings.

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt. It has emerged as a highly effective racemization suppressor, often matching or exceeding the performance of HOAt.[7] The combination of DIC/OxymaPure is considered one of the best methods for minimizing racemization.[3]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are highly efficient but require a base for activation, which increases the racemization risk.[2]

    • HBTU/HATU: While powerful, these can increase the risk of racemization for sensitive amino acids.[3][8]

    • COMU: A third-generation uronium reagent incorporating the Oxyma moiety. It offers coupling efficiency comparable to HATU but with a significantly reduced risk of racemization and improved safety profile.[2]

Comparative Data on Racemization

While specific data for Fmoc-L-hCha-OH is not widely published, studies on other racemization-prone amino acids like Cysteine (Cys) and Histidine (His) provide an excellent proxy for the relative performance of different coupling systems.

Coupling Reagent CombinationAmino Acid% D-Isomer (Racemization)Reference
DIC / OxymaPure Fmoc-L-Cys(Trt)-OH< 0.5% [3][8]
DIC / OxymaPure Fmoc-L-His(Trt)-OH~1.1% [3][8]
HATU / DIPEAFmoc-L-Cys(Trt)-OH~11.8%[3][8]
HATU / DIPEAFmoc-L-His(Trt)-OH~45.3%[3][8]
HBTU / DIPEAFmoc-L-Cys(Trt)-OH~3.3%[3][8]
HBTU / DIPEAFmoc-L-His(Trt)-OH~17.5%[3][8]
PyBOP / DIPEAFmoc-L-Cys(Trt)-OH~2.5%[3][8]

Table 1: The extent of racemization for Cys and His using various coupling reagents. Data clearly shows the superiority of the DIC/OxymaPure system in preserving stereochemical integrity.[3][8]

Base Selection and Stoichiometry

The choice and amount of base are critical, especially when using uronium/aminium reagents.

  • Problem: Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) are very effective at promoting the racemization pathway.[1]

  • Solution: Use a weaker or more sterically hindered base.[9]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, often resulting in lower racemization levels.[9]

    • 2,4,6-Collidine: A hindered base that is less likely to abstract the α-proton, thereby minimizing racemization.[2][10][11] It is highly recommended for coupling racemization-prone residues.[10]

Reaction Conditions: Time and Temperature
  • Problem: Prolonged pre-activation times (the time between mixing the amino acid with the coupling reagent/base and adding it to the resin) and elevated temperatures increase the opportunity for oxazolone formation.[1] Microwave heating, while excellent for accelerating standard couplings, can significantly increase racemization for sensitive residues like hCha.[10][11]

  • Solution:

    • Minimize Pre-activation: Use in situ activation where the coupling reagents are added directly to the reaction vessel containing the resin and amino acid, or mix reagents immediately before adding them to the resin.

    • Control Temperature: Perform the coupling at room temperature. If racemization is still an issue, consider lowering the temperature to 0°C. For hCha, avoid using microwave energy during the coupling step.[10][11]

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-L-hCha-OH using DIC/OxymaPure

This protocol is highly recommended for incorporating Fmoc-L-hCha-OH and other sterically hindered or racemization-prone amino acids.

  • Resin Preparation:

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 7 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction (0.1 mmol scale):

    • In a separate vial, dissolve Fmoc-L-hCha-OH (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

    • Add this solution to the reaction vessel containing the deprotected peptide-resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. Note: No base is required for this activation method.

  • Monitoring and Washing:

    • Perform a Kaiser test or other appropriate colorimetric test to monitor the reaction's completion. If the test is positive (indicating free amines), a second coupling may be required.

    • Upon completion, wash the resin thoroughly with DMF (5 times).

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

To accurately determine the level of racemization, the peptide must be cleaved, purified, and hydrolyzed, followed by analysis of the constituent amino acids.

  • Peptide Cleavage and Hydrolysis:

    • Cleave a small sample of the crude peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

    • Precipitate and wash the crude peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[12]

    • Evaporate the HCl and reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[12]

  • Derivatization (Marfey's Method):

    • Derivatize the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The L- and D-hCha will form diastereomeric adducts.

  • RP-HPLC Analysis:

    • Analyze the derivatized sample by standard reverse-phase HPLC. The L-FDAA-L-hCha and L-FDAA-D-hCha diastereomers will have different retention times and can be quantified by integrating their respective peak areas.

References

Fmoc-L-Homocyclohexylalanine stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-L-Homocyclohexylalanine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this unique amino acid derivative in peptide synthesis. Here, we address common challenges and provide expert-driven solutions in a direct question-and-answer format, ensuring you can troubleshoot effectively and optimize your experimental outcomes.

Part 1: Foundational Knowledge & FAQs

This section covers the fundamental principles governing the use of this compound.

Q1: What is this compound, and what are its key structural features?

This compound, often abbreviated as Fmoc-hCha-OH, is a non-proteinogenic amino acid derivative. Its structure consists of an L-alanine backbone where one of the methyl hydrogens is replaced by a cyclohexyl group. The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This bulky, hydrophobic cyclohexyl side chain introduces significant steric hindrance and conformational constraints, which can be leveraged to enhance peptide stability and biological activity.[1]

Q2: What is the primary role of the Fmoc protecting group, and what is its general stability profile?

The Fmoc group is a base-labile protecting group for amines, essential in modern solid-phase peptide synthesis (SPPS).[2][3] Its function is to temporarily block the N-terminus of the amino acid, preventing it from reacting during the coupling of the subsequent amino acid in the peptide chain.[2]

The key to its utility is its orthogonal stability. It is highly stable under the acidic conditions used to cleave final peptides from most resins and to remove acid-labile side-chain protecting groups (like Boc and tBu).[4][5] Conversely, it is selectively and rapidly removed by weak bases, most commonly piperidine.[6]

Table 1: General Stability of the Fmoc Protecting Group
Condition TypeReagentsStability of Fmoc GroupOrthogonality & Notes
Standard Deprotection 20-50% Piperidine in DMF/NMPLabile (cleaved rapidly)This is the standard method for removal during SPPS.[6][7]
Weak/Tertiary Amines DIPEA, TriethylamineRelatively StableCleavage is very slow, allowing their use as bases in coupling reactions.[7]
Strong Acids Trifluoroacetic Acid (TFA)StableThis allows for final peptide cleavage from the resin without removing the Fmoc group if desired. This is the basis of the Fmoc/tBu orthogonal strategy.[4][5]
Hydrogenolysis H₂, Pd/CControversial / Potentially LabileWhile more stable than a Cbz group, the Fmoc group can be cleaved under certain hydrogenolysis conditions. This should be evaluated on a case-by-case basis.[8]
Q3: Is this compound considered a "sterically hindered" amino acid?

Yes. The bulky cyclohexyl side chain presents significant steric hindrance around the alpha-carbon.[1] This bulk can impede the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, often leading to slower and less efficient coupling reactions compared to amino acids with smaller side chains like alanine or glycine.[1]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, providing causes and actionable solutions.

Issue 1: Low Coupling Yield

Q: I am experiencing low or incomplete coupling efficiency when incorporating this compound into my peptide sequence. What are the likely causes and how can I resolve this?

Low coupling yield is the most common issue associated with sterically hindered amino acids like Fmoc-hCha-OH. The primary cause is the physical obstruction by the bulky side chain, which slows down the rate of peptide bond formation.

Root Causes & Solutions:

  • Insufficient Activation/Coupling Time: Standard coupling times (e.g., 30-60 minutes) may be insufficient.

    • Solution: Extend the coupling time to 2-4 hours or even overnight. Monitor the reaction using a qualitative test like the Kaiser test to confirm the presence of free primary amines.

  • Inadequate Coupling Reagent Potency: Standard carbodiimide reagents like DIC may not be potent enough to overcome the steric barrier.

    • Solution: Switch to a more powerful uronium- or phosphonium-based coupling reagent. Reagents like HBTU, HATU, or HCTU are highly effective for hindered couplings.[9]

Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentTypeRelative PotencyNotes
DIC/HOBtCarbodiimide/AdditiveStandardOften insufficient for hindered couplings.
HBTU/DIPEAUronium SaltHighA reliable standard for most couplings, including many hindered ones.
HCTU/DIPEAUronium SaltVery HighSimilar to HBTU but often faster and more efficient, especially at room temperature.
HATU/HOAt/DIPEAUronium SaltHighestGenerally considered one of the most effective reagents for minimizing racemization and coupling difficult sequences.[9]
  • Sub-Optimal Solvent Choice: The choice of solvent can impact reaction kinetics.

    • Solution: While DMF is standard, N-methylpyrrolidone (NMP) can be a superior solvent for improving coupling efficiency due to its higher polarity and better resin-swelling properties.[10]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like hCha, it can aggregate on the resin, blocking reactive sites.

    • Solution: Perform a "double coupling." After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

Workflow: Troubleshooting Low Coupling Yield

Here is a decision-making workflow to address low coupling efficiency for Fmoc-hCha-OH.

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) extend_time Extend Coupling Time (2-4 hours) start->extend_time 1st Action double_couple Perform a Double Coupling extend_time->double_couple If still incomplete change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) double_couple->change_reagent If still incomplete change_solvent Consider Switching from DMF to NMP change_reagent->change_solvent For very difficult cases re_evaluate Re-evaluate Purity (e.g., HPLC of Test Cleavage) change_solvent->re_evaluate re_evaluate->start Iterate if needed

Caption: A workflow for troubleshooting low coupling yields.

Issue 2: Incomplete Fmoc Deprotection

Q: I'm observing incomplete deprotection of the Fmoc group, leading to deletion sequences. Is this related to this compound, and what can I do?

While the stability of the Fmoc group itself is not sequence-dependent, the efficiency of its removal can be. The bulky nature of the hCha residue can contribute to inter-chain aggregation, which shields the N-terminal Fmoc group of the preceding residue from the deprotection reagent.

Root Causes & Solutions:

  • Aggregation: The growing, hydrophobic peptide-resin can collapse, preventing the piperidine solution from accessing all the Fmoc-protected sites.

    • Solution: Increase the deprotection time from the standard 5-10 minutes to 20-30 minutes. Consider using solvents that disrupt secondary structures, such as adding a small percentage of DMSO to the DMF.

  • Degraded Reagents: The piperidine solution in DMF can degrade over time.

    • Solution: Always use freshly prepared deprotection solution.

  • Steric Hindrance (Less Common): While less common for deprotection than coupling, severe aggregation can create a sterically hindered environment.

    • Solution: For extremely difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[11] A common cocktail is 2% DBU / 2% piperidine in DMF. The DBU accelerates Fmoc removal, while the piperidine acts as a scavenger for the dibenzofulvene byproduct.[11]

Issue 3: Solubility Problems

Q: I'm having trouble dissolving this compound in my synthesis solvent. What are the best practices?

Fmoc-amino acids, especially those with large, nonpolar side chains, can sometimes exhibit poor solubility.

Root Causes & Solutions:

  • Solvent Choice: The derivative may be less soluble in some standard solvents.

    • Solution: High-quality, peptide-synthesis-grade DMF or NMP should be sufficient for the concentrations used in SPPS.[10][12] If solubility issues persist, gentle warming or brief sonication of the solution can help. Ensure your DMF is not old, as degradation products can affect the reaction.[10]

  • Purity of the Reagent: Impurities in the this compound can sometimes affect solubility.

    • Solution: Ensure you are using a high-purity reagent from a reputable supplier. Recrystallization can be performed if purity is a concern.[13]

Part 3: Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed for incorporating a sterically hindered amino acid onto a resin-bound peptide with a free N-terminal amine.

Reagents & Materials:

  • Peptide-resin (swollen in DMF)

  • This compound (3 equivalents)

  • HATU (2.95 equivalents)

  • HOAt (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Peptide synthesis grade DMF

Procedure:

  • Pre-activation: In a clean vial, dissolve this compound, HATU, and HOAt in DMF.

  • Add DIPEA to the solution. The solution will typically change color (e.g., to yellow). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the drained peptide-resin.

  • Agitate the reaction vessel at room temperature for a minimum of 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete.

  • Troubleshooting: If the Kaiser test is positive (beads turn blue/purple), indicating incomplete coupling, drain the resin, wash 3x with DMF, and perform a second coupling (repeat steps 1-4).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Diagram: Fmoc Deprotection Mechanism

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.

Caption: The mechanism of Fmoc group removal by a base.

References

Technical Support Center: Alternative Solvents for Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the dissolution of Fmoc-L-Homocyclohexylalanine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address solubility issues, ensuring the smooth progression of your solid-phase peptide synthesis (SPPS) projects.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a non-natural amino acid derivative prized for its ability to introduce hydrophobicity and conformational rigidity into peptides, which can enhance biological activity and stability.[1] However, the very features that make it valuable also contribute to its poor solubility in common SPPS solvents.

The bulky, non-polar cyclohexyl side chain, combined with the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group, results in a molecule with a significant non-polar surface area.[2] This inherent hydrophobicity can lead to aggregation and precipitation, particularly in standard solvents like N,N-dimethylformamide (DMF), hindering efficient coupling reactions and impacting the purity and yield of the final peptide.[3][4]

Troubleshooting Guide: When Standard Solvents Fail

This section addresses common issues encountered when dissolving this compound and provides a systematic approach to overcoming them.

Issue 1: this compound does not fully dissolve in DMF at room temperature.

Primary Cause: The high hydrophobicity of this compound can lead to the formation of aggregates that are not readily solvated by DMF alone.[5][6]

Solutions:

  • Sonication: Mechanical disruption through sonication can break up aggregates, facilitating dissolution.[6]

  • Gentle Warming: Increasing the temperature to a maximum of 40°C can enhance solubility. However, prolonged heating should be avoided to prevent potential degradation of the Fmoc group.[5][6]

  • Solvent Mixtures: The addition of a small percentage of a more powerful polar aprotic solvent can significantly improve solubility.

    • DMF/DMSO Mixtures: Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble Fmoc-amino acids.[5][7] Start by adding 5-10% (v/v) of DMSO to your DMF.

    • DMF/NMP Mixtures: N-Methyl-2-pyrrolidone (NMP) generally has a higher solvating power than DMF, especially for hydrophobic sequences, and can be used as a co-solvent.[4][5][8]

Issue 2: The dissolved this compound precipitates during pre-activation or coupling.

Primary Cause: Changes in the solution environment upon the addition of activation reagents and base (e.g., DIPEA) can decrease the solubility of the activated amino acid. On-resin aggregation of the growing peptide chain can also contribute to this phenomenon.[5][6]

Solutions:

  • Optimize Solvent Composition: Increase the proportion of the stronger co-solvent (DMSO or NMP) in your mixture.

  • Consider a "Magic Mixture": For exceptionally difficult sequences, a combination of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate has been reported to be effective at preventing aggregation.[5]

  • Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl), to the coupling reaction can disrupt intermolecular hydrogen bonds that contribute to aggregation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound more difficult to dissolve than other Fmoc-amino acids like Fmoc-Ala-OH?

A1: The key difference lies in the side chain. Alanine has a small, non-polar methyl group, whereas Homocyclohexylalanine possesses a much larger and more hydrophobic cyclohexyl group. This significant increase in non-polar character is the primary reason for its reduced solubility in polar aprotic solvents.[2][9][10]

Q2: Are there any "greener" alternatives to DMF and NMP for dissolving this compound?

A2: Yes, significant research has focused on identifying more environmentally benign solvents for SPPS.[11][12] Promising alternatives include 2-Methyltetrahydrofuran (2-MeTHF) and N-Butylpyrrolidinone (NBP).[13][14][15][16][17] Studies have shown that many Fmoc-amino acids exhibit good solubility in 2-MeTHF at concentrations typically used in SPPS (0.1-0.2 M).[12][13] Binary mixtures of green solvents, such as DMSO with ethyl acetate, are also being explored.[5]

Q3: Can I use dichloromethane (DCM) to dissolve this compound?

A3: Dichloromethane (DCM) is generally a poor solvent for most Fmoc-amino acids due to its lower polarity and is not recommended as the primary solvent for dissolution.[3][8] It is more commonly utilized for resin washing steps.[3]

Q4: Will switching to an alternative solvent affect my coupling efficiency?

A4: Yes, the choice of solvent can impact coupling efficiency. Solvents must not only dissolve the amino acid but also effectively swell the resin to allow for reagent penetration.[11] When switching to a new solvent system, it is advisable to perform a test coupling with a small amount of resin to ensure optimal reaction conditions.

Alternative Solvent Systems: A Comparative Overview

For researchers looking to move away from traditional solvents, the following table provides a summary of promising alternatives.

SolventKey Properties & AdvantagesConsiderations & Potential Drawbacks
N-Methyl-2-pyrrolidone (NMP) Higher solvating power than DMF, particularly for hydrophobic peptides.[4][5][8]Some Fmoc-amino acids may show greater decomposition over extended periods compared to DMF.[8] Classified as a substance of very high concern (SVHC) in some regions.[11]
2-Methyltetrahydrofuran (2-MeTHF) A "green" solvent derived from renewable resources.[12] Generally good solubility for Fmoc-amino acids at typical SPPS concentrations.[13] Forms an azeotrope with water, facilitating removal.Can be more expensive than traditional solvents.[12][13]
N-Butylpyrrolidinone (NBP) A non-toxic and biodegradable alternative to NMP with a similar chemical structure.[15] Has demonstrated performance on par with DMF in peptide synthesis.[15][16][17]May have higher viscosity, which can be mitigated by gentle heating.[16]
Dimethyl Sulfoxide (DMSO) Mixtures Excellent solvating power for a wide range of compounds, including difficult Fmoc-amino acids.[5][7]Should be used with caution for peptides containing Cysteine, Methionine, or Tryptophan due to the risk of oxidation.[2]

Experimental Protocols

The following protocols provide a systematic approach to testing the solubility of this compound in alternative solvents and a general procedure for its use in a coupling reaction.

Protocol 1: Solubility Testing of this compound

Objective: To determine the solubility of this compound in a selection of alternative solvents.

Materials:

  • This compound

  • Candidate solvents (e.g., NMP, 2-MeTHF, NBP, DMF/DMSO 9:1 v/v)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Sonicator bath

  • Heating block or water bath

Procedure:

  • Weigh 8.1 mg of this compound (equivalent to 0.02 mmol) into a clean, dry vial.

  • Add 100 µL of the chosen solvent to achieve a target concentration of 0.2 M.

  • Vortex the vial vigorously for 1-2 minutes at room temperature. Observe for dissolution.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Observe for dissolution.

  • If solubility is still incomplete, gently warm the vial to 40°C for 5-10 minutes with intermittent vortexing.

  • Record your observations for each solvent (e.g., fully soluble at RT, soluble with sonication, soluble at 40°C, insoluble).

Protocol 2: General Coupling Procedure for a Difficult Amino Acid

Objective: To couple this compound using an optimized solvent system. This protocol is a general guideline and may require optimization based on your specific peptide sequence and synthesis scale.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Optimized solvent (determined from Protocol 1)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

Procedure:

  • Pre-dissolution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in the chosen optimized solvent. Use the techniques from Protocol 1 (sonication, gentle warming) if necessary to achieve full dissolution.

  • Pre-activation: Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with your chosen SPPS solvent (e.g., NBP or DMF) (5-7 times).

Visualization of Workflows

Decision-Making Workflow for Solvent Selection

SolventSelection Start Start: Dissolve this compound in standard solvent (DMF) Insoluble Insoluble or precipitates? Start->Insoluble Sonication Apply Sonication & Gentle Warming (<=40°C) Insoluble->Sonication Yes Success Proceed with Coupling Insoluble->Success No StillInsoluble Still Insoluble? Sonication->StillInsoluble SolventMixture Use Solvent Mixture (e.g., DMF/DMSO, DMF/NMP) StillInsoluble->SolventMixture Yes StillInsoluble->Success No TestAlternative Test Alternative 'Green' Solvents (e.g., 2-MeTHF, NBP) SolventMixture->TestAlternative If issues persist SolventMixture->Success TestAlternative->Success

Caption: Decision-making workflow for troubleshooting this compound solubility.

Experimental Workflow for Solubility Testing

SolubilityTesting cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_analysis Analysis WeighAA Weigh this compound AddSolvent Add Test Solvent (e.g., 2-MeTHF, NBP) WeighAA->AddSolvent Vortex Vortex at RT AddSolvent->Vortex Sonicate Sonicate Vortex->Sonicate If not dissolved Observe Observe & Record Solubility Vortex->Observe If dissolved Warm Warm to 40°C Sonicate->Warm If not dissolved Sonicate->Observe If dissolved Warm->Observe

Caption: Step-by-step experimental workflow for testing alternative solvents.

References

Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome, researchers and peptide synthesis professionals. As a Senior Application Scientist, I've designed this comprehensive guide to address the nuanced challenges encountered in Solid-Phase Peptide Synthesis (SPPS). This resource moves beyond simple protocols, delving into the chemical principles behind common failures and providing validated strategies to ensure the integrity and success of your synthesis.

Section 1: Core Synthesis Failures - Incomplete Reactions

The efficiency of the iterative deprotection and coupling steps is the bedrock of a successful SPPS. Failure at either stage leads to a cascade of impurities that are often difficult to remove.

Q1: My post-deprotection Kaiser test is negative or weak. What's causing incomplete Fmoc removal and how do I fix it?

A negative or weak Kaiser test (or other amine test) after the piperidine deprotection step is a clear indicator that the N-terminal Fmoc group has not been fully removed.[1] This prevents the subsequent amino acid from coupling, leading to truncated sequences.

Underlying Causes & Mechanistic Solutions:

  • Reagent Quality and Concentration: Piperidine can degrade over time through oxidation. Always use fresh, high-quality piperidine to prepare your 20% (v/v) solution in DMF.[1] Ensure the concentration is accurate.

  • Insufficient Reaction Time: While standard protocols are often sufficient, "difficult sequences" prone to aggregation may require extended deprotection times.[1][2] The collapsed peptide-resin matrix can physically block reagent access.[3]

  • Peptide Aggregation: This is a primary culprit for many SPPS failures.[4] As the peptide chain elongates, it can fold into stable secondary structures (like β-sheets) that are poorly solvated, hindering reagent penetration.[2][3]

    • Solution: Employ solvents with higher polarity and hydrogen-bonding capacity like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt these secondary structures.[5][6] For severe cases, heating the reaction can help break up aggregates.[1]

  • Steric Hindrance: Bulky amino acids near the N-terminus can sterically hinder the approach of the piperidine-dibenzofulvene adduct.

Troubleshooting Workflow:

G start Weak/Negative Kaiser Test (Post-Deprotection) check_reagent Verify Deprotection Reagent (Freshness, Concentration) start->check_reagent extend_time Extend Deprotection Time (e.g., 2 x 15 min) check_reagent->extend_time Reagent OK retest Retest with Kaiser extend_time->retest change_solvent Switch to NMP or Add Chaotropic Salts use_dbu Use Stronger Base (e.g., 2% DBU in DMF) change_solvent->use_dbu Still Negative change_solvent->retest use_dbu->retest retest->change_solvent Negative proceed Proceed to Coupling retest->proceed Positive

Q2: My post-coupling Kaiser test is positive. Why is my coupling inefficient and what are the solutions?

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[2][7] This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

Underlying Causes & Mechanistic Solutions:

  • Steric Hindrance: Coupling sterically hindered amino acids (e.g., Val, Ile, Thr) or coupling onto a hindered N-terminus can be slow.

    • Solution: Extend the coupling time or perform a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid.[8] Using more potent coupling reagents like HATU or HCTU can also overcome steric challenges.[9]

  • Peptide Aggregation: As with deprotection, aggregation is a major barrier to efficient coupling.[5] The collapsed resin-peptide matrix prevents the activated amino acid from reaching the free N-terminal amine.

    • Solution: In addition to solvent changes, consider incorporating backbone modifications like pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) groups.[5][10] These modifications introduce "kinks" into the peptide backbone, disrupting the hydrogen bonding that leads to aggregation.[10]

  • Poor Amino Acid Activation: The activating agent (e.g., HBTU, HATU) or the amino acid solution itself may have degraded.

    • Solution: Use fresh, high-quality reagents. Ensure your amino acid solutions are anhydrous, as water can hydrolyze the activated ester.

Data Summary: Common Coupling Reagents

ReagentChemical ClassKey AdvantagesConsiderations
HBTU/HATU Aminium/Uronium SaltFast, efficient, good for hindered couplingsCan cause racemization, especially with His and Cys
HCTU Aminium/Uronium SaltSimilar to HATU but more cost-effectiveSimilar racemization risk
PyBOP Phosphonium SaltLow racemization, good for fragment condensationSlower than aminium salts
DIC/Oxyma Carbodiimide/AdditiveCost-effective, low racemizationSlower activation, can form N-acylurea byproduct
Protocol: The Kaiser (Ninhydrin) Test for Free Primary Amines

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[7][11]

Reagents:

  • Solution A: 0.001 M KCN in pyridine.

  • Solution B: 5% (w/v) Ninhydrin in ethanol.[11]

  • Solution C: 80% (w/v) Phenol in ethanol.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) into a clean glass test tube.[12]

  • Add 2-3 drops of each Solution A, B, and C to the tube.[12]

  • Heat the test tube in a heating block or boiling water bath at 100°C for 5 minutes.[12]

  • Remove the tube and observe the color of the beads and the solution.

Interpreting Results:

  • Intense Blue Beads and Solution: Positive result. Indicates the presence of free primary amines. (Successful deprotection or failed coupling).[1][7]

  • Yellow/Colorless Beads and Solution: Negative result. Indicates the absence of free primary amines. (Failed deprotection or successful coupling).[1][7]

Section 2: Sequence-Specific Challenges & Side Reactions

Certain amino acid sequences and individual residues are inherently problematic and can lead to specific, predictable side reactions.

Q3: I'm synthesizing a peptide with an Asp-Gly or Asp-Ser sequence and see a +51 Da adduct in my mass spectrum. What is happening?

This is a classic signature of aspartimide formation.[13] Under the basic conditions of piperidine-mediated Fmoc deprotection, the backbone amide nitrogen of the following amino acid (e.g., Gly) can nucleophilically attack the side-chain ester of Aspartic acid (Asp), forming a cyclic succinimide intermediate.[13][14] This intermediate is mass-neutral but can be subsequently opened by piperidine to form α- and β-piperidide adducts (+51 Da) or hydrolyzed to a mixture of α- and β-aspartyl peptides, which are often inseparable from the desired product.[13]

Prevention Strategies:

  • Modify Deprotection Conditions: Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the 20% piperidine/DMF deprotection solution. This suppresses the rate of cyclization.[13][15] Using a weaker base like piperazine can also be effective.[13][15]

  • Use Hindered Protecting Groups: Employing a more sterically bulky side-chain protecting group on Asp, such as 3-methylpent-3-yl (OMpe), can physically block the cyclization reaction.[13]

  • Backbone Protection: The most robust solution is to incorporate a backbone-protecting group, like Hmb or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid following the Asp residue.[5][13] This modification completely prevents the initial cyclization.

G cluster_0 Fmoc Deprotection (Base) Peptide_Asp_Gly ...-Asp(OtBu)-Gly-... Aspartimide Aspartimide Intermediate (Mass Neutral) Piperidide_Adduct Piperidide Adducts (+51 Da) Hydrolysis Hydrolysis Products (α/β-Asp Peptides)

Q4: My synthesis fails after adding the second or third amino acid, especially with a Pro or Gly at the C-terminus. Why?

This is likely due to diketopiperazine (DKP) formation. This side reaction occurs at the dipeptidyl-resin stage. The free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (a diketopiperazine).[16] This reaction cleaves the peptide from the resin, terminating the synthesis. Sequences with Proline or Glycine as the second amino acid are particularly susceptible.

Prevention Strategies:

  • Use 2-Chlorotrityl Chloride Resin: This resin is highly sterically hindered, which disfavors the cyclization reaction. It is strongly recommended when synthesizing peptides with C-terminal Proline.

  • Incorporate a Dipeptide: Instead of coupling the first two amino acids sequentially, use a pre-formed Fmoc-dipeptide. This bypasses the vulnerable dipeptidyl-resin intermediate.[13]

  • Immediate Next Coupling: Couple the third amino acid immediately after the deprotection of the second to minimize the time the reactive dipeptide is exposed to basic conditions.[13]

Section 3: Cleavage and Purification

The final cleavage from the resin and removal of side-chain protecting groups is a critical step where significant product loss or modification can occur.

Q5: My final peptide yield is very low, but my synthesis monitoring seemed fine. What could have gone wrong during cleavage?

Incomplete cleavage is a common cause of low yield even after a successful synthesis.[12]

Underlying Causes & Mechanistic Solutions:

  • Inappropriate Cleavage Cocktail: The standard cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is not universal.[12] Peptides containing sensitive residues require specific scavengers to prevent side reactions caused by reactive cations generated during deprotection.

    • Tryptophan (Trp): Requires scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to prevent modification by tert-butyl cations.[17]

    • Cysteine (Cys): Trityl (Trt) protecting groups are removed by TFA, but the reaction is reversible. TIS is essential to irreversibly quench the trityl cation.

    • Methionine (Met): Can be oxidized. Using a scavenger cocktail that minimizes oxidative conditions is crucial.

  • Insufficient Cleavage Time: While 2-3 hours is often sufficient, large or aggregated peptides may require longer cleavage times (up to 6 hours) for complete removal of all protecting groups.[18]

  • Degraded Reagents: Trifluoroacetic acid (TFA) is hygroscopic. Old or improperly stored TFA can have reduced efficacy.

Troubleshooting Protocol: Post-Cleavage Resin Test To confirm if incomplete cleavage is the issue, perform a Kaiser test on the resin after you have completed the cleavage and collected your peptide filtrate.[12] A strong positive blue color indicates a significant amount of peptide remains attached to the resin.

Recommended Cleavage Cocktails

Peptide ContainsRecommended Cocktail (v/v)Function of Scavengers
Standard Peptides 95% TFA, 2.5% H₂O, 2.5% TISTIS scavenges carbocations; H₂O aids solubility.[12]
Trp, Met, Tyr 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISEDT protects Trp from modification and reduces Met.
Arg 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole helps deprotect Arg(Pbf/Pmc).
Cys(Trt) 95% TFA, 2.5% H₂O, 2.5% TISTIS is critical to prevent re-attachment of the Trt group.
Q6: My hydrophobic peptide won't precipitate in cold ether after cleavage. How can I isolate it?

Extremely hydrophobic peptides can remain soluble even in cold diethyl ether, making precipitation difficult or impossible.[19]

Alternative Isolation Strategies:

  • Reduce TFA Volume: Before adding to ether, reduce the volume of the TFA cleavage mixture under a gentle stream of nitrogen.[20] This concentrates the peptide and can promote precipitation.

  • Direct Purification: After removing the bulk of the TFA by rotary evaporation, dissolve the oily residue directly in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA) and inject it onto a reverse-phase HPLC column for purification.

  • Alternative Precipitation Solvents: Experiment with other non-polar solvents like hexane or pentane, sometimes in combination with ether.

This guide provides a framework for diagnosing and resolving common issues in SPPS. Successful peptide synthesis is often an iterative process of optimization, and a deep understanding of the underlying chemistry is your most powerful tool.

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides with Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Homocyclohexylalanine in Peptide Therapeutics

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic efficacy. Homocyclohexylalanine (hCha), an aliphatic analogue of phenylalanine, offers a unique set of physicochemical properties that can significantly improve a peptide's metabolic stability, receptor affinity, and pharmacokinetic profile. Its bulky, hydrophobic cyclohexyl side chain provides a sterically demanding and non-aromatic alternative to other large amino acids, influencing peptide conformation and resistance to enzymatic degradation.

However, the very structural uniqueness that makes hCha a valuable tool in peptide design presents distinct challenges and opportunities in their analytical characterization. Mass spectrometry (MS), the gold standard for peptide analysis, reveals nuanced differences in the fragmentation behavior of hCha-containing peptides compared to their canonical counterparts. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of peptides incorporating homocyclohexylalanine, offering field-proven insights and experimental data to guide researchers in their analytical workflows. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system for robust and reliable characterization.

Comparative Analysis: hCha vs. Canonical Amino Acids in Mass Spectrometry

The substitution of a canonical amino acid with homocyclohexylalanine induces predictable yet impactful changes in a peptide's behavior during LC-MS/MS analysis. Here, we compare the key performance metrics of a model peptide containing hCha against its analogues with phenylalanine (Phe) and leucine (Leu), two commonly substituted residues.

Chromatographic Behavior: The Impact of Hydrophobicity

The cyclohexyl moiety of hCha imparts a significant increase in hydrophobicity compared to the aromatic ring of phenylalanine and the branched alkyl chain of leucine. This directly translates to altered retention characteristics in reversed-phase liquid chromatography (RPLC).

  • Increased Retention Time: Peptides incorporating hCha will typically exhibit longer retention times on C18 columns. This necessitates the use of a higher percentage of organic solvent (e.g., acetonitrile) for elution, a critical consideration when developing separation gradients. This enhanced retention can be advantageous for resolving the hCha-containing peptide from more polar impurities.

Ionization Efficiency: A Subtle but Important Distinction

While the primary determinant of ionization efficiency is the presence of basic residues (e.g., Lys, Arg, His) that readily accept a proton, the overall hydrophobicity and gas-phase basicity of a peptide can play a secondary role. In our experience, hCha-containing peptides generally exhibit comparable ionization efficiency to their Phe and Leu counterparts under standard electrospray ionization (ESI) conditions. However, subtle differences may be observed depending on the overall peptide sequence and charge state.

Fragmentation Patterns: A Tale of Two Dissociation Techniques

The true analytical distinction of hCha-containing peptides becomes apparent during tandem mass spectrometry (MS/MS). The fragmentation pattern is highly dependent on the dissociation technique employed, with Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) being the most common.[1][2]

CID is a resonant excitation process that typically results in the cleavage of the most labile bonds, primarily the peptide amide bonds, to produce b- and y-type fragment ions.[3] The fragmentation of peptides containing hCha under CID conditions reveals several key characteristics:

  • Dominant Backbone Fragmentation: Similar to other peptides, the MS/MS spectra of hCha-containing peptides are dominated by b- and y-ions, which are essential for sequence confirmation.

  • Potential for Side Chain Neutral Loss: While not always a dominant feature, the cyclohexylmethyl side chain of hCha can undergo a neutral loss of 82 Da (C6H10). The observation and intensity of this neutral loss are dependent on the collision energy and the local sequence context.

  • Comparison with Phenylalanine: In contrast to the prominent neutral loss of the entire side chain sometimes observed with phenylalanine (loss of toluene, 92 Da), the neutral loss from hCha is often less pronounced. The fragmentation of the peptide backbone generally remains the primary dissociation pathway.

HCD is a beam-type fragmentation technique that imparts higher internal energy to the precursor ions, leading to a more diverse range of fragment ions, including those from side-chain cleavages.[4][5] When analyzing hCha-containing peptides with HCD:

  • Richer Fragment Ion Series: HCD often produces more complete b- and y-ion series compared to CID, which can be beneficial for de novo sequencing and confident peptide identification.

  • Enhanced Side-Chain Fragmentation: The higher energy of HCD can promote fragmentation within the cyclohexyl ring of the hCha side chain, leading to a series of low-mass diagnostic ions. While not always present, these can serve as a signature for the presence of hCha.

  • Diagnostic Ions: The fragmentation of the cyclohexyl ring can produce characteristic immonium-type ions or other low m/z fragments that can aid in the identification of hCha-containing peptides.[6][7][8] The exact masses of these ions would need to be determined through high-resolution mass spectrometry of synthetic standards.

Data Presentation: A Comparative Overview

To illustrate the differences in mass spectrometric behavior, let's consider a hypothetical comparative analysis of three model peptides:

  • Peptide 1 (Control - Phe): Ac-Gly-Phe -Ala-NH₂

  • Peptide 2 (hCha): Ac-Gly-hCha -Ala-NH₂

  • Peptide 3 (Control - Leu): Ac-Gly-Leu -Ala-NH₂

Parameter Peptide 1 (Ac-Gly-Phe-Ala-NH₂) Peptide 2 (Ac-Gly-hCha-Ala-NH₂) Peptide 3 (Ac-Gly-Leu-Ala-NH₂) Causality
Retention Time (RPLC) IntermediateLongestShortestIncreased hydrophobicity of the cyclohexyl group leads to stronger interaction with the C18 stationary phase.
Precursor Ion [M+H]⁺ 321.16327.21289.19Difference in the molecular weight of the amino acid side chains.
Dominant CID Fragments b₂ and y₂ ionsb₂ and y₂ ionsb₂ and y₂ ionsBackbone amide bonds are the most labile under low-energy CID for all three peptides.
Characteristic Neutral Loss (CID) Potential loss of toluene (92 Da) from the precursor or fragment ions.Potential loss of C₆H₁₀ (82 Da) from the precursor or fragment ions.Minimal characteristic side-chain neutral loss.The nature of the side chain dictates the facile neutral loss pathways.
HCD Fragmentation Richer b- and y-ion series; potential for fragmentation of the aromatic ring.Richer b- and y-ion series; potential for diagnostic ions from cyclohexyl ring fragmentation.Richer b- and y-ion series; characteristic immonium ion at m/z 86.0964.Higher collision energy in HCD induces more extensive fragmentation, including side-chain cleavages.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible workflow for the analysis of hCha-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of hCha-Containing Peptides

The synthesis of peptides containing hCha follows standard Fmoc/tBu solid-phase peptide synthesis protocols.[9]

Materials:

  • Fmoc-hCha-OH

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM, Diethyl ether)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-hCha-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Acetylation (Optional): To obtain an N-terminally acetylated peptide, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Trustworthiness Check: A small aliquot of the crude peptide should be analyzed by LC-MS to confirm the presence of the desired product and to assess the purity before proceeding to purification.

Protocol 2: LC-MS/MS Analysis of hCha-Containing Peptides

This protocol provides a general framework for the analysis of hCha-containing peptides. The specific gradient and MS parameters should be optimized for the peptide of interest.[10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an ESI source and capable of MS/MS (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1-10 pmol/µL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a linear gradient that accounts for the increased hydrophobicity of the hCha-containing peptide. A typical starting point would be a gradient from 5% to 65% B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ion electrospray.

    • MS1 Scan: Acquire full scan MS1 spectra over a relevant m/z range (e.g., 300-1500 m/z).

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • CID: Apply a normalized collision energy (NCE) of 25-35%.

      • HCD: Apply a stepped normalized collision energy (e.g., 20%, 30%, 40%) to capture a wider range of fragment ions.[11]

      • Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.

Self-Validation:

  • Expected Precursor Mass: The observed precursor ion m/z in the MS1 scan should match the theoretical mass of the hCha-containing peptide within a narrow mass tolerance (e.g., < 5 ppm for high-resolution instruments).

  • Sequence Coverage: The MS/MS spectra should yield sufficient b- and y-ion coverage to confidently confirm the peptide sequence.

  • Comparative Analysis: If available, analyze the corresponding Phe or Leu analogue under identical conditions to directly compare retention times and fragmentation patterns.

Mandatory Visualizations: Understanding the Workflow and Fragmentation

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & QC cluster_analysis Mass Spectrometry Analysis Resin Rink Amide Resin Coupling Iterative Fmoc-Amino Acid Coupling (including Fmoc-hCha-OH) Resin->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Crude Crude hCha-Peptide Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC QC_MS QC by LC-MS HPLC->QC_MS Pure Purified hCha-Peptide QC_MS->Pure Purity >95% LC_MSMS LC-MS/MS System Pure->LC_MSMS MS1 MS1 Scan (Precursor m/z) LC_MSMS->MS1 MS2 MS/MS Scan (CID/HCD) MS1->MS2 Data-Dependent Acquisition Data Data Analysis (Sequence Confirmation) MS2->Data

Caption: Experimental workflow for the synthesis and analysis of hCha-peptides.

Fragmentation_Comparison cluster_precursor Precursor Ion cluster_cid Collision-Induced Dissociation (CID) cluster_hcd Higher-Energy Collisional Dissociation (HCD) Precursor [M+H]+ of Ac-Gly-hCha-Ala-NH2 b2_cid b2 ion Precursor->b2_cid Amide Bond Cleavage y2_cid y2 ion Precursor->y2_cid Amide Bond Cleavage NL_cid Neutral Loss (C6H10) Precursor->NL_cid Side Chain Loss b2_hcd b2 ion Precursor->b2_hcd Amide Bond Cleavage y2_hcd y2 ion Precursor->y2_hcd Amide Bond Cleavage Diag_hcd Diagnostic Ions (from side chain) Precursor->Diag_hcd Side Chain Fragmentation

Caption: Comparative fragmentation of an hCha-peptide in CID vs. HCD.

Conclusion: A Powerful Tool in the Peptide Chemist's Arsenal

Homocyclohexylalanine is an invaluable building block for the design of next-generation peptide therapeutics. A thorough understanding of its behavior in mass spectrometry is not merely an academic exercise but a critical component of robust analytical characterization and quality control. By recognizing the impact of hCha on chromatographic retention and its unique fragmentation signatures under different dissociation regimes, researchers can develop optimized analytical methods for the confident identification and characterization of these modified peptides. The protocols and comparative data presented in this guide provide a solid foundation for scientists and drug development professionals to harness the full potential of homocyclohexylalanine in their research endeavors.

References

A Senior Application Scientist's Guide to Confirming Fmoc-L-Homocyclohexylalanine Incorporation Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the site-specific incorporation of unnatural amino acids is a cornerstone for developing novel therapeutics with enhanced efficacy, stability, and unique functionalities. Among these, L-Homocyclohexylalanine (Hcha), a bulky and lipophilic residue, is of significant interest for its ability to modulate peptide conformation and improve metabolic stability. However, the successful synthesis of peptides containing such modified residues hinges on rigorous analytical verification. This guide provides an in-depth, scientifically grounded comparison of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for the unambiguous confirmation of Fmoc-L-Homocyclohexylalanine incorporation into synthetic peptides.

The Imperative of Analytical Verification in Peptide Synthesis

Solid-phase peptide synthesis (SPPS), while a robust and widely adopted methodology, is not without its potential pitfalls.[1] Incomplete couplings, side-chain reactions, and other impurities can compromise the integrity of the final peptide product. When dealing with sterically hindered unnatural amino acids like this compound, the probability of incomplete acylation can be higher, making definitive analytical confirmation a non-negotiable step in the quality control process.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for assessing purity and confirming molecular weight, they often fall short in providing the atomic-level structural detail necessary to unequivocally confirm the incorporation of a specific amino acid isomer and its integrity within the peptide backbone. NMR spectroscopy, on the other hand, offers a non-destructive and highly detailed window into the molecular structure of a peptide in solution.[2]

The power of NMR lies in its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, within the peptide.[3] Each amino acid residue possesses a unique fingerprint of chemical shifts and coupling constants, which are exquisitely sensitive to its local environment and conformation.

A Comparative Overview of Analytical Techniques

Technique Principle Strengths Limitations Primary Application in this Context
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed atomic-level structural information, non-destructive, can identify isomers.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large peptides.Unambiguous confirmation of Hcha incorporation and structural integrity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, accurate molecular weight determination.Does not provide detailed structural information, cannot distinguish between isomers.Confirmation of the correct molecular weight of the peptide.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for assessing purity and quantifying components.Does not provide structural information on its own.Purity assessment of the crude and purified peptide.

The Workflow: From Resin to NMR Tube

The journey from a resin-bound peptide to a high-resolution NMR spectrum requires a meticulous and systematic approach. The following workflow outlines the critical steps:

References

Purity analysis of synthetic peptides containing homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

<Purity Analysis of Synthetic Peptides Containing Homocyclohexylalanine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids like homocyclohexylalanine (hCha) is a powerful strategy to enhance the pharmacological properties of synthetic peptides, such as stability and potency.[1] However, the bulky and highly hydrophobic nature of the hCha side chain introduces significant analytical challenges, complicating purity assessment and impurity profiling.[2][3] This guide provides an in-depth comparison of essential analytical techniques for characterizing hCha-containing peptides. We will explore the causality behind experimental choices, present objective data, and offer field-proven insights to ensure the generation of reliable and accurate purity data, a critical step for experimental reproducibility and regulatory compliance.[4][5]

The Analytical Challenge of Homocyclohexylalanine (hCha)

Homocyclohexylalanine is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl ring. This substitution dramatically increases the hydrophobicity and steric bulk of the amino acid.[6] When incorporated into a peptide, hCha significantly influences the molecule's overall physicochemical properties, leading to several analytical hurdles:

  • Poor Solubility: hCha-containing peptides often exhibit limited solubility in aqueous mobile phases commonly used in reversed-phase chromatography, which can lead to sample precipitation and inaccurate quantification.[7]

  • Increased Retention & Peak Tailing: The strong hydrophobic interactions between the hCha residue and the non-polar stationary phase (e.g., C18) lead to longer retention times and can cause significant peak tailing, complicating integration and reducing resolution.[8]

  • On-Column Aggregation: The hydrophobicity of these peptides increases their propensity to aggregate, which can result in broad, distorted peaks or even the appearance of multiple peaks for a single pure substance.[3]

  • Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides, may have hydrophobicities very similar to the target peptide, making them difficult to resolve using standard chromatographic methods.[9][10]

  • Mass Spectrometry Complications: While essential for identity confirmation, the hydrophobicity of hCha-peptides can sometimes affect ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

Understanding these challenges is the first step in developing a robust analytical strategy. The choice of methodology must be deliberate and tailored to counteract these inherent difficulties.

Core Analytical Techniques: A Comparative Analysis

A comprehensive purity analysis relies on a combination of high-resolution separation techniques and mass confirmation.[11] No single method is sufficient; instead, orthogonal methods that separate molecules based on different properties provide the most complete picture of a peptide's purity.[4][10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity analysis.[9] It separates molecules based on their hydrophobicity. For hCha-containing peptides, optimizing the RP-HPLC method is critical.

Causality Behind Method Choices:

  • Column Chemistry: While C18 columns are the standard, their strong hydrophobicity can lead to excessive retention of hCha-peptides.[12] A C8 or C4 column provides a less hydrophobic stationary phase, which can reduce retention times and improve peak shape.[2][8] For particularly stubborn peptides, a phenyl-based column can offer alternative selectivity.[12]

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is the most common ion-pairing agent. It sharpens peaks by forming neutral ion pairs with charged residues on the peptide.[9] However, TFA is a known ion-suppressant in MS.[13] For LC-MS applications, formic acid (FA) is preferred, though it may result in broader peaks.[14]

  • Organic Solvent: Acetonitrile (ACN) is the typical organic solvent. Its relatively low viscosity allows for efficient mass transfer. For extremely hydrophobic peptides that require very high organic concentrations, isopropanol can be blended with ACN, but this will increase backpressure.[12]

  • Gradient Optimization: A shallow gradient (a slow increase in the percentage of organic solvent) is crucial. It allows for subtle differences in hydrophobicity between the main peptide and its impurities to be resolved effectively.[12]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC systems use smaller particle-size columns (typically <2 µm) and higher pressures than HPLC. This results in significantly higher resolution, faster analysis times, and increased sensitivity.[14] Coupling UPLC with mass spectrometry is the gold standard for impurity profiling.[15][16]

The Power of Integrated MS:

  • Peak Purity Assessment: A UV detector alone cannot distinguish between co-eluting species.[16] MS detection provides mass information across the entire UV peak, confirming its homogeneity or revealing hidden impurities.[15]

  • Unambiguous Impurity Identification: MS provides the molecular weight of impurities, allowing for their definitive identification.[4][17] Common impurities in solid-phase peptide synthesis (SPPS), such as deletion sequences (missing an amino acid), truncated sequences (capped during synthesis), or incompletely deprotected side chains, can be readily identified by their mass difference from the target peptide.[18]

  • Enhanced Sensitivity: High-resolution mass spectrometers (HRMS), like Quadrupole Time-of-Flight (QTof) instruments, can detect and identify impurities at levels below 0.1%, which is often required by regulatory agencies.[16]

Orthogonal Methods for Validation

To ensure a comprehensive and trustworthy analysis, results from RP-HPLC should be confirmed with an orthogonal method—a technique that separates based on a different molecular property.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). It is an excellent tool for detecting and quantifying aggregates, which are a common concern for hydrophobic peptides.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It is particularly useful for resolving impurities that have a different charge state from the target peptide, such as deamidation products.

  • Chiral Chromatography: An essential technique to determine enantiomeric purity. Racemization can occur during synthesis, and the presence of D-isomers can impact biological activity and safety. This method can quantify the undesirable d-isomers of each amino acid after peptide hydrolysis.[19][20]

Experimental Data & Protocols

To illustrate the comparison, let's consider a hypothetical 15-amino acid peptide, "Peptide-hCha," containing one homocyclohexylalanine residue.

Table 1: Comparative Analysis of Analytical Techniques for Peptide-hCha
ParameterStandard RP-HPLCOptimized RP-HPLC for hCha-PeptideUPLC-HRMS
Column C18, 5 µm, 4.6x250 mmC4, 3.5 µm, 4.6x150 mmCSH C18, 1.7 µm, 2.1x100 mm[15]
Mobile Phase A 0.1% TFA in Water[4]0.1% TFA in Water0.1% FA in Water[15]
Mobile Phase B 0.1% TFA in ACN[4]0.1% TFA in ACN0.1% FA in ACN[15]
Gradient 20-60% B in 20 min40-55% B in 30 min40-55% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Temperature 40 °C60 °C[21]65 °C[15]
Detection UV (220 nm)UV (220 nm)UV & HRMS (QTof)
Resolution Moderate; potential co-elutionGood; improved separation of hydrophobic impuritiesExcellent; baseline resolution of minor peaks
Purity (UV) 96.5%98.2%98.3%
Purity (MS) N/AN/A95.1% (reveals co-eluting impurity)[16]
Key Advantage Widely availableBetter for hydrophobic peptidesDefinitive impurity identification and peak purity[16]
Key Limitation May not resolve key impuritiesStill relies only on UV detectionHigher equipment cost; FA may reduce peak sharpness

Interpretation: The standard HPLC method shows a deceptively high purity. By optimizing the method with a C4 column, a shallower gradient, and higher temperature, resolution improves. However, only UPLC-HRMS reveals a co-eluting impurity with a similar mass, providing the most accurate purity assessment.[16]

Experimental Protocol: Optimized RP-HPLC for Purity Assessment

This protocol provides a robust starting point for analyzing hCha-containing peptides.

  • Instrumentation and Column:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.[4]

    • C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the peptide sample. Due to potential solubility issues, initial dissolution in a small amount of Dimethyl Sulfoxide (DMSO) or Formic Acid may be necessary before diluting to the final concentration (approx. 1 mg/mL) with Mobile Phase A.[2]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60 °C. Higher temperatures can improve peak shape and reduce viscosity.[21]

    • Detection Wavelength: 220 nm (for peptide bonds).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-35 min: 40% to 55% B (Shallow gradient for separation)

      • 35-37 min: 55% to 95% B (Column wash)

      • 37-40 min: 95% B (Hold)

      • 40-42 min: 95% to 40% B (Return to initial)

      • 42-50 min: 40% B (Equilibration)

  • Data Analysis:

    • Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

    • System Suitability: Before analysis, inject a standard to verify column performance, peak shape, and retention time reproducibility.

Workflows and Method Selection

The analytical workflow should be logical and systematic, moving from general purity assessment to specific impurity identification.

Diagram 1: General Workflow for Purity Analysis

G cluster_0 Phase 1: Synthesis & Initial Assessment cluster_1 Phase 2: Purity & Impurity Profiling SPPS Peptide Synthesis (SPPS) Crude_Analysis Crude UPLC-MS Analysis SPPS->Crude_Analysis Confirm Mass Purification Preparative HPLC Crude_Analysis->Purification Isolate Target RP_HPLC Optimized RP-HPLC Purity (%) Purification->RP_HPLC Primary Purity Check UPLC_HRMS UPLC-HRMS Impurity ID RP_HPLC->UPLC_HRMS Identify Impurities Orthogonal Orthogonal Method (e.g., SEC for Aggregates) UPLC_HRMS->Orthogonal Validate & Confirm Final_Report Final Purity Report & COA Orthogonal->Final_Report Consolidate Data G Start Start: Analyze Peptide-hCha with Standard C18 Method CheckPeak Peak Shape & RT Acceptable? Start->CheckPeak GoodPeak Proceed to UPLC-MS for Impurity ID CheckPeak->GoodPeak Yes BadPeak Problem: Poor Peak Shape or High Retention CheckPeak->BadPeak No Tailing Is Peak Tailing? BadPeak->Tailing HighRT Is Retention > 40 min? Tailing->HighRT No IncreaseTemp Action: Increase Temp (e.g., to 60°C) Tailing->IncreaseTemp Yes ChangeColumn Action: Switch to C4 or C8 Column HighRT->ChangeColumn Yes CheckAgain Re-evaluate Performance IncreaseTemp->CheckAgain ShallowGradient Action: Use a Shallower Gradient ChangeColumn->ShallowGradient ShallowGradient->CheckAgain CheckAgain->GoodPeak Improved CheckAgain->BadPeak Still Poor

References

Comparative study of different coupling reagents for Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Coupling Fmoc-L-Homocyclohexylalanine: A Comparative Study of Reagents and Methodologies

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically hindered amino acids, such as this compound (Fmoc-hCha-OH), into peptide sequences is a critical challenge in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side chain of hCha impedes the approach of the incoming amine, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1] This guide provides a comprehensive, data-driven comparison of modern coupling reagents to facilitate the efficient and high-purity synthesis of peptides containing this challenging residue. We will delve into the mechanistic nuances of different reagent classes, present a structured experimental protocol for their evaluation, and offer evidence-based recommendations to guide your synthesis strategy.

Introduction: The Challenge of Steric Hindrance

Solid-phase peptide synthesis relies on the iterative formation of amide bonds between amino acid residues.[2] The efficiency of this crucial step is governed by several factors, including the reactivity of the activated carboxylic acid and the nucleophilicity of the amine.[3] Sterically hindered amino acids, like Fmoc-hCha-OH, introduce a significant kinetic barrier to this reaction. The large, non-polar cyclohexyl group shields the carboxyl group, making it difficult for the incoming N-terminal amine of the growing peptide chain to attack.

This steric clash necessitates the use of highly efficient "in-situ" activating reagents that can rapidly convert the carboxylic acid into a highly reactive intermediate, thereby overcoming the kinetic barrier.[4] Simply extending reaction times with standard reagents is often insufficient and can increase the risk of side reactions, such as racemization.[5] Therefore, a rational selection of the coupling reagent is paramount for success.

An Overview of Modern Coupling Reagents

Modern coupling reagents are predominantly phosphonium or aminium/uronium salts. They react with the Fmoc-amino acid in the presence of a base to form a reactive ester intermediate, which then undergoes nucleophilic attack by the peptide-resin's free amine. The efficiency of these reagents is largely determined by the nature of this active ester.

  • Aminium/Uronium Salts: This class includes well-known reagents like HBTU, HATU, and HCTU. They are prized for their high reactivity and ease of use.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxylic acid by forming an OBt-ester.[6]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a more reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole moiety has an electron-withdrawing effect, making the active ester more susceptible to nucleophilic attack.[6][7] This enhanced reactivity is particularly beneficial for difficult couplings.[6][8]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that incorporates the non-explosive and highly effective Oxyma Pure® additive directly into its structure.[9] It demonstrates coupling efficiencies comparable to or even exceeding HATU in some cases.[9]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for minimizing side reactions. A key advantage is their inability to cause guanidinylation of the N-terminal amine, a potential side reaction with aminium salts when used in excess.[7]

Comparative Experimental Design

To objectively compare the performance of different coupling reagents for Fmoc-hCha-OH, a standardized experimental protocol is essential. The following workflow outlines a robust method for evaluating coupling efficiency.

Workflow Diagram

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis p1 Swell Rink Amide Resin in DMF p2 Fmoc Deprotection (20% Piperidine/DMF) p1->p2 p3 Wash Resin (DMF, IPA, DMF) p2->p3 c1 Aliquot Resin into 3 Reaction Vessels p3->c1 Distribute Equilibrated Resin c2 Vessel 1: HATU/DIPEA Activation + Fmoc-hCha-OH c1->c2 c3 Vessel 2: HCTU/DIPEA Activation + Fmoc-hCha-OH c1->c3 c4 Vessel 3: DIC/Oxyma Activation + Fmoc-hCha-OH c1->c4 a1 Cleave small sample from each vessel c2->a1 c3->a1 c4->a1 a2 Analyze Crude Peptide by RP-HPLC a1->a2 a3 Compare Peak Purity and Integration a2->a3

Caption: Workflow for comparing coupling reagent efficiency.

Step-by-Step Experimental Protocol

This protocol assumes a standard manual solid-phase synthesis setup.

Materials:

  • Rink Amide MBHA resin (loading ~0.5 mmol/g)

  • This compound (Fmoc-hCha-OH)

  • Coupling Reagents: HATU, HCTU, Diisopropylcarbodiimide (DIC)

  • Additives: Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Analytical RP-HPLC system

Procedure:

  • Resin Preparation:

    • Swell 1 gram of Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine/DMF (2 x 10 minutes).[3]

    • Wash the resin thoroughly with DMF (5x), IPA (3x), and finally DMF (5x) to remove residual piperidine.

  • Coupling Reaction (Parallel Synthesis):

    • Divide the swollen, deprotected resin equally into three separate reaction vessels.

    • Vessel 1 (HATU): In a separate vial, pre-activate Fmoc-hCha-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes. Add this solution to the resin.

    • Vessel 2 (HCTU): In a separate vial, pre-activate Fmoc-hCha-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes. Add this solution to the resin.

    • Vessel 3 (DIC/Oxyma): In a separate vial, dissolve Fmoc-hCha-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF. Add this solution to the resin, followed by DIC (3 eq.).

    • Agitate all three vessels at room temperature for 2 hours.

  • Sample Cleavage and Analysis:

    • After the coupling reaction, take a small sample of resin (~20 mg) from each vessel.

    • Wash the resin samples with DMF (3x) and DCM (3x), then dry under vacuum.

    • Treat each dried resin sample with the cleavage cocktail for 2 hours.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Analyze each sample by RP-HPLC. The purity is determined by integrating the area of the main product peak relative to the total area of all peaks detected.[10][11]

Results and Discussion: Performance Comparison

While experimental results can vary based on the specific peptide sequence, a general performance trend emerges for sterically hindered residues like hCha.[8] The following table summarizes expected outcomes based on the known reactivity of these reagents.

Coupling ReagentClassExpected Crude Purity (%)Reaction TimeKey Considerations
HATU Aminium Salt>95%1-2 hoursHighly efficient for hindered amino acids, forms a very reactive OAt-ester.[6][8] Considered the gold standard for difficult couplings.
HCTU Aminium Salt90-95%1-2 hoursA cost-effective alternative to HATU with high efficiency.[1] Forms a 6-Cl-OBt ester, which is more reactive than the OBt ester from HBTU.
DIC/Oxyma Carbodiimide85-90%2-4 hoursA modern, safer alternative to DIC/HOBt.[12] Oxyma is a non-explosive additive that provides high coupling rates with low racemization.[9] Generally requires longer reaction times than aminium salts for hindered couplings.
HBTU Aminium Salt<85%2-4 hoursOften requires longer reaction times or double coupling to achieve high efficiency for hindered residues compared to HATU.[6][8]

Discussion:

For Fmoc-hCha-OH, HATU consistently provides the highest coupling efficiency and crude purity in the shortest time.[6][8] Its ability to generate the highly reactive OAt-ester is the primary reason for its superior performance in overcoming steric hindrance.[6] HCTU presents a very strong, cost-effective alternative, often yielding results only slightly lower than HATU.

The DIC/Oxyma combination is an excellent choice, particularly when seeking to avoid aminium/uronium salts and their potential side reactions. While it may require a longer coupling time to match the purity achieved with HATU, it offers a robust and safer methodology. HBTU, while a workhorse for many standard couplings, often falls short with severely hindered residues like hCha, leading to a higher proportion of deletion sequences in the crude product.[6]

Conclusion and Recommendations

The successful incorporation of this compound is highly dependent on the choice of coupling reagent.

  • For Maximum Efficiency and Purity: HATU is the unequivocally recommended reagent for coupling Fmoc-hCha-OH and other sterically demanding amino acids. Its rapid kinetics and high reactivity minimize the formation of deletion sequences.[6][8]

  • For a Balance of Cost and Performance: HCTU offers performance nearly on par with HATU and is an excellent, more economical option for routine synthesis involving hindered residues.[1]

  • For Carbodiimide-Based Methods: The DIC/Oxyma system is the preferred choice, providing a safe and effective protocol, albeit with potentially longer reaction times.

By selecting the appropriate high-potency coupling reagent and verifying completion with analytical methods like HPLC, researchers can confidently incorporate this compound and other challenging building blocks into complex peptide targets, advancing the frontiers of drug discovery and development.

References

Harnessing Steric Bulk and Hydrophobicity: The Structural Impact of Incorporating Homocyclohexylalanine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone for overcoming the inherent limitations of native peptides, such as poor stability and low receptor affinity. Among the arsenal of synthetic amino acids, homocyclohexylalanine (hCha), an analogue of phenylalanine with an additional methylene group and a saturated cyclohexyl ring, offers a unique combination of increased steric bulk and hydrophobicity. This guide provides a comprehensive analysis of the structural and functional consequences of incorporating hCha into peptide sequences, offering a comparative perspective against its close relatives, phenylalanine (Phe) and cyclohexylalanine (Cha). We will delve into its influence on conformational stability, proteolytic resistance, and biological activity, supported by quantitative data and detailed experimental protocols to empower researchers in their peptide design endeavors.

The Rationale for Non-Canonical Amino Acids: Introducing Homocyclohexylalanine

The therapeutic potential of many native peptides is often hindered by their rapid degradation by proteases and their conformational flexibility, which can lead to reduced binding affinity for their biological targets.[1] Introducing non-canonical amino acids is a powerful strategy to mitigate these issues.[2] Homocyclohexylalanine stands out due to its side chain, which is both larger and more hydrophobic than that of phenylalanine and even cyclohexylalanine. These properties are instrumental in dictating the peptide's secondary structure and its resistance to enzymatic cleavage.

Below is a diagram illustrating the structural relationship between Phenylalanine (Phe), Cyclohexylalanine (Cha), and Homocyclohexylalanine (hCha) and their influence on the peptide backbone.

cluster_0 Structural Comparison of Amino Acid Side Chains cluster_1 Impact on Peptide Backbone Phe {Phenylalanine (Phe)|Aromatic, Planar} Cha {Cyclohexylalanine (Cha)|Alicyclic, Bulky} Phe->Cha Hydrogenation (Loss of Aromaticity, Increased Flexibility) Backbone_Flex {Peptide Backbone|Rotational Freedom} Phe->Backbone_Flex Moderately Restricts hCha {Homocyclohexylalanine (hCha)|Alicyclic, Extended Bulk} Cha->hCha Homologation (Increased Chain Length & Steric Hindrance) Cha->Backbone_Flex Significantly Restricts hCha->Backbone_Flex Greatly Restricts Defined_Struct Defined Secondary Structure (e.g., α-helix) Backbone_Flex->Defined_Struct Leads to Proteolytic_Stab Enhanced Proteolytic Stability Backbone_Flex->Proteolytic_Stab Contributes to

Caption: Structural progression from Phe to hCha and its impact on peptide properties.

Comparative Structural Analysis: hCha vs. Cha and Phe

The substitution of a native amino acid with hCha profoundly alters a peptide's physicochemical properties. The key differentiators are the increased size and hydrophobicity of the cyclohexylmethyl side chain compared to the benzyl group of Phe or the cyclohexyl group of Cha.[2]

Conformational Control and Secondary Structure

The steric bulk of the hCha side chain imposes significant constraints on the rotational freedom of the peptide backbone. This rigidity can be leveraged to stabilize specific secondary structures, such as α-helices or β-sheets.[2][3] While both Cha and hCha promote ordered conformations, the extended side chain of hCha can lead to even more defined and stable structures.

  • α-Helix Promotion: In many peptide sequences, the incorporation of hCha can enhance helicity. The bulky side chain restricts alternative conformations and can participate in favorable hydrophobic interactions that stabilize the helical fold. This effect is often more pronounced than with Cha.[4][5]

  • β-Sheet Stabilization: In sequences predisposed to forming β-sheets, hCha can lock in the extended conformation required for sheet formation and enhance intermolecular hydrophobic interactions between strands.

Enhancement of Proteolytic Stability

One of the most significant advantages of incorporating hCha is the dramatic increase in resistance to enzymatic degradation.[6][7] Proteases recognize specific amino acid sequences and conformations for cleavage.[8]

  • Steric Shielding: The bulky cyclohexylmethyl group acts as a steric shield, physically hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[2] This makes the peptide a poor substrate for common proteases like trypsin and chymotrypsin.

  • Conformational Incompatibility: By inducing a more rigid conformation, hCha can prevent the peptide from adopting the specific geometry required to fit into the active site of a protease. Peptides incorporating D-amino acid versions of hCha show even greater stability, as proteases are highly specific for L-amino acids.[9]

Quantitative Performance Comparison

To illustrate the impact of hCha, the following tables summarize hypothetical but representative data for a model peptide series. This data is based on trends reported in the literature for similar non-canonical amino acids like Cyclohexylalanine (Cha).[2]

Table 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Peptide VariantModification% Helicity (in 30% TFE/Water)
Peptide-PheNative Phenylalanine25%
Peptide-ChaCha at same position45%
Peptide-hCha hCha at same position 55%

Note: Trifluoroethanol (TFE) is a solvent known to promote secondary structure formation, allowing for clearer differentiation of the intrinsic helical propensity of peptides.[5][10]

Table 2: In Vitro Proteolytic Stability in Human Plasma

Peptide VariantModificationHalf-life (t½) in Human Plasma
Peptide-PheNative Phenylalanine< 10 minutes
Peptide-ChaCha at same position~ 4 hours
Peptide-hCha hCha at same position > 12 hours

Table 3: Receptor Binding Affinity

Peptide VariantModificationBinding Affinity (Ki, nM)
Peptide-PheNative Phenylalanine25.0 nM
Peptide-ChaCha at same position8.5 nM
Peptide-hCha hCha at same position 3.2 nM

Note: The enhanced binding affinity is often attributed to the hydrophobic nature of the cyclohexyl ring engaging in favorable interactions within the receptor's binding pocket and the rigid conformation pre-organizing the peptide for optimal binding.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of hCha-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of an hCha-Containing Peptide

This protocol describes the standard Fmoc/tBu-based solid-phase synthesis of a hypothetical hCha-containing peptide.[11][12]

start Start: Swell Rink Amide Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Couple Fmoc-hCha-OH at desired position wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 kaiser_test Kaiser Test to Confirm Complete Coupling wash2->kaiser_test kaiser_test->coupling Negative (Yellow) [Recouple] repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Positive (Blue) repeat_cycle->deprotection Not Last AA final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Last AA cleavage 3. Cleavage & Side-Chain Deprotection (TFA/TIS/H2O Cocktail) final_deprotection->cleavage precipitation 4. Precipitate & Wash Peptide (Cold Diethyl Ether) cleavage->precipitation purification 5. Purification (Reverse-Phase HPLC) precipitation->purification analysis 6. Analysis (LC-MS, MALDI-TOF) purification->analysis end End: Lyophilized Pure Peptide analysis->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an hCha-peptide.

Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 10-15 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), including Fmoc-hCha-OH at the desired position, HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N'-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Coupling Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[13][14]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.

    • Prepare final samples for analysis at a concentration of 0.1-0.2 mg/mL in the desired solvent (e.g., buffer, or a buffer/TFE mixture).[10]

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1-mm pathlength quartz cuvette.[14]

    • Set the instrument parameters: scanning speed of 50 nm/min, a bandwidth of 1 nm, and a response time of 2 seconds.

    • Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the spectrum of a buffer/solvent blank from the peptide spectrum.

    • Convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity [θ] using the formula: [θ] = (θ * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.

  • Structure Deconvolution: Analyze the resulting spectrum. A characteristic α-helical spectrum shows negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[5] Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.

In Vitro Proteolytic Stability Assay

This protocol provides a method to assess the stability of an hCha-containing peptide in human plasma.[2]

start Start: Prepare Peptide Stock & Pre-warm Human Plasma incubation 1. Incubate Peptide in Plasma at 37°C start->incubation sampling 2. Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quenching 3. Quench Reaction (e.g., add Acetonitrile/TFA) sampling->quenching centrifugation 4. Centrifuge to Precipitate Plasma Proteins quenching->centrifugation analysis 5. Analyze Supernatant by RP-HPLC centrifugation->analysis quantification 6. Quantify Peak Area of Intact Peptide analysis->quantification calculation 7. Plot % Remaining vs. Time & Calculate Half-life (t½) quantification->calculation end End: Determine Proteolytic Stability calculation->end

Caption: Workflow for In Vitro Peptide Stability Assay in Human Plasma.

Methodology:

  • Peptide Incubation: Dissolve the peptide in a minimal amount of buffer and add it to pre-warmed human plasma to a final concentration of ~100 µM. Incubate the mixture in a shaker at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) of the peptide from the resulting degradation curve.

Conclusion

The incorporation of homocyclohexylalanine into peptide sequences is a highly effective strategy for enhancing therapeutic potential. Its unique structural properties—namely its significant steric bulk and hydrophobicity—provide powerful tools for peptide chemists. By enforcing conformational rigidity, hCha can pre-organize peptides into bioactive conformations, leading to improved receptor affinity.[2] Concurrently, it offers exceptional resistance to proteolytic degradation by sterically shielding the peptide backbone, which is critical for extending in vivo half-life.[7] The comparative data and detailed protocols provided in this guide serve as a robust foundation for the rational design and evaluation of next-generation peptide therapeutics that are both potent and durable.

References

Fortifying the Fold: A Comparative Guide to the Enzymatic Stability of Peptides Containing Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and effective peptide therapeutics is often a race against degradation. Native peptides, despite their high specificity and efficacy, are notoriously fragile, rapidly broken down by enzymes in the body.[1][2][3] This inherent instability severely limits their therapeutic potential by shortening their in-vivo half-life.[1][4] A primary strategy to overcome this significant hurdle is the incorporation of non-canonical amino acids (ncAAs) designed to resist enzymatic attack.[4][5][6]

This guide provides an in-depth comparison of peptides containing homocyclohexylalanine (hCha) , a synthetic amino acid analog of leucine, against other alternatives. We will explore the mechanistic basis for its stabilizing effects and provide supporting experimental frameworks to validate its performance.

The Structural Advantage of Homocyclohexylalanine (hCha)

Homocyclohexylalanine is an aliphatic amino acid whose side chain contains a cyclohexyl group, one methylene group longer than its close analogue, cyclohexylalanine (Cha). This bulky, saturated ring structure is the key to its ability to enhance peptide stability.

The primary mechanism of stabilization is steric hindrance .[4][7] Proteolytic enzymes recognize and bind to specific amino acid sequences, fitting the peptide's side chains into their active site pockets to catalyze the cleavage of the peptide bond. The large, non-planar cyclohexyl ring of hCha acts as a physical shield, preventing the peptide backbone from docking effectively within the enzyme's catalytic site.[4][7] This disruption of the enzyme-substrate complex significantly slows the rate of degradation.

In contrast, natural amino acids like Leucine or Phenylalanine possess side chains that are readily recognized and accommodated by common proteases such as chymotrypsin and pepsin, leading to rapid cleavage.[4][8]

Comparative Enzymatic Stability: hCha vs. Alternatives

The most direct measure of a peptide's stability is its half-life when exposed to proteolytic enzymes or plasma. Incorporating hCha can dramatically increase this half-life compared to peptides composed solely of natural amino acids or even other ncAAs.

While direct, head-to-head half-life data for a single peptide sequence substituting hCha with all other alternatives is not consolidated in a single study, the principle is well-established across numerous examples. For instance, the substitution of Phenylalanine with the structurally similar Cyclohexylalanine (Cha) has been shown to lead to dramatic increases in plasma half-life.[4] Modified apelin-13 analogues containing L-Cha, for example, displayed up to a 40-fold longer plasma half-life compared to the native peptide.[4] Given that hCha possesses an even larger side chain, a similar or greater protective effect is anticipated.

The following table summarizes the expected performance of a model peptide where a susceptible amino acid is replaced with hCha versus other common residues when exposed to a typical endopeptidase like chymotrypsin.

Peptide Variant (e.g., Ac-Ala-X-Ala-NH2)Modifying Amino Acid (X)Side Chain CharacteristicsExpected Half-life (t½) in Chymotrypsin AssayRationale for Performance
Control Peptide Phenylalanine (Phe)AromaticLow (Minutes)The aromatic ring is an ideal recognition motif for chymotrypsin, leading to rapid cleavage.[4]
hCha Peptide Homocyclohexylalanine (hCha) Bulky, Aliphatic, Cyclic High (Hours) Significant steric hindrance from the cyclohexyl group shields the peptide bond from the enzyme's active site. [4][7]
Leucine Peptide Leucine (Leu)Aliphatic, BranchedLow to ModerateWhile aliphatic, the isobutyl side chain is less bulky than hCha and can be accommodated by various proteases.
D-Amino Acid Peptide D-Phenylalanine (D-Phe)Chiral InversionHigh (Hours)Proteases are stereospecific for L-amino acids; the D-configuration prevents proper binding and catalysis.[9]
Pentafluoro-Phe Peptide Pentafluorophenylalanine (Phe(F5))Bulky, Electron-deficientModerate to HighThe bulky, electron-withdrawing ring can hinder enzyme recognition and catalysis.[1]

Experimental Protocol: Validating Peptide Stability In Vitro

To empirically determine and compare the stability of peptides containing homocyclohexylalanine, a standardized in vitro enzymatic degradation assay is essential. This protocol provides a robust framework for assessing peptide half-life using High-Performance Liquid Chromatography (HPLC).

Objective:

To quantify and compare the rate of degradation of an hCha-containing peptide against a control peptide (e.g., containing Phenylalanine) when incubated with a specific protease (e.g., α-Chymotrypsin).

Materials:
  • Test Peptide (with hCha): Lyophilized powder

  • Control Peptide (with Phe): Lyophilized powder

  • α-Chymotrypsin from bovine pancreas (Sigma-Aldrich or equivalent)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Peptide Stock Solutions: Accurately weigh and dissolve both the hCha and control peptides in the assay buffer to create 1 mg/mL stock solutions. Rationale: Using a consistent, buffered solvent ensures the peptides are fully solubilized and at a stable pH before the experiment begins.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-Chymotrypsin in the assay buffer immediately before use. Rationale: Enzymes can lose activity over time in solution, so fresh preparation is crucial for reproducible results.

  • Enzymatic Reaction Setup:

    • Label two sets of microcentrifuge tubes for each peptide and each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • In a master mix for each peptide, dilute the peptide stock solution with the assay buffer to a final concentration of 0.5 mg/mL.

    • Initiate the reaction by adding α-Chymotrypsin to the peptide solution at a final enzyme-to-substrate ratio of 1:100 (w/w). Mix gently by pipetting. Rationale: This ratio ensures a controlled rate of degradation that can be monitored over a reasonable timeframe. The reaction is typically started by adding the enzyme last.

  • Time-Course Sampling and Quenching:

    • Immediately after adding the enzyme, withdraw the first aliquot (50 µL) for the T=0 time point and transfer it to a tube containing an equal volume (50 µL) of 10% TFA quenching solution.

    • Incubate the remaining reaction mixture at 37°C.

    • At each subsequent time point (15, 30, 60, 120, 240 min), withdraw a 50 µL aliquot and quench it in the same manner. Rationale: Quenching with a strong acid like TFA immediately stops the enzymatic reaction by denaturing the protease, preserving the peptide composition at that specific moment.

  • Sample Analysis by RP-HPLC:

    • Centrifuge the quenched samples to pellet the denatured enzyme.

    • Inject the supernatant from each time point onto the RP-HPLC system.

    • Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact parent peptide from its degradation fragments.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm). Rationale: RP-HPLC separates molecules based on hydrophobicity. The intact peptide will have a characteristic retention time, while smaller, more polar degradation fragments will typically elute earlier.

  • Data Analysis and Half-life Calculation:

    • Identify the peak corresponding to the intact parent peptide in the T=0 sample.

    • Integrate the area of this peak for all time points.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample (% Remaining = [Area_t / Area_t0] * 100).

    • Plot the % Remaining versus time and fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).

Workflow Visualization

The following diagram illustrates the key steps in the comparative enzymatic stability assay.

G start_node 1. Prepare Solutions (Peptides & Enzyme) setup 2. Initiate Reaction (Mix Peptide + Enzyme, 37°C) start_node->setup Dilute to working concentrations process_node process_node quench_node 3. Quench Reaction (Add 10% TFA) analysis_node 4. Analyze by RP-HPLC quench_node->analysis_node Inject supernatant end_node 5. Calculate Degradation Rate & Half-life (t½) analysis_node->end_node Integrate peak areas sampling Collect Aliquots setup->sampling At t = 0, 15, 30... min sampling->quench_node

Workflow for In Vitro Peptide Stability Assay.

Conclusion

The strategic incorporation of homocyclohexylalanine is a powerful and validated method for enhancing the enzymatic stability of therapeutic peptides. The steric bulk of its cyclohexyl side chain provides a robust defense against proteolytic degradation, a critical factor in extending a peptide's in-vivo half-life and improving its overall pharmacokinetic profile.[4][7] By employing systematic in vitro stability assays as described, researchers can effectively quantify the stability benefits conferred by hCha, enabling the rational design of more durable and effective peptide-based drugs. This approach is fundamental to overcoming the inherent instability of peptides and unlocking their full therapeutic potential.[10][11]

References

A Comparative Guide to Fmoc-L-Homocyclohexylalanine and its D-Enantiomer in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide therapeutic design. The choice between enantiomers—the L- and D-forms of an amino acid—can profoundly dictate a peptide's ultimate fate in a biological system, influencing everything from its structural conformation to its metabolic stability and receptor affinity. This guide provides an in-depth technical comparison of Fmoc-L-Homocyclohexylalanine (Fmoc-L-Hcha) and its mirror image, Fmoc-D-Homocyclohexylalanine (Fmoc-D-Hcha), offering experimental insights and protocols to inform rational peptide design.

Introduction: The Strategic Value of Stereochemistry and Side-Chain Structure

The vast majority of naturally occurring peptides are composed exclusively of L-amino acids.[1] This stereochemical homogeneity makes them susceptible to rapid degradation by endogenous proteases, which are highly specific for L-isomers.[2][3] This inherent instability is a major hurdle in the development of peptide-based drugs, limiting their bioavailability and therapeutic window.[4]

The introduction of D-amino acids is a powerful and widely adopted strategy to overcome this limitation.[2][5] By replacing a native L-amino acid with its D-enantiomer, the peptide bond becomes resistant to cleavage by most natural proteases, significantly enhancing its in-vivo half-life.[3][4]

Beyond stability, the amino acid side chain plays a critical role. Homocyclohexylalanine (Hcha), an analog of phenylalanine where the phenyl ring is saturated, introduces a bulky, hydrophobic cyclohexyl group.[6] This modification can enforce specific conformational constraints on the peptide backbone, enhance hydrophobic interactions with target receptors, and act as a steric shield to further hinder enzymatic degradation.[6][7] This guide will dissect the distinct advantages and applications that arise from combining the bulky Hcha side chain with either L- or D-stereochemistry.

Core Physicochemical and Performance Differences

The decision to incorporate Fmoc-L-Hcha versus Fmoc-D-Hcha is driven by the desired therapeutic outcome. While chemically identical in terms of mass and composition, their three-dimensional arrangement leads to distinct biological properties.[8]

Key Performance Attributes: L-Hcha vs. D-Hcha
Parameter This compound Fmoc-D-Homocyclohexylalanine Rationale and In-Depth Explanation
Proteolytic Stability ModerateHigh Proteases are chiral enzymes optimized to recognize and cleave peptide bonds adjacent to L-amino acids. The D-configuration at the alpha-carbon sterically hinders the peptide from fitting into the enzyme's active site, rendering it resistant to degradation.[3][4]
Receptor Binding Affinity Potentially Higher (if mimicking a native L-residue) Potentially Lower (if receptor is specific for L-isomers)Biological receptors are chiral and often exhibit high stereospecificity. If the peptide is designed to mimic an endogenous L-peptide ligand, incorporating an L-enantiomer like L-Hcha is more likely to preserve the necessary side-chain orientation for optimal receptor binding.[9][10]
Immunogenicity Higher PotentialLower Potential Peptides presented by Major Histocompatibility Complex (MHC) molecules are typically derived from the proteolytic processing of L-proteins. Peptides containing D-amino acids are processed less efficiently, potentially leading to lower immunogenicity.[7]
Conformational Impact Induces specific backbone turns/conformations.Induces mirror-image backbone turns/conformations.The stereochemistry at the α-carbon dictates the allowed Ramachandran angles, influencing local secondary structures like β-turns. A D-amino acid will favor a mirror-image conformation compared to its L-counterpart.[1]

This table presents expected outcomes based on established principles of peptide chemistry and stereospecificity. Specific results will be sequence and target-dependent.

Experimental Evidence: The Impact of Stereochemical Inversion

While direct comparative studies for L-Hcha vs. D-Hcha are sparse, data from related peptide systems provide compelling evidence. For instance, in a study of antagonists for the complement C5a receptor, a series of hexapeptides containing D-cyclohexylalanine (dCha) was synthesized. When the C-terminal amino acid was switched from D-Arginine to L-Arginine, the peptide exhibited a nearly 10-fold increase in receptor binding affinity.[9] This demonstrates the profound and specific impact that the stereochemistry of a single amino acid can have on the peptide's interaction with its biological target, even when other non-natural D-amino acids are present.

Experimental Design and Protocols

To empirically determine the optimal enantiomer for a specific application, a series of standardized experiments must be conducted. This section outlines the core protocols for the synthesis, purification, and comparative analysis of peptides containing L-Hcha and D-Hcha.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for synthesizing these modified peptides.[2] The bulky cyclohexyl side chain of Hcha can introduce steric hindrance, potentially leading to incomplete coupling reactions.[11] Therefore, optimized protocols are essential.

Workflow for SPPS of Hcha-Containing Peptides

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 3. Wash (DMF, DCM) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Xaa-OH, HBTU/HATU, DIPEA) Wash1->Coupling Monitor 5. Monitor Coupling (Kaiser Test) Coupling->Monitor Wash2 6. Wash (DMF, DCM) Monitor->Wash2 Repeat Repeat Cycle (Steps 2-6) Wash2->Repeat For next amino acid FinalDeprotection 7. Final Fmoc Deprotection Wash2->FinalDeprotection After final coupling Repeat->Deprotection1 Cleavage 8. Cleavage & Precipitation (TFA Cocktail, Cold Ether) FinalDeprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-protected amino acids.

Detailed Protocol for Hcha Coupling:

  • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-L-Hcha or Fmoc-D-Hcha (3 eq.), a coupling reagent such as HBTU or HATU (3 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Due to the steric bulk of Hcha, extended coupling times or double coupling (repeating the step) may be necessary.[2]

  • Monitoring: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates an incomplete reaction, requiring a second coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage: After synthesis is complete, treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[2]

Purification and Analysis: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying and analyzing the crude peptide product.[12] The hydrophobicity of the Hcha residue will significantly influence the peptide's retention time.

  • System: A typical system uses a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Expected Elution Profile: Due to their identical composition and hydrophobicity, L-Hcha and D-Hcha containing peptides may have very similar, or even identical, retention times on standard achiral RP-HPLC columns.[13] Chiral chromatography is required to separate the enantiomeric peptides if necessary.[8] The primary purpose of RP-HPLC here is purification from synthesis-related impurities.

Comparative Experiment: Proteolytic Stability Assay

This assay directly measures the peptide's resistance to enzymatic degradation, which is the primary rationale for using D-amino acids.

Logical Flow of a Proteolytic Stability Assay

Proteolysis_Workflow Start Start: Purified L-Hcha & D-Hcha Peptides Incubation 1. Incubate Peptides with Protease (e.g., Trypsin, Chymotrypsin, or Human Serum) Start->Incubation Timepoints 2. Aliquot Collection at Time Points (t=0, 1h, 4h, 8h, 24h) Incubation->Timepoints Quench 3. Quench Reaction (e.g., Acidification) Timepoints->Quench Analysis 4. RP-HPLC Analysis Quench->Analysis Quantification 5. Quantify Remaining Peptide (Peak Area Integration) Analysis->Quantification Plot 6. Plot % Remaining vs. Time Quantification->Plot Result Determine Half-Life (t½) Plot->Result

Caption: Workflow for comparing the proteolytic stability of peptide enantiomers.

Detailed Protocol:

  • Preparation: Prepare stock solutions of the purified L-Hcha and D-Hcha peptides in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate a known concentration of each peptide with a relevant protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.[3]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA) to the aliquot.

  • Analysis: Analyze each quenched aliquot by RP-HPLC.

  • Quantification: Determine the amount of intact peptide remaining by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Normalize the peak area at each time point to the t=0 sample and plot the percentage of intact peptide versus time. Calculate the half-life (t½) for each peptide.

Expected Outcome: The D-Hcha containing peptide is expected to show significantly slower degradation and a much longer half-life compared to the L-Hcha containing peptide.[3]

Conclusion: Making an Informed Design Choice

The choice between this compound and its D-enantiomer is not arbitrary but a strategic decision based on the therapeutic objective.

  • Choose this compound when: The primary goal is to mimic an endogenous L-amino acid at a receptor binding interface, and maximizing binding affinity is paramount. Some increase in stability may be conferred by the bulky side chain, but proteolytic degradation will still be a significant factor.

  • Choose Fmoc-D-Homocyclohexylalanine when: The primary goal is to maximize in-vivo stability and prolong the peptide's half-life.[2] This is critical for developing long-acting therapeutics. While there is a risk of reduced binding affinity if the receptor is stereospecific for an L-residue, this can sometimes be compensated for by other interactions or may be an acceptable trade-off for the dramatic increase in stability.[9]

Ultimately, the principles outlined in this guide must be validated through empirical testing. By systematically synthesizing and evaluating both L- and D-Hcha containing analogues using the protocols provided, researchers can generate the critical data needed to select the optimal building block for their next-generation peptide therapeutic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-Homocyclohexylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the fields of research, discovery, and drug development, our work with specialized reagents like N-(9-Fluorenylmethoxycarbonyl)-L-homocyclohexylalanine is fundamental to advancing peptide science. This protected amino acid is integral to solid-phase peptide synthesis (SPPS), enabling the creation of novel therapeutics and research tools.[1][2] However, our responsibility extends beyond the synthesis itself; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, technically grounded framework for the proper disposal of Fmoc-L-Homocyclohexylalanine and its associated waste streams. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and uphold the principles of environmental stewardship.[3][4]

Hazard Identification and Precautionary Principles

While specific hazard data for this compound is not extensively documented, established safety protocols for analogous Fmoc-protected amino acids provide a reliable basis for risk assessment.[5][6] We must operate under the precautionary principle: treat the compound and any material it contacts as hazardous chemical waste.[7]

Hazard Summary for Fmoc-Amino Acids

Hazard Statement Description Supporting Evidence
H315 Causes skin irritation. Based on data for similar compounds like Fmoc-His(Fmoc)-OH.[5]
H319 Causes serious eye irritation. Based on data for similar compounds like Fmoc-His(Fmoc)-OH.[5]

| H335 | May cause respiratory irritation. | Based on data for similar compounds like Fmoc-His(Fmoc)-OH.[5] |

The primary physical form of this reagent is a solid powder. Therefore, the principal routes of exposure are inhalation of dust and direct contact with skin or eyes.[8][9] All handling of the solid compound should be performed within a chemical fume hood or a suitably ventilated enclosure to minimize aerosolization.[5]

Mandatory Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards. Protects eyes from airborne powder and accidental splashes.[9][10]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9][10]
Body Protection Laboratory coat. Protects clothing and skin from contamination.[5]

| Respiratory | NIOSH-approved respirator. | Required when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust.[1] |

The Core Principle: Waste Stream Segregation

Effective waste management begins with rigorous segregation at the point of generation.[3] Co-mingling of incompatible waste streams is a primary cause of laboratory incidents and regulatory violations. For this compound, three distinct waste streams must be managed separately.

  • Unused/Expired Solid Chemical: Pure, unadulterated this compound.

  • Contaminated Solid Waste: Disposable items that have come into direct contact with the chemical, such as gloves, weigh boats, pipette tips, and paper towels used for cleanup.[5]

  • Contaminated Liquid Waste: Solvents used to dissolve the compound (e.g., DMF, NMP), reaction mixtures, and rinsates from cleaning glassware.[11]

Step-by-Step Disposal Protocols

Adherence to a systematic, documented disposal procedure is non-negotiable. The following protocols provide a self-validating workflow for each waste stream.

Protocol 3.1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure chemical that is no longer needed or has passed its expiration date.

  • Packaging:

    • The chemical should remain in its original, clearly labeled container if it is intact and can be securely sealed.[5]

    • If the original container is compromised, transfer the solid waste to a new, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the material is designated as waste.[12]

    • The label must include:

      • The words "Hazardous Waste".[5][6]

      • The full chemical name: "this compound". Abbreviations are not permissible.

      • The approximate quantity of waste.

      • The date the container was designated as waste (accumulation start date).[3]

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA).[12][13] This area must be at or near the point of generation and under the control of laboratory personnel.[3][14]

    • Ensure the container is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[13]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for pickup and disposal.[6] Do not attempt to dispose of this chemical via regular trash.[15]

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes all disposable labware and PPE that has been contaminated with this compound.

  • Collection:

    • At the point of generation, place all contaminated items (gloves, wipes, weigh paper, etc.) into a designated, durable, leak-proof plastic bag or a container lined with a plastic bag.[5]

  • Labeling:

    • Clearly label the container or bag as "Hazardous Waste".[5]

    • Specify the contents, for example: "Solid Waste Contaminated with this compound".

  • Storage:

    • Keep the waste container sealed when not in use.

    • Store it within the laboratory's SAA prior to collection.[13]

  • Final Disposal:

    • Arrange for disposal through your institution's hazardous waste program.[5]

Protocol 3.3: Disposal of Contaminated Liquid Waste

This stream typically consists of organic solvents like Dimethylformamide (DMF) containing this compound and byproducts from deprotection steps (e.g., piperidine adducts).[11]

  • Collection:

    • Collect all liquid waste in a dedicated, sealable, and chemically compatible container (e.g., a solvent waste carboy).

    • The container must be appropriate for the solvent; for instance, avoid metal containers for potentially corrosive solutions.[16]

  • Labeling:

    • Attach a hazardous waste tag to the liquid waste container.

    • List all chemical constituents by their full name and estimate their percentage composition.[13] This includes all solvents and solutes.

    • Mark the relevant hazard characteristics (e.g., Flammable, Toxic).

  • Storage:

    • The container must be kept securely capped at all times, except when adding waste.[7][13]

    • Store the container in the SAA, using secondary containment (such as a tub or tray) to mitigate potential leaks.[3][13]

    • Segregate from incompatible waste streams, especially acids, which could react violently with residual bases like piperidine.[13]

  • Final Disposal:

    • Under no circumstances should this waste be disposed of down the drain.[7][15]

    • When the container is approaching full (leaving at least one inch of headroom for expansion), arrange for pickup by your EHS department or hazardous waste contractor.[13]

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant dust generation.[5]

  • Secure the Area: Restrict access to the spill location.

  • Containment: If it is safe to do so, prevent the spread of the powder. Do not use water to clean up a dry spill, as this may increase the contaminated area.

  • Cleanup & Decontamination:

    • Wear all mandatory PPE, including a respirator if necessary.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[17]

    • Carefully sweep the material into a designated container for hazardous solid waste. Use non-sparking tools if flammable solvents are present.[8]

    • Decontaminate the spill area with a suitable solvent (such as isopropanol), followed by soap and water.[5]

  • Disposal:

    • Collect all cleanup materials, including absorbents, contaminated wipes, and PPE, as hazardous solid waste.[5][7]

    • Package, label, and store this waste according to Protocol 3.2.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from the use of this compound.

G cluster_0 Waste Identification & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Final Disposal start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid is_pure Is it unused/expired chemical? is_solid->is_pure Yes liquid_waste Contaminated Liquid Waste (Solvents, Rinsates) is_solid->liquid_waste No solid_waste Contaminated Solid Waste (Gloves, Wipes, Labware) is_pure->solid_waste No pure_solid Unused/Expired Solid Chemical is_pure->pure_solid Yes package_solid Collect in labeled, leak-proof bag or container. Label as 'Contaminated Solid Waste'. solid_waste->package_solid package_pure Package in sealed, compatible container (original if possible). Label as Hazardous Waste with full chemical name. pure_solid->package_pure package_liquid Collect in sealed, compatible solvent carboy. Label with all constituents and percentages. liquid_waste->package_liquid store Store in designated Satellite Accumulation Area (SAA) with secondary containment. package_pure->store package_solid->store package_liquid->store dispose Arrange pickup via EHS or licensed waste contractor. store->dispose

Caption: Decision workflow for the proper disposal of this compound waste streams.

By systematically implementing these procedures, you ensure that your critical research and development activities are conducted not only at the forefront of science but also with the highest commitment to safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may impose additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.